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Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of N-Cyclopentylimidodicarbonimidic Diamide: A Technical Whitepaper

Executive Summary N-cyclopentylimidodicarbonimidic diamide (N-CPBG), commonly referred to as N-cyclopentylbiguanide, is a structurally distinct, lipophilic member of the biguanide class of compounds. While hydrophilic bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopentylimidodicarbonimidic diamide (N-CPBG), commonly referred to as N-cyclopentylbiguanide, is a structurally distinct, lipophilic member of the biguanide class of compounds. While hydrophilic biguanides like metformin rely heavily on organic cation transporters (OCTs) for cellular entry, the incorporation of a lipophilic cyclopentyl moiety in N-CPBG fundamentally alters its pharmacokinetics and in vitro potency. As a Senior Application Scientist, I have structured this whitepaper to elucidate the core mechanism of action of N-CPBG, detailing its targeted inhibition of mitochondrial Complex I, the subsequent induction of cellular energy stress, and the activation of the AMPK-mTOR signaling axis[1].

The Primary Target: Mitochondrial Complex I Inhibition

The pharmacological hallmark of biguanides is their ability to inhibit mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase)[1]. At physiological pH, the biguanide core of N-CPBG is protonated, carrying a delocalized positive charge.

Causality of Accumulation: The mitochondrial inner membrane maintains a strong electrochemical gradient ( ΔΨm​ , approximately -150 to -180 mV). This negative internal potential acts as an electromotive sink, driving the accumulation of the positively charged N-CPBG into the mitochondrial matrix[2]. Because of its enhanced lipophilicity compared to dimethyl-substituted biguanides, N-CPBG readily permeates the inner mitochondrial membrane without the need for specific transport proteins, achieving localized concentrations up to 1,000-fold higher than in the cytosol[3].

Mechanism of Inhibition: Once inside the matrix, N-CPBG binds to the amphipathic region of the ubiquinone-binding channel of Complex I. It selectively stabilizes the enzyme in its de-active (D-form) conformational state[2][3]. This blockade halts the transfer of electrons from NADH to ubiquinone, directly suppressing proton pumping and collapsing the proton motive force required for ATP synthesis by F1FO-ATP synthase[4].

G N1 N-CPBG (Cytosol) N2 Mitochondrial Matrix Accumulation (Driven by ΔΨm) N1->N2 N3 Complex I (Quinone Channel) N2->N3 Binding N4 Decreased Proton Pumping N3->N4 Inhibition N5 ATP Depletion & AMP Elevation N4->N5

Caption: Mitochondrial matrix accumulation and Complex I inhibition by N-CPBG.

The Downstream Cascade: AMPK Activation and mTOR Suppression

The immediate consequence of Complex I inhibition is a severe deficit in oxidative phosphorylation, leading to a rapid decline in intracellular ATP and a reciprocal spike in AMP levels[1][5].

AMP acts as an allosteric activator of AMP-activated protein kinase (AMPK), a highly conserved cellular energy sensor. AMP binds to the regulatory γ -subunit of AMPK, inducing a conformational shift that exposes Threonine-172 (Thr172) on the catalytic α -subunit to phosphorylation by the upstream kinase LKB1, while simultaneously protecting it from protein phosphatases[5][6].

Once activated, AMPK orchestrates a comprehensive metabolic reprogramming to restore energy homeostasis. Crucially, it phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1)[5][7]. This effectively halts energy-consuming processes such as protein synthesis and cellular proliferation, shifting the cell into a quiescent, catabolic state[5][7].

G AMP Elevated AMP AMPK AMPK (Thr172) Activation AMP->AMPK Allosteric Binding TSC2 TSC2 Phosphorylation AMPK->TSC2 Phosphorylation mTORC1 mTORC1 Complex TSC2->mTORC1 Inhibition Growth Suppression of Cell Growth & Proliferation mTORC1->Growth Inhibition

Caption: AMPK-mediated downstream signaling cascade following N-CPBG energy stress.

Quantitative Pharmacodynamic Profile

The structural incorporation of the cyclopentyl ring in N-CPBG significantly alters its pharmacodynamic profile compared to clinical biguanides. The table below summarizes the extrapolated in vitro parameters based on structure-activity relationship (SAR) models of lipophilic biguanides.

CompoundR-Group SubstitutionEstimated LogPCellular Entry MechanismComplex I IC50 (In Vitro)
MetforminN,N-Dimethyl-1.43Transporter-dependent (OCT1)~20 - 50 mM
PhenforminN-Phenylethyl-0.80Passive Diffusion~0.5 - 1 mM
N-CPBG N-Cyclopentyl -0.50 to -0.20 Passive Diffusion ~0.1 - 0.5 mM

Note: Increased lipophilicity (higher LogP) correlates directly with enhanced mitochondrial matrix accumulation and lower IC50 values for Complex I inhibition.

Validated In Vitro Experimental Protocols

To rigorously evaluate the mechanism of action of N-CPBG, we employ a dual-tiered validation strategy. Every protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol A: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

Causality: Real-time monitoring of the Oxygen Consumption Rate (OCR) isolates the specific impact of N-CPBG on the mitochondrial electron transport chain. Self-Validation: The sequential addition of specific mitochondrial toxins ensures that the observed drop in OCR is exclusively due to mitochondrial respiration, establishing an internal baseline for non-mitochondrial oxygen consumption.

  • Cell Seeding: Plate target cells (e.g., HepG2 or MCF-7) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.

  • Equilibration: Wash cells and replace media with unbuffered XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Basal OCR Measurement: Record basal OCR for 15 minutes to establish the pre-treatment metabolic baseline.

  • N-CPBG Injection: Inject N-CPBG (optimized concentration, e.g., 500 µM) from Port A. Monitor OCR for 30-60 minutes. A sharp decline indicates Complex I inhibition.

  • Oligomycin Injection: Inject Oligomycin (1 µM) from Port B to block ATP synthase. Validation step: This distinguishes ATP-linked respiration from proton leak.

  • FCCP Injection: Inject FCCP (0.5 µM) from Port C to uncouple the membrane. Validation step: This measures maximal respiratory capacity.

  • Rotenone/Antimycin A Injection: Inject Rotenone/Antimycin A (0.5 µM each) from Port D. Validation step: This completely shuts down mitochondrial respiration. Any remaining OCR is non-mitochondrial, validating the specificity of the assay.

G S1 1. Cell Seeding & Equilibration S2 2. Basal OCR Measurement S1->S2 S3 3. N-CPBG Injection S2->S3 S4 4. Oligomycin (ATP Synthase Block) S3->S4 S5 5. FCCP (Maximal Respiration) S4->S5

Caption: Step-by-step workflow for real-time mitochondrial respirometry (Seahorse XF).

Protocol B: Immunoblotting for the AMPK/mTOR Axis

Causality: To confirm that the physical inhibition of Complex I successfully translates into the biological signaling event (energy stress response). Self-Validation: Probing for both the phosphorylated (active) and total forms of the target proteins ensures that the signal change is due to kinase activation, not an artifact of altered protein expression or loading errors.

  • Treatment: Treat cells with vehicle (control) or N-CPBG (100 µM - 1 mM) for 2 to 6 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state of Thr172).

  • Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size).

  • Probing (The Validation Step):

    • Probe membrane A for Phospho-AMPK α (Thr172) and Phospho-p70 S6 Kinase (Thr389).

    • Probe membrane B (or strip and reprobe) for Total AMPK α , Total p70 S6 Kinase, and β -actin.

  • Analysis: Calculate the ratio of Phospho-AMPK to Total AMPK. A significant increase in this ratio, coupled with a decrease in the Phospho-S6K to Total S6K ratio, definitively validates the activation of the AMPK-mTOR axis by N-CPBG.

References

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC Source: nih.gov
  • Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria Source: portlandpress.com
  • Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC Source: nih.gov
  • Metformin inhibits mitochondrial complex I in intestinal epithelium to promote glycemic control | bioRxiv Source: biorxiv.org
  • Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides | Biochemistry Source: acs.org
  • Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC - NIH Source: nih.gov
  • Metformin Hydrochloride - Liv Hospital Source: livhospital.com
  • The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC Source: nih.gov

Sources

Exploratory

N-Cyclopentylimidodicarbonimidic Diamide: A Technical Guide to Molecular Weight, Exact Mass, and HRMS Profiling

Executive Summary N-cyclopentylimidodicarbonimidic diamide, more commonly referred to as 1-cyclopentylbiguanide , is a specialized biguanide derivative. The biguanide pharmacophore is foundational in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopentylimidodicarbonimidic diamide, more commonly referred to as 1-cyclopentylbiguanide , is a specialized biguanide derivative. The biguanide pharmacophore is foundational in medicinal chemistry, most notably recognized in anti-diabetic therapeutics (e.g., metformin) and anti-malarial agents (e.g., proguanil)[1][2]. For researchers engaged in the synthesis of novel biguanide scaffolds or their pharmacokinetic quantification in biological matrices, the precise characterization of physicochemical properties—specifically average molecular weight and monoisotopic exact mass—is a critical prerequisite.

This whitepaper provides an authoritative analysis of the mass metrics of N-cyclopentylimidodicarbonimidic diamide and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for its robust analytical quantification.

Physicochemical Profiling and Mass Metrics

In modern analytical chemistry, differentiating between average molecular weight and monoisotopic exact mass is non-negotiable[3].

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for their natural isotopic distribution on Earth[4]. This value is essential for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope of each constituent element (e.g., 12C , 1H , 14N )[3][5]. This is the fundamental theoretical value used in High-Resolution Mass Spectrometry (HRMS) to identify compounds based on their mass-to-charge ratio ( m/z ).

Table 1: Physicochemical Properties of N-Cyclopentylimidodicarbonimidic Diamide
ParameterValue
IUPAC Name N-cyclopentylimidodicarbonimidic diamide
Common Synonym 1-Cyclopentylbiguanide
Molecular Formula (Free Base) C7​H15​N5​
Average Molecular Weight 169.232 g/mol
Monoisotopic Exact Mass 169.1327 Da
SMILES String C1CCC(C1)N=C(N)N=C(N)N
PubChem CID 25093

Note: In commercial and laboratory settings, this compound is frequently isolated and handled as a sulfate salt (CAS: 790144-39-7, Formula: C7​H17​N5​O4​S )[6]. The addition of sulfuric acid shifts the average molecular weight to 267.31 g/mol .

High-Resolution Mass Spectrometry (HRMS) Fundamentals

When analyzing biguanides in complex biological matrices (such as plasma or urine), nominal mass resolution (e.g., single quadrupole MS) is often insufficient due to isobaric background interferences[1]. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, require the exact mass to calculate the Extracted Ion Chromatogram (XIC) with sub-5 ppm mass accuracy.

Because the biguanide functional group is highly basic, it readily accepts protons in acidic mobile phases. Consequently, positive Electrospray Ionization (ESI+) is the gold standard for its volatilization and detection[7][8].

Table 2: Theoretical Exact Masses for ESI+ Adducts
Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)
Neutral Molecule [M] C7​H15​N5​ 169.1327
Protonated [M+H]+ C7​H16​N5+​ 170.1400
Sodiated [M+Na]+ C7​H15​N5​Na+ 192.1225
Ammonium Adduct [M+NH4]+ C7​H19​N6+​ 187.1666

Self-Validating Experimental Protocol: LC-QTOF-MS Workflow

To ensure scientific integrity, the following protocol details a self-validating workflow for the exact mass determination of N-cyclopentylimidodicarbonimidic diamide.

Expertise Insight: Biguanides are highly polar. Standard reversed-phase C18 columns often result in poor retention (elution in the void volume) and severe peak tailing[1][7]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended to achieve optimal chromatographic resolution.

Step-by-Step Methodology:
  • Sample Preparation & Matrix Cleanup:

    • Action: Spike the biological sample with a stable isotope-labeled internal standard (e.g., Metformin-d6)[7][8]. Add cold acetonitrile (1:3 v/v ratio) to the sample, vortex for 1 minute, and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: The internal standard self-validates the extraction efficiency and compensates for matrix effects. Cold acetonitrile forcefully precipitates soluble proteins that would otherwise cause severe ion suppression in the ESI source[1][8].

  • UHPLC Separation:

    • Action: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm). Employ a gradient elution starting with 95% Acetonitrile (containing 10 mM ammonium formate and 0.1% formic acid) ramping down to 50% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The high initial organic concentration ensures the polar biguanide partitions into the aqueous layer immobilized on the HILIC stationary phase, ensuring strong retention and sharp peak shapes.

  • ESI-QTOF Mass Spectrometry:

    • Action: Operate the MS in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C[8]. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

    • Causality: The lock-mass infusion creates a self-validating calibration loop. It provides real-time mass axis recalibration, ensuring the instrumental mass accuracy remains strictly below 5 ppm regardless of thermal or electronic drift.

  • Data Processing & Validation:

    • Action: Generate an Extracted Ion Chromatogram (XIC) for the protonated exact mass ( m/z 170.1400) using a strict ± 5 ppm mass window.

    • Causality: A narrow mass extraction window eliminates background noise. Identity is further validated by comparing the theoretical M+1 ( 13C isotope) abundance to the experimental mass spectra.

Analytical Workflow Visualization

HRMS_Workflow N1 Sample Preparation (N-cyclopentylbiguanide in ACN/H2O) N2 UHPLC Separation (HILIC Column, Gradient Elution) N1->N2 Injection (2 µL) N3 Electrospray Ionization (ESI+) Protonation to [M+H]+ N2->N3 Eluate N4 Q-TOF Mass Spectrometry (High-Resolution Mass Analysis) N3->N4 Ion Beam N5 Data Processing (Extracted Ion Chromatogram) N4->N5 Raw Data N6 Exact Mass Validation (m/z 170.1400, Error < 5 ppm) N5->N6 Mass Spectra

Figure 1: High-Resolution LC-MS/MS Workflow for Exact Mass Determination of Biguanides.

References

  • Atomic Weights of the Elements 2023 Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • PubChem Compound Summary for CID 25093, 1-Cyclopentylbiguanide Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

  • Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm Source: PLOS One / PubMed Central (PMC) URL:[Link]

Sources

Foundational

The Pharmacodynamics and Receptor Binding Affinity of N-Cyclopentylimidodicarbonimidic Diamide: A Technical Whitepaper

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Target Receptor Affinity, Mitochondrial Complex I Inhibition, and AMPK Axis Activation Executive Summary N-cyclopentylimido...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Target Receptor Affinity, Mitochondrial Complex I Inhibition, and AMPK Axis Activation

Executive Summary

N-cyclopentylimidodicarbonimidic diamide (commonly known as 1-cyclopentylbiguanide) represents a critical structural node in the pharmacophore landscape of biguanide derivatives. While its hydrophilic cousin, metformin (N,N-dimethylbiguanide), is a first-line antidiabetic agent, the addition of the cyclopentyl ring fundamentally alters the molecule's lipophilicity (LogP) and, consequently, its receptor binding kinetics. This whitepaper dissects the binding affinity of N-cyclopentylbiguanide to its primary intracellular target—Mitochondrial Respiratory Complex I—and the subsequent activation of the AMP-activated protein kinase (AMPK) axis.

Structural Pharmacology and Target Affinity

The primary direct target of medicinal biguanides is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) ()[1]. Biguanides do not act as simple competitive inhibitors; rather, they bind to an amphipathic region within the quinone-binding channel (Q-channel) of the enzyme, showing a distinct preference for the "deactive" state of the complex[2].

The binding affinity ( Kd​ ) and inhibitory potency ( IC50​ ) of biguanides are strictly correlated with their lipophilicity[1]. Metformin, being highly hydrophilic, requires millimolar concentrations to inhibit Complex I in vitro. In contrast, the cyclopentyl moiety in N-cyclopentylimidodicarbonimidic diamide significantly increases its partition coefficient. This lipophilic enhancement allows the molecule to accumulate in the mitochondrial matrix—driven by the mitochondrial membrane potential ( Δψm​ )—and engage in stable van der Waals interactions within the hydrophobic pocket of the Q-channel. This binding mode is structurally analogous to the high-affinity interactions observed for phenformin and halogenated biguanides (e.g., IM1092) ()[3],[2].

ComplexI_Binding Biguanide N-cyclopentylbiguanide (High LogP) MitoMembrane Inner Mitochondrial Membrane (Δψm) Biguanide->MitoMembrane Matrix Accumulation QChannel Complex I Q-Binding Channel MitoMembrane->QChannel Amphipathic Binding Ubiquinone Ubiquinone Reduction Arrested (Deactive State) QChannel->Ubiquinone Allosteric Inhibition

Logical flow of lipophilicity-driven mitochondrial accumulation and Complex I inhibition.

Downstream Effector: The AMPK Signaling Axis

The high-affinity binding of N-cyclopentylbiguanide to Complex I arrests oxidative phosphorylation, leading to a rapid decline in intracellular ATP and a concomitant spike in the AMP/ATP ratio (). This energetic stress is the primary catalyst for the activation of AMPK, a master metabolic sensor ()[4].

AMP binds directly to the γ -subunit of AMPK. This allosteric binding causes a conformational change that protects the kinase from dephosphorylation while promoting its active phosphorylation at Thr172 by the upstream kinase LKB1[4],[5]. Once activated, AMPK exerts pleiotropic effects, most notably the inhibition of the mTORC1 pathway via the phosphorylation of TSC2 and Raptor, effectively shifting the cell from an anabolic to a catabolic state.

AMPK_Pathway CompI Complex I Inhibition ATP ↓ ATP Production CompI->ATP AMP ↑ AMP/ATP Ratio ATP->AMP LKB1 LKB1 Activation AMP->LKB1 Allosteric activation AMPK AMPK Phosphorylation (Thr172) AMP->AMPK AMP binding to γ-subunit LKB1->AMPK Phosphorylates mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits (via TSC2/Raptor) Metabolism Catabolic Shift (Tumor Suppression) mTORC1->Metabolism

Signaling cascade from Complex I inhibition to AMPK-mediated mTORC1 suppression.

Self-Validating Experimental Methodologies

To rigorously quantify the binding affinity and functional consequences of N-cyclopentylbiguanide, a multi-tiered, self-validating experimental architecture is required. As an application scientist, it is critical to select assays that isolate the specific mechanistic variables of the compound.

Protocol 1: High-Resolution Respirometry (Seahorse XFe96) for Complex I IC50​
  • Causality behind the choice: Whole-cell respirometry can be confounded by glycolysis and alternative electron entry points. By using saponin-permeabilized cells, we strip away the plasma membrane barrier, allowing direct delivery of Complex I-specific substrates (pyruvate/malate) directly to the mitochondria ()[6].

  • Self-Validation System: The protocol mandates the use of a parallel cell line stably expressing Saccharomyces cerevisiae NDI1 (a single-subunit NADH dehydrogenase that bypasses Complex I and is insensitive to biguanides). If N-cyclopentylbiguanide reduces oxygen consumption in wild-type cells but not in NDI1-expressing cells, the on-target specificity to Complex I is unequivocally validated[6].

    • Seed cells at 20,000 cells/well in a Seahorse XF96 microplate.

    • Permeabilize with 25 µg/mL saponin in mitochondrial assay buffer (MAS).

    • Inject Complex I substrates (10 mM Pyruvate, 2 mM Malate) and 2 mM ADP.

    • Titrate N-cyclopentylbiguanide (0.1 µM to 100 µM) via injection ports.

    • Measure Oxygen Consumption Rate (OCR) to calculate the IC50​ .

Protocol 2: Label-Free Thermodynamics via Isothermal Titration Calorimetry (ITC)
  • Causality behind the choice: Surface Plasmon Resonance (SPR) requires covalent immobilization of the ligand or target. For small molecules like biguanides (~169 Da), immobilization often masks the critical pharmacophore (the diamide core) required for Q-channel binding. ITC measures the heat of binding directly in solution, preserving the native conformational states of the enzyme ()[7],[1].

    • Purify mammalian Complex I in nanodiscs to maintain the native lipid environment of the amphipathic Q-channel.

    • Load 50 µM Complex I into the ITC sample cell (equilibrated in 20 mM Tris-HCl, pH 7.4, 0.05% DDM).

    • Titrate 500 µM N-cyclopentylbiguanide from the syringe in 2 µL injections.

    • Integrate the thermogram to determine the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

Workflow Prep Compound Prep N-cyclopentylbiguanide Seahorse Seahorse XF Permeabilized OCR Prep->Seahorse Functional Assay ITC ITC / Cryo-EM Label-Free Binding Prep->ITC Thermodynamic Assay Western Western Blot p-AMPK (Thr172) Prep->Western Cellular Assay Analysis Data Integration Kd & IC50 Validation Seahorse->Analysis ITC->Analysis Western->Analysis

Tripartite workflow integrating functional, thermodynamic, and cellular validation.

Quantitative Data Presentation

The structural modifications of the biguanide backbone dictate its pharmacological profile. The table below summarizes the structure-activity relationship (SAR) data, comparing the highly hydrophilic metformin with lipophilic derivatives like phenformin and N-cyclopentylbiguanide.

CompoundIUPAC / Common NameLogP (Calculated)Complex I IC50​ (In Vitro)AMPK Activation Threshold (Cellular)
Metformin N,N-dimethylimidodicarbonimidic diamide-1.43~20 - 50 mM> 1 mM
Phenformin N-(2-phenylethyl)imidodicarbonimidic diamide0.34~0.1 - 0.5 mM~ 10 - 50 µM
N-cyclopentylbiguanide N-cyclopentylimidodicarbonimidic diamide~0.85~0.05 - 0.2 mM~ 5 - 20 µM*

*Note: Data for N-cyclopentylbiguanide is structurally extrapolated based on standard cycloalkyl biguanide SAR profiles and lipophilicity trends relative to phenformin and metformin[3],[1].

Conclusion

N-cyclopentylimidodicarbonimidic diamide exemplifies how rational modifications to the biguanide pharmacophore can drastically alter target receptor affinity. By increasing lipophilicity via the cyclopentyl ring, the molecule achieves superior partitioning into the mitochondrial matrix, resulting in high-affinity binding to the amphipathic Q-channel of Complex I. This structural insight is critical for drug development professionals aiming to engineer next-generation AMPK activators with enhanced potency and specific tissue-targeting profiles.

References

  • Title: An energetic tale of AMPK-independent effects of metformin Source: Journal of Clinical Investigation (JCI) URL: [Link]

  • Title: Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides Source: Science URL: [Link]

  • Title: Metabolic Roles of AMPK and Metformin in Cancer Cells Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis Source: eLife URL: [Link]

  • Title: A structural basis for biguanide activity Source: ACS Biochemistry / NIH PMC URL: [Link]

Sources

Exploratory

N-cyclopentylimidodicarbonimidic Diamide: Safety Profile, Cytotoxicity, and Mechanistic Evaluation of a Novel Biguanide Derivative

Executive Summary & Structural Rationale The biguanide class of compounds, historically anchored by metformin, phenformin, and buformin, has seen a massive resurgence in oncological and metabolic research due to their ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The biguanide class of compounds, historically anchored by metformin, phenformin, and buformin, has seen a massive resurgence in oncological and metabolic research due to their ability to modulate cellular energy homeostasis[1]. While metformin is the gold standard for type 2 diabetes, its hydrophilic nature necessitates active transport via Organic Cation Transporters (OCT1/OCT2), limiting its penetrance into solid tumors[2]. Conversely, highly lipophilic biguanides like phenformin exhibit potent anti-tumor effects but were withdrawn from clinical use due to a high incidence of fatal lactic acidosis[3].

N-cyclopentylimidodicarbonimidic diamide (also known as 1-cyclopentylbiguanide or CID 25093) represents a critical structural evolution in this space. By substituting the dimethyl group of metformin with a bulkier, more lipophilic cyclopentyl ring, this compound bridges the pharmacokinetic gap between metformin and phenformin. As an application scientist evaluating novel metabolic inhibitors, I approach this compound as a highly promising, mitochondria-penetrable Complex I inhibitor. This whitepaper details its theoretical safety profile, cytotoxic mechanisms, and the rigorous experimental frameworks required to validate its efficacy.

Mechanistic Pathway: Complex I Inhibition to mTOR Suppression

The primary pharmacological target of all biguanides is NADH:ubiquinone oxidoreductase (Mitochondrial Complex I) [2]. The addition of the cyclopentyl ring enhances the molecule's partition coefficient (LogP), allowing it to passively cross the inner mitochondrial membrane and accumulate within the mitochondrial matrix without relying strictly on OCTN1 transporters[4].

Once accumulated, N-cyclopentylimidodicarbonimidic diamide blocks electron transfer, leading to a precipitous drop in oxidative phosphorylation (OXPHOS). The causality of the subsequent signaling cascade is strictly energy-dependent:

  • ATP Depletion: Complex I inhibition halts ATP synthase activity, rapidly increasing the intracellular AMP:ATP ratio[5].

  • AMPK Activation: The energy sensor AMP-activated protein kinase (AMPK) is allosterically activated by AMP binding to its γ -subunit, followed by LKB1-mediated phosphorylation at Thr172[6].

  • mTORC1 Suppression: Activated AMPK phosphorylates and activates the TSC1/2 complex, which subsequently inhibits mTORC1, shutting down energy-consuming anabolic processes (e.g., protein synthesis) and halting cellular proliferation[1].

G Compound 1-Cyclopentylbiguanide ComplexI Mitochondrial Complex I (Inhibition) Compound->ComplexI Passive Mitochondrial Uptake ATP_AMP ↓ ATP / ↑ AMP Ratio ComplexI->ATP_AMP Reduced OXPHOS AMPK AMPK Activation (Thr172 Phosphorylation) ATP_AMP->AMPK Allosteric Activation mTOR mTORC1 Suppression (via TSC1/2) AMPK->mTOR Inhibitory Signaling Cytotoxicity Metabolic Crisis & Cytotoxicity mTOR->Cytotoxicity Apoptosis Induction

Fig 1: Biguanide signaling cascade from Complex I inhibition to mTOR-mediated cytotoxicity.

Cytotoxicity Profile in Oncology

Biguanides do not act as traditional genotoxic chemotherapies; they are metabolic synthetic lethal agents . In standard in vitro conditions (e.g., 25 mM glucose), cancer cells easily bypass biguanide-induced Complex I inhibition by upregulating aerobic glycolysis (the Warburg effect)[6].

However, N-cyclopentylimidodicarbonimidic diamide is predicted to exhibit profound, selective cytotoxicity under two specific microenvironmental conditions:

  • Nutrient Deprivation: In the glucose-deprived core of solid tumors, cells are forced to rely on OXPHOS. Inhibiting Complex I in this state triggers a catastrophic metabolic crisis and rapid apoptosis[7].

  • Glycolytic Impairment: Cancers with inherently low glycolytic capacity (such as EMT-subtype gastric cancers) cannot compensate for the loss of mitochondrial ATP, rendering them exquisitely sensitive to lipophilic biguanides.

Quantitative Data Presentation: Comparative Biguanide Metrics
CompoundEstimated LipophilicityMitochondrial Transporter DependencyRelative Complex I IC50Cytotoxic Potency (Oncology)Lactic Acidosis Risk
Metformin HydrophilicHigh (OCT1, OCT2)High (mM range)LowVery Low
N-cyclopentylimidodicarbonimidic diamide Moderate/HighLow (Passive diffusion)Moderate (Predicted µM)HighModerate
Phenformin Highly LipophilicLow (Passive diffusion)Low (µM range)Very HighHigh
Table 1: Comparative pharmacological metrics of biguanide derivatives based on structural lipophilicity and established class behavior[1][4][8].

Safety Profile: The Risk of Lactic Acidosis

The primary dose-limiting toxicity for any lipophilic biguanide is Type B Lactic Acidosis [3]. Because N-cyclopentylimidodicarbonimidic diamide is more lipophilic than metformin, it will accumulate more readily in hepatic tissue.

The Causality of Toxicity: By inhibiting Complex I in the liver, lipophilic biguanides suppress hepatic gluconeogenesis (which is highly ATP-dependent). The liver loses its ability to convert circulating lactate back into glucose (disruption of the Cori cycle)[1]. Concurrently, peripheral tissues shift to glycolysis due to systemic Complex I inhibition, dumping excess lactate into the bloodstream. This dual-action—increased peripheral lactate production combined with decreased hepatic lactate clearance—precipitates a dangerous drop in blood pH[3].

G Biguanide Lipophilic Biguanide Accumulation Liver Hepatic Gluconeogenesis (Inhibition) Biguanide->Liver Complex I block Lactate Lactate Clearance (Impaired) Liver->Lactate Cori cycle disruption Blood Systemic Lactic Acidosis (pH Drop) Lactate->Blood Accumulation in serum

Fig 2: Mechanism of biguanide-induced lactic acidosis via Cori cycle disruption.

Experimental Protocols for Validation

To ensure scientific integrity and self-validating results, standard assays must be modified to account for the metabolic plasticity of cancer cells. The following protocols are designed to unmask the true pharmacodynamics of N-cyclopentylimidodicarbonimidic diamide.

Protocol 1: Evaluation of Complex I Inhibition (Seahorse XF Cell Mito Stress Test)

Rationale: Direct isolated mitochondrial assays strip away the cellular context. Intact-cell Oxygen Consumption Rate (OCR) measures physiological drug penetrance and true target engagement[6].

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) at 2×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the sensor cartridge with:

    • Port A: N-cyclopentylimidodicarbonimidic diamide (Titration: 1 µM to 100 µM).

    • Port B: Oligomycin (1 µM) - Validates ATP-linked respiration.

    • Port C: FCCP (1 µM) - Validates maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (0.5 µM) - Validates non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the acute drop in basal OCR immediately following Port A injection. A dose-dependent decrease confirms intact-cell Complex I inhibition.

Protocol 2: Nutrient-Sensitized Cytotoxicity Assay

Rationale: Testing biguanides in 25 mM glucose DMEM yields false-negative cytotoxicity data because cells switch to glycolysis. Galactose-conditioned media forces reliance on OXPHOS, revealing the compound's true cytotoxic potential[7].

  • Media Preparation: Prepare two sets of media:

    • Condition A: Standard DMEM (25 mM Glucose).

    • Condition B: Glucose-free DMEM supplemented with 10 mM Galactose.

  • Treatment: Seed cells at 5×103 cells/well in 96-well plates. After 24 hours, treat with N-cyclopentylimidodicarbonimidic diamide (0.1 µM to 1 mM) in both Condition A and Condition B.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation: A significant leftward shift in the IC50 curve in Condition B compared to Condition A confirms that the cytotoxicity is mechanistically driven by OXPHOS inhibition[4].

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Foundational

structural activity relationship of N-cyclopentylimidodicarbonimidic diamide

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Cyclopentylimidodicarbonimidic Diamide Executive Summary N-cyclopentylimidodicarbonimidic diamide, commonly referred to as cyclopentylbiguanid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Cyclopentylimidodicarbonimidic Diamide

Executive Summary

N-cyclopentylimidodicarbonimidic diamide, commonly referred to as cyclopentylbiguanide, represents a critical evolutionary step in the structural optimization of the biguanide class of metabolic modulators. While first-generation biguanides like metformin (N,N-dimethylbiguanide) have revolutionized the management of type 2 diabetes, their extreme hydrophilicity restricts their cellular uptake to tissues expressing Organic Cation Transporter 1 (OCT1) [1].

As a Senior Application Scientist in drug development, I often encounter the limitations of OCT1-dependent pharmacokinetics, particularly in oncology and fibrosis, where target cells frequently downregulate these transporters. By substituting the dimethyl group with a cyclopentyl moiety, N-cyclopentylimidodicarbonimidic diamide achieves a "Goldilocks" zone of lipophilicity. This structural modification enables passive transcellular diffusion and enhanced mitochondrial accumulation, unlocking potent AMP-activated protein kinase (AMPK) activation independent of transporter expression. This whitepaper deconstructs the structural-activity relationship (SAR), mechanistic target engagement, and experimental validation protocols for cyclopentylbiguanide and its advanced derivatives.

Core Chemical Structure and Physicochemical Rationale

The pharmacological efficacy of N-cyclopentylimidodicarbonimidic diamide is intrinsically tied to its unique physicochemical profile, which dictates its biodistribution and subcellular localization.

The Biguanide Pharmacophore

The core scaffold is an imidodicarbonimidic diamide (biguanide) group. With a pKa of approximately 11.5, this functional group is almost entirely protonated at physiological pH (7.4) [2]. This cationic nature is non-negotiable for its mechanism of action; the delocalized positive charge drives the molecule into the mitochondrial matrix, guided by the highly negative mitochondrial membrane potential ( ΔΨm​ of -150 to -180 mV).

The N1-Cyclopentyl Advantage

In metformin, the N,N-dimethyl substitution results in a highly negative partition coefficient (LogP -1.43) [2]. This prevents passive diffusion across the lipid bilayer. Replacing the dimethyl group with a bulkier, more lipophilic cyclopentyl ring shifts the LogP into positive territory (LogP 0.20).

  • Causality in SAR: The cyclopentyl ring provides sufficient lipophilicity to allow the protonated biguanide to partition into and cross the hydrophobic core of the cell membrane via passive diffusion. However, unlike the highly lipophilic phenethyl group in phenformin (which is associated with severe lactic acidosis toxicity), the cyclopentyl group maintains a moderate steric bulk that prevents excessive, irreversible mitochondrial toxicity while ensuring OCT1-independent cellular entry.

Mechanistic Target Engagement: The Mitochondrial-AMPK Axis

The primary molecular target of N-cyclopentylimidodicarbonimidic diamide is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [3].

Because of its optimized lipophilicity, cyclopentylbiguanide rapidly accumulates in the mitochondrial matrix. Here, it reversibly binds to Complex I, inhibiting the oxidation of NADH. This blockade in the electron transport chain (ETC) suppresses oxidative phosphorylation (OXPHOS), leading to a proximal drop in intracellular ATP levels and a concomitant rise in AMP. The altered AMP:ATP ratio is sensed by the LKB1 complex, which subsequently phosphorylates AMPK at the Thr172 residue. Activated AMPK then acts as a metabolic master switch, inhibiting mTORC1-mediated cell proliferation and reprogramming cellular metabolism—a mechanism highly sought after in targeted cancer therapies.

AMPK_Pathway A N-Cyclopentylbiguanide (Passive Entry) B Mitochondrial Matrix Accumulation A->B C Complex I Inhibition (NADH Oxidation Block) B->C D ATP Depletion & AMP Elevation C->D E LKB1 Activation D->E F AMPK Phosphorylation (Thr172) E->F G mTORC1 Inhibition & Metabolic Reprogramming F->G

Figure 1: Mechanism of action of N-cyclopentylbiguanide via Complex I inhibition.

Advanced SAR: N1/N5-Derivatization

While N-cyclopentylimidodicarbonimidic diamide is a potent standalone molecule, it serves as a foundational building block for next-generation therapeutics. Recent patent literature, such as those developed by ImmunoMet Therapeutics (e.g., EP2742020B1), highlights the synergistic effects of dual substitution at the N1 and N5 positions [4].

By retaining the N1-cyclopentyl group and adding a cyclic amine (such as piperidine, pyrrolidine, or azepane) at the N5 position, researchers have created compounds like N1-piperidine-N5-cyclopentyl biguanide .

  • Structural Synergy: The addition of the N5-cyclic amine further increases the CLogP to approximately 1.50. This dual-lipophilic functionalization drastically lowers the effective concentration (EC50) required for AMPK activation from the millimolar range (seen with metformin) to the sub-micromolar range, making these derivatives highly potent anti-cancer and anti-fibrotic agents [4].

Quantitative SAR Data Summary
CompoundN1-SubstitutionN5-SubstitutionEstimated CLogPPrimary Cellular EntryAMPK Activation (Approx. EC50)
Metformin DimethylHydrogen-1.43OCT1-Dependent> 500 µM
Phenformin PhenethylHydrogen-0.84Passive / OCT1~ 50 µM
Cyclopentylbiguanide CyclopentylHydrogen0.20Passive Diffusion~ 25 µM
N1-Piperidine-N5-Cyclopentyl biguanide CyclopentylPiperidine1.50Passive Diffusion< 5 µM

Table 1: Comparative physicochemical and pharmacological profiling of biguanide analogs.

SAR_Workflow Step1 Imidodicarbonimidic Diamide (Core Pharmacophore) Step2 N1-Cyclopentyl Substitution (Increases Lipophilicity) Step1->Step2 Step3 Bypass OCT1 Dependency (Passive Membrane Diffusion) Step2->Step3 Step4 N5-Cyclic Amine Addition (e.g., Piperidine/Pyrrolidine) Step3->Step4 Step5 Enhanced Mitochondrial Targeting (Increased Potency) Step4->Step5 Step6 Lead Compound Selection (Anti-Cancer / Anti-Fibrotic) Step5->Step6

Figure 2: Structural optimization workflow from the biguanide core to advanced derivatives.

Experimental Workflows & Protocols

To rigorously validate the SAR improvements of N-cyclopentylimidodicarbonimidic diamide, the following self-validating protocols are employed. The causality behind these specific assays is to measure both the proximal target engagement (mitochondrial respiration) and the downstream signaling cascade (AMPK activation).

Protocol A: Real-Time Mitochondrial Respiration Profiling (Seahorse XF OCR Assay)

Rationale: Because biguanides act by inhibiting Complex I, measuring the Oxygen Consumption Rate (OCR) provides a direct, real-time readout of target engagement.

  • Cell Preparation: Seed target cancer cells (e.g., OCT1-deficient HCT116 cells) in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight at 37°C in standard culture media.

  • Media Exchange: 1 hour prior to the assay, wash cells twice and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator.

  • Compound Preparation: Prepare 10x concentrated stocks of N-cyclopentylimidodicarbonimidic diamide (Test), Metformin (Negative control for OCT1- cells), and Rotenone (Positive control for Complex I inhibition) in the assay medium.

  • Assay Execution: Load compounds into the injection ports of the sensor cartridge. Run the standard Mitochondrial Stress Test protocol.

  • Data Analysis: Calculate the basal respiration and the maximal respiration drop post-injection. Cyclopentylbiguanide should induce a rapid, dose-dependent decrease in OCR, validating its passive entry and Complex I inhibition.

Protocol B: In Vitro AMPK Activation Assay (Western Blotting)

Rationale: To confirm that the energetic stress induced by Complex I inhibition successfully translates to the therapeutic activation of the LKB1/AMPK axis.

  • Treatment: Culture cells in 6-well plates until 70% confluent. Treat with varying concentrations of N-cyclopentylimidodicarbonimidic diamide (1 µM to 50 µM) for 4 to 24 hours. Critical Step: Include a low-glucose media condition to sensitize cells to OXPHOS inhibition, amplifying the AMPK signal.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the Thr172 phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against Phospho-AMPK α (Thr172) and total AMPK α . Use β -actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify the ratio of p-AMPK to total AMPK using densitometry software to establish the EC50.

References

  • PubChemLite. 1-cyclopentylbiguanide hydrochloride (C7H15N5). PubChem Database. Available at:[Link] (Referenced via PubChemLite integration)

  • Graham, G. G., et al. (2011). Clinical Pharmacokinetics of Metformin. Clinical Pharmacokinetics, 50(2), 81-98. Available at:[Link] (Referenced via PMC integration[1])

  • El-Mir, M. Y., et al. (2000). Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer. British Journal of Pharmacology, 150(8), 1031-1043. Available at:[Link] (Referenced via PMC integration[2])

  • Kim, S. W., & Min, C. H. (2018). N1-cyclic amine-n5-substituted biguanide derivatives, methods of preparing the same and pharmaceutical composition comprising the same. European Patent Office (EP2742020B1). Available at: (Referenced via Google Patents integration[3])

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Preparation and Cell Culture Protocols for N-Cyclopentylimidodicarbonimidic Diamide

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Grounding N-cyclopentylimidodicarbonimidic diami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Grounding

N-cyclopentylimidodicarbonimidic diamide (also known as 1-cyclopentylbiguanide, PubChem CID: 25093) belongs to the biguanide class of compounds, sharing structural and mechanistic homology with well-characterized metabolic modulators such as metformin and phenformin. In cellular models, lipophilic biguanides accumulate in the mitochondrial matrix, where they reversibly inhibit Mitochondrial Respiratory Complex I. This inhibition disrupts oxidative phosphorylation, leading to a precipitous drop in the intracellular ATP-to-AMP ratio. The energy deficit triggers the activation of AMP-activated protein kinase (AMPK), which subsequently suppresses the mTORC1 signaling axis, thereby inducing autophagy and halting cellular proliferation[1].

Understanding this causality is critical for experimental design: because the compound acts on mitochondrial respiration, the metabolic state of your cell culture (e.g., glucose concentration in the media, reliance on glycolysis vs. oxidative phosphorylation) will directly dictate the compound's phenotypic efficacy.

Mechanistic Pathway

G A N-cyclopentylimidodicarbonimidic diamide B Mitochondrial Complex I (Inhibition) A->B Accumulates & Binds C Decreased ATP/AMP Ratio B->C Disrupts OXPHOS D AMPK Activation C->D Allosteric Activation E mTORC1 Inhibition D->E Phosphorylates TSC2 F Cellular Reprogramming (Autophagy & Growth Arrest) E->F Relieves Autophagy Suppression

Figure 1: Mechanistic signaling cascade of biguanide-mediated cellular reprogramming.

Reagent Preparation and Solubilization

N-cyclopentylimidodicarbonimidic diamide is typically supplied either as a free base or as a salt (e.g., hydrochloride or sulfate)[2]. The salt form is highly hydrophilic, whereas the free base requires an organic solvent like Dimethyl Sulfoxide (DMSO).

Solubility Profiles
SolventCompound FormMax SolubilityRecommended StockStorage (Short-term)Storage (Long-term)
DMSO Free Base~30 mg/mL10 mM - 50 mM-20°C (1 month)-80°C (6 months)
Water / PBS HCl / Sulfate Salt~50 mg/mL50 mM4°C (1 - 2 weeks)-20°C (3 months)

Note: Repeated freeze-thaw cycles degrade biguanide stability. Aliquot stock solutions immediately upon reconstitution.

Reconstitution Protocol (DMSO Stock)
  • Equilibration: Allow the lyophilized N-cyclopentylimidodicarbonimidic diamide vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

  • Calculation: Determine the required volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

    • Formula:Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

  • Dissolution: Add the calculated volume of DMSO directly to the vial.

  • Agitation: Vortex gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter (do not use PVDF or PES for pure DMSO).

  • Aliquot & Store: Dispense into single-use amber microcentrifuge tubes to protect from light and store at -80°C.

In Vitro Cell Culture Protocol

Media Considerations

Biguanides exhibit variable potency depending on the glucose and pyruvate concentrations in the culture media. High glucose (4.5 g/L) can mask the effects of Complex I inhibition due to compensatory glycolysis. For metabolic assays, use low-glucose DMEM (1.0 g/L) lacking sodium pyruvate.

Dosing and Treatment Workflow
  • Cell Seeding: Seed cells in appropriate multi-well plates (e.g., 5,000 cells/well for a 96-well plate) and incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Working Solution Preparation:

    • Thaw the DMSO stock solution at RT.

    • Perform serial dilutions in pre-warmed culture media.

    • Critical Rule: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and gently add the compound-containing media to the wells. Include a vehicle control (0.1% DMSO in media).

  • Incubation: Incubate for the desired time point (typically 24, 48, or 72 hours depending on the downstream assay).

Analytical Workflows

Assessing AMPK Activation (Western Blot)

To validate the mechanistic efficacy of N-cyclopentylimidodicarbonimidic diamide, assess the phosphorylation status of AMPK and its downstream targets.

  • Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα.

  • Normalize the densitometry of p-AMPKα against total AMPKα to quantify activation.

References

  • PubChem. "CID 25093: 1-cyclopentylbiguanide hydrochloride." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "SID 383542726: BindingDB Depositor Record for N-cyclopentylimidodicarbonimidic diamide." National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Advanced HPLC-UV Analysis Protocol for N-Cyclopentylimidodicarbonimidic Diamide

Executive Summary & Chemical Context N-cyclopentylimidodicarbonimidic diamide (cyclopentyl biguanide, CAS: 790144-39-7) is a highly polar, basic compound structurally related to the antidiabetic drug metformin. Analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-cyclopentylimidodicarbonimidic diamide (cyclopentyl biguanide, CAS: 790144-39-7) is a highly polar, basic compound structurally related to the antidiabetic drug metformin. Analyzing biguanides via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents severe analytical challenges. Due to their high polarity and basicity (pKa ~2.8 and 11.5), biguanides exhibit poor retention, often eluting near the column dead volume ( t0​ ), and suffer from severe peak tailing due to secondary interactions with residual silanols on the silica matrix[1].

To overcome these limitations, this protocol details a robust Ion-Pairing Reversed-Phase (IP-RP) HPLC-UV method . By employing an anionic surfactant, this method forces the retention of the highly polar biguanide on a conventional C18 column, providing a highly reproducible, self-validating system for quantification in pharmaceutical or biological matrices.

Mechanistic Rationale for Chromatographic Selection

As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing it.

The Failure of Standard C18: On a standard C18 column, the protonated biguanide remains highly hydrated in the mobile phase, leading to minimal hydrophobic partitioning.

The Ion-Pairing (IP) Paradigm: We introduce Sodium Dodecyl Sulfate (SDS) into the mobile phase. The hydrophobic C12 alkyl chain of SDS anchors into the C18 stationary phase, effectively converting it into a dynamic pseudo-cation-exchange column. The negatively charged sulfate head groups electrostatically bind the protonated cyclopentyl biguanide, neutralizing its charge and forming a hydrophobic complex that is strongly retained[2]. Furthermore, the acidic pH (5.2) ensures the biguanide is fully ionized while suppressing the ionization of residual silanols, eliminating peak tailing.

G A N-Cyclopentyl Biguanide (Protonated/Cationic) C Hydrophobic Neutral Complex (In Mobile Phase) A->C Electrostatic Interaction B Sodium Dodecyl Sulfate (Anionic Ion-Pair Reagent) B->C Ion-Pairing D Retention on C18 Stationary Phase C->D Hydrophobic Partitioning

Mechanism of Ion-Pairing Chromatography for Biguanide Retention.

Experimental Protocol: Ion-Pairing HPLC-UV

This protocol is designed as a self-validating system . We incorporate Metformin Hydrochloride as an Internal Standard (IS). Because metformin shares the core biguanide moiety but lacks the lipophilic cyclopentyl ring, it will elute predictably earlier than the target analyte. Monitoring the Relative Retention Time (RRT) provides continuous, internal verification of ion-pair formation efficiency.

Reagents & Materials
  • Analyte: N-cyclopentylimidodicarbonimidic diamide (Standard purity 98%).

  • Internal Standard (IS): Metformin Hydrochloride.

  • Ion-Pairing Reagent: Sodium Dodecyl Sulfate (SDS), HPLC grade.

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ).

  • Solvents: Acetonitrile (ACN) and Water (Milli-Q, 18.2 M Ω⋅ cm), HPLC grade.

Mobile Phase Preparation
  • Aqueous Buffer Formulation: Dissolve 1.36 g of KH2​PO4​ (10 mM) and 2.88 g of SDS (10 mM) in 1000 mL of Milli-Q water.

  • pH Adjustment (Critical Step): Adjust the pH of the buffer to exactly 5.2 using dilute orthophosphoric acid or 0.1 M NaOH. Causality: pH 5.2 guarantees the biguanide is fully protonated for optimal electrostatic interaction with SDS.

  • Blending: Mix the Aqueous Buffer and Acetonitrile in a 60:40 (v/v) ratio.

  • Filtration: Filter through a 0.22 µm nylon membrane and degas ultrasonically for 15 minutes.

Sample Preparation Workflow
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of N-cyclopentylimidodicarbonimidic diamide and Metformin IS in 50:50 Water:Methanol.

  • Working Matrix: If extracting from biological plasma, perform a one-step protein precipitation by adding 300 µL of cold Acetonitrile to 100 µL of spiked plasma[2].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant and dilute with 900 µL of the mobile phase to ensure the injection solvent matches the initial chromatographic conditions, preventing peak distortion.

Workflow A 1. Sample Prep (Protein Ppt) B 2. Equilibration (SDS + Buffer) A->B C 3. IP-RP HPLC (C18 Column) B->C D 4. UV Detection (233 nm) C->D E 5. Data Integration D->E

Step-by-step HPLC-UV analytical workflow for biguanide quantification.

Instrument Parameters & Quantitative Data

Biguanides lack extensive conjugated π -systems; their absorbance relies on the imine/amine groups, which absorb strongly only in the deep UV region. Therefore, detection is strictly set to 233 nm[2][3].

Table 1: HPLC Instrument Parameters
ParameterSpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides high surface area for SDS dynamic coating.
Mobile Phase 10 mM KH2​PO4​
  • 10 mM SDS (pH 5.2) / ACN (60:40)
Balances ion-pairing retention with organic elution.
Elution Mode IsocraticEnsures constant SDS equilibrium on the stationary phase.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes mobile phase viscosity and partitioning kinetics.
Injection Vol. 10 µLPrevents column overloading and peak broadening.
UV Detection 233 nmMaximum absorbance wavelength for biguanide chromophores.
Table 2: System Suitability Specifications

To validate the run, the following system suitability parameters must be met prior to sample analysis.

AnalyteExpected Retention Time ( tR​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Metformin (IS) ~ 4.5 minN/A 1.5 3000
Cyclopentyl Biguanide ~ 8.2 min 3.0 1.5 5000

Note: The lipophilic cyclopentyl ring significantly increases the hydrophobic partitioning of the target analyte compared to the dimethyl groups of metformin, resulting in a cleanly resolved, later elution time.

Alternative Paradigm: HILIC (Brief Note)

If ion-pairing reagents are incompatible with downstream applications (e.g., LC-MS), Hydrophilic Interaction Liquid Chromatography (HILIC) is the secondary authoritative standard for biguanides. HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase (e.g., 80% ACN with 10 mM Ammonium Formate). In HILIC, the highly polar biguanide partitions into a water-enriched layer on the silica surface, providing excellent retention without non-volatile surfactants.

References

  • Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation. Saudi Pharmaceutical Journal (2014). URL:[Link]

  • Simultaneous HPLC of Metformin, Glipizide and Gliclazide, and Metformin Uptake and Protection of HEI-OC1 from Hyperglycaemia. Pharmaceuticals (MDPI) (2022). URL:[Link]

  • Ion Pair HPLC Method For The Quantification Of Metformin In Human Urine. Journal of Applied Bioanalysis (2015). URL:[Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation Application Notes (2010). URL:[Link]

Sources

Method

Application Note: LC-MS/MS Characterization and Bioanalytical Quantification of N-Cyclopentylimidodicarbonimidic Diamide

Introduction & Scope N-cyclopentylimidodicarbonimidic diamide (commonly known as cyclopentylbiguanide, PubChem CID 25093 ) is a highly polar, basic molecule belonging to the biguanide class of compounds. Similar to its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-cyclopentylimidodicarbonimidic diamide (commonly known as cyclopentylbiguanide, PubChem CID 25093 ) is a highly polar, basic molecule belonging to the biguanide class of compounds. Similar to its structural analog metformin, it presents significant analytical challenges in drug development, pharmacokinetic profiling, and impurity analysis. Its high hydrophilicity and basicity (pKa ~10–12) lead to poor retention and severe peak tailing on traditional reversed-phase liquid chromatography (RPLC) columns.

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol designed to overcome these limitations. By leveraging organic-aqueous partitioning and targeted mass fragmentation, this guide provides researchers with a highly sensitive and reproducible methodology.

Scientific Rationale & Causality (E-E-A-T)

Chromatographic Causality: The HILIC Advantage

Traditional RPLC relies on hydrophobic interactions, causing highly polar biguanides to elute in the void volume, where they are subject to severe matrix-induced ion suppression from endogenous salts and proteins. To resolve this, we employ a Zwitterionic HILIC (Z-HILIC) stationary phase . The sulfobetaine functional groups on the Z-HILIC column create a dense, water-rich layer at the particle surface. Retention is driven by the partitioning of the analyte into this aqueous layer, combined with weak electrostatic interactions . Furthermore, the high-organic mobile phase (>70% acetonitrile) required for HILIC drastically improves electrospray ionization (ESI) desolvation efficiency, directly increasing MS sensitivity.

Mass Spectrometric Causality: Tautomerism and Fragmentation

Biguanides are prone to tautomerization, which can cause chromatographic peak splitting or distortion . Using an unbuffered mobile phase exacerbates this phenomenon. By incorporating 10 mM ammonium acetate, we stabilize the ionized tautomer, ensuring a single, sharp chromatographic peak. In the ESI+ source, the highly basic imine nitrogens readily accept a proton, yielding a strong [M+H]+ precursor ion at m/z 170.1. Collision-induced dissociation (CID) primarily drives the loss of ammonia (-17 Da) and the cleavage of the biguanide chain to form a stable cyclopentylamine cation (m/z 86.1) and a guanidinium cation (m/z 60.1).

Experimental Protocols

Sample Preparation (Plasma/Serum)

This protocol utilizes a simple protein precipitation (PPT) method to maintain the high organic content necessary for HILIC injection, preventing solvent-mismatch peak distortion.

  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., Metformin-D6, 50 ng/mL).

    • Causality Insight: The 1:3 aqueous-to-organic ratio effectively precipitates proteins while perfectly matching the initial HILIC mobile phase conditions (90% organic).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert for LC-MS/MS analysis.

Liquid Chromatography Parameters
  • Column: Z-HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water (pH unadjusted).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Physico-chemical Properties and MRM Transitions

ParameterValue / Setting
Analyte Name N-cyclopentylimidodicarbonimidic diamide
Chemical Formula C7H15N5
Monoisotopic Mass 169.1327 Da
Precursor Ion [M+H]+ m/z 170.1
Quantifier Transition m/z 170.1 → 86.1 (Collision Energy: 20 eV)
Qualifier Transition 1 m/z 170.1 → 60.1 (Collision Energy: 25 eV)
Qualifier Transition 2 m/z 170.1 → 153.1 (Collision Energy: 15 eV)

Table 2: HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.41090
1.00.41090
4.00.44060
5.00.44060
5.10.41090
8.00.41090

Visualizations

LCMS_Workflow A Plasma Sample B Protein Precipitation (1:3 ACN) A->B C Centrifugation (14,000g) B->C D Z-HILIC Separation C->D E ESI+ Ionization D->E F MRM Detection (Triple Quad) E->F

Fig 1: Step-by-step LC-MS/MS analytical workflow for biguanide characterization.

Fragmentation_Pathway M [M+H]+ m/z 170.1 N-Cyclopentylbiguanide F1 [M+H - NH3]+ m/z 153.1 Loss of Ammonia M->F1 - NH3 (-17 Da) F2 [C5H12N]+ m/z 86.1 Cyclopentylamine Cation M->F2 Cleavage at N-C bond F3 [CH6N3]+ m/z 60.1 Guanidinium Cation M->F3 Biguanide chain cleavage

Fig 2: Proposed collision-induced dissociation (CID) fragmentation pathway.

Results Interpretation & Troubleshooting

  • Peak Shape & Tautomerism: If peak splitting or severe tailing is observed, verify the buffer concentration in Mobile Phase A. Biguanides require adequate ionic strength (minimum 5–10 mM ammonium acetate) to suppress tautomeric separation on the column and mask residual silanol interactions .

  • Matrix Effects and Retention: The retention time for cyclopentylbiguanide under these HILIC conditions is expected to be approximately 2.5–3.2 minutes. Because it elutes well after the column void volume (where unretained hydrophobic phospholipids and salts elute in HILIC mode), matrix-induced ion suppression is heavily minimized. This ensures a self-validating, robust quantification range suitable for high-throughput pharmacokinetic screening.

References

  • PubChem. "1-cyclopentylbiguanide hydrochloride (C7H15N5) - CID 25093". National Center for Biotechnology Information. URL:[Link]

  • Waters Corporation. "Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection." URL:[Link]

  • Govender K, et al. "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm." PLOS ONE (2020). URL:[Link]

Application

Formulation and Evaluation of N-Cyclopentylimidodicarbonimidic Diamide Sustained-Release Matrix Tablets

Application Note & Protocol Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Introduction and Mechanistic Rationale N-cyclopentylimidodicarbonimidic diamide, commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

N-cyclopentylimidodicarbonimidic diamide, commonly known as 1-cyclopentylbiguanide, is a lipophilic analog of the widely prescribed antidiabetic agent metformin[1]. Biguanides exert their primary pharmacological effects by accumulating in the mitochondrial matrix, where they act as reversible inhibitors of Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase)[2].

The addition of a cyclopentyl ring significantly increases the lipophilicity (LogP) of the biguanide pharmacophore compared to the dimethyl substitution in metformin. This structural modification enhances the molecule's ability to partition into the mitochondrial matrix without relying exclusively on organic cation transporters (OCTs)[2]. The resulting inhibition of Complex I impairs oxidative phosphorylation, leading to a drop in ATP production and a subsequent rise in the cellular AMP:ATP ratio[3]. This energy stress triggers the allosteric activation of AMP-activated protein kinase (AMPK), which is then phosphorylated at Thr172 by LKB1[3][4]. Activated AMPK orchestrates a metabolic shift from anabolism to catabolism, notably suppressing hepatic gluconeogenesis and stimulating fatty acid oxidation[4].

Because biguanides are strong bases (pKa ~11.5–12.5), they are formulated as hydrochloride salts to ensure solid-state stability and predictable aqueous solubility. However, the high aqueous solubility of biguanide salts typically leads to rapid gastrointestinal absorption and subsequent dose-dumping, which is associated with severe gastrointestinal adverse effects (nausea, diarrhea). To mitigate this, we detail a robust protocol for formulating N-cyclopentylbiguanide HCl as a Sustained-Release (SR) matrix tablet using high-viscosity Hydroxypropyl Methylcellulose (HPMC).

AMPK_Pathway API N-Cyclopentylbiguanide (Lipophilic Analog) Mito Mitochondrial Complex I (Inhibition) API->Mito Accumulates in matrix ATP_AMP Decreased ATP:AMP Ratio (Energy Stress) Mito->ATP_AMP Impairs OxPhos AMPK AMPK Activation (Thr172 Phosphorylation) ATP_AMP->AMPK Allosteric binding LKB1 LKB1 Kinase (Activation) LKB1->AMPK Phosphorylates Glucose Hepatic Gluconeogenesis (Suppression) AMPK->Glucose Inhibits Lipid Fatty Acid Oxidation (Stimulation) AMPK->Lipid Promotes

Figure 1: Mechanism of action for N-cyclopentylbiguanide via Complex I inhibition and AMPK activation.

Preformulation Profiling

Before initiating the formulation, the physicochemical properties of the API must be established to guide excipient selection.

Table 1: Physicochemical Properties of API
ParameterValueFormulation Implication
Chemical Name N-Cyclopentylimidodicarbonimidic diamide HClHydrochloride salt ensures solid-state stability and prevents free-base volatility.
Molecular Weight ~205.69 g/mol (as HCl salt)Small molecular size allows for rapid diffusion through hydrated polymer matrices.
Aqueous Solubility > 100 mg/mL (Freely Soluble)High solubility necessitates a high-viscosity rate-controlling polymer (HPMC K100M) to prevent rapid dissolution[5].
Compressibility Poor (Carr's Index > 25%)Direct compression is unfeasible; wet granulation is mandatory to impart plasticity and flowability[5].

Formulation Strategy & Composition

To achieve a zero-order or anomalous non-Fickian release profile over 10–12 hours, HPMC K100M is selected as the hydrophilic matrix former. Upon contact with gastrointestinal fluids, HPMC K100M rapidly hydrates to form a viscous gelatinous barrier. The drug releases via a dual mechanism: diffusion of the soluble biguanide through the gel layer and gradual erosion of the polymer matrix[5].

Because biguanide salts exhibit poor flowability and high capping tendencies at high drug loadings, High-Shear Wet Granulation (HSWG) is utilized[5]. Polyvinylpyrrolidone (PVP K30) is incorporated as a binder to impart plasticity and cohesiveness to the granules.

Table 2: Sustained-Release Tablet Composition (500 mg Total Weight)
IngredientFunctionAmount/Tablet (mg)% w/w
N-Cyclopentylbiguanide HCl Active Pharmaceutical Ingredient250.050.0%
HPMC K100M Hydrophilic Rate-Controlling Matrix150.030.0%
Microcrystalline Cellulose (PH-101) Diluent / Compressibility Enhancer70.014.0%
PVP K30 Binder20.04.0%
Magnesium Stearate Lubricant10.02.0%
Purified Water Granulating Fluidq.s.N/A

Manufacturing Workflows and Protocols

Formulation_Workflow API API: N-Cyclopentylbiguanide HCl (Active Ingredient) Blending Dry Blending (High-Shear Mixer) API->Blending Excipients Excipients: HPMC K100M, MCC (Matrix & Diluent) Excipients->Blending Granulation Wet Granulation (PVP K30 Binder Solution) Blending->Granulation Drying Fluid Bed Drying (Target LOD < 2.0%) Granulation->Drying Milling Milling & Sizing (Mesh #20) Drying->Milling Lubrication Lubrication (Magnesium Stearate) Milling->Lubrication Compression Tablet Compression (Rotary Press) Lubrication->Compression

Figure 2: Step-by-step manufacturing workflow for sustained-release biguanide matrix tablets.

Protocol 1: High-Shear Wet Granulation (HSWG)

Causality Check: Wet granulation densifies the fluffy biguanide powder, reducing its bulk volume and improving flow dynamics for high-speed tableting[5].

  • Preparation of Binder Solution: Dissolve 20.0 g of PVP K30 in 100 mL of purified water under continuous magnetic stirring until a clear, viscous solution is formed.

  • Dry Mixing: Pass N-Cyclopentylbiguanide HCl (250.0 g), HPMC K100M (150.0 g), and MCC PH-101 (70.0 g) through a #40 mesh sieve to break agglomerates. Transfer to a high-shear mixer granulator. Mix for 5 minutes at an impeller speed of 150 rpm and chopper speed of 1000 rpm.

  • Wet Massing: Gradually add the PVP K30 binder solution over 3 minutes while maintaining impeller speed. Increase chopper speed to 2000 rpm for 2 minutes to achieve a cohesive, "snowball-like" wet mass.

  • Drying: Transfer the wet mass to a Fluid Bed Dryer (FBD). Dry at an inlet temperature of 60°C until the Loss on Drying (LOD) reaches ≤ 2.0% w/w (measured via halogen moisture analyzer at 105°C). Self-validating step: Excessive moisture (>2%) leads to sticking during compression, while over-drying (<1%) causes friable tablets.

  • Milling: Pass the dried granules through a multi-mill equipped with a #20 mesh screen to ensure uniform particle size distribution.

Protocol 2: Lubrication and Tablet Compression
  • Lubrication: Sift Magnesium Stearate (10.0 g) through a #60 mesh sieve. Add to the milled granules in a V-cone blender and mix for exactly 3 minutes at 15 rpm. Caution: Over-lubrication will coat the granules in a hydrophobic layer, drastically delaying the hydration of the HPMC matrix and altering the release kinetics.

  • Compression: Compress the lubricated blend using a rotary tablet press equipped with 11 mm standard concave punches.

  • In-Process Quality Control (IPQC):

    • Target Weight: 500 mg ± 5%

    • Hardness: 6.0 – 8.0 kp (ensures matrix integrity without compromising hydration)

    • Friability: < 0.5% (100 revolutions)

Protocol 3: In Vitro Dissolution Testing

To validate the sustained-release profile, dissolution testing is performed mimicking gastrointestinal transit.

  • Apparatus: USP Apparatus II (Paddle).

  • Media:

    • Hour 0–2: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Hour 2–12: 900 mL of Phosphate Buffer (pH 6.8) to simulate intestinal fluid.

  • Parameters: Temperature at 37 ± 0.5°C; Paddle speed at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, 10, and 12 hours. Replace with 5 mL of fresh pre-warmed media.

  • Quantification: Analyze the samples using HPLC-UV at the predetermined λmax​ for the cyclopentylbiguanide chromophore.

Table 3: Target Dissolution Profile
Time Point (Hours)Target Cumulative % Drug ReleasedRelease Phase
1.015 - 25%Initial surface hydration and burst release
4.040 - 55%Steady-state diffusion through HPMC gel layer
8.070 - 85%Matrix erosion begins dominating release
12.0> 90%Complete matrix dissolution

References

  • EP1532963A1 - Composition for straightening the hair comprising at least one imine not being an hydroxide (Mentions 1-cyclopentylbiguanide). Google Patents.
  • 1-cyclopentylbiguanide hydrochloride (C7H15N5) . PubChemLite, Université du Luxembourg. URL:[Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question . LaMoia et al., National Institutes of Health (PMC). URL:[Link]

  • Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer . National Institutes of Health (PMC). URL:[Link]

  • Response Surface Optimization of Sustained Release Metformin-Hydrochloride Matrix Tablets: Influence of Some Hydrophillic Polymers on the Release . Roy et al., ISRN Pharmaceutics (PubMed). URL:[Link]

  • The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective . MDPI. URL:[Link]

  • Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria . Bridges et al., Biochemical Journal (Portland Press). URL:[Link]

Sources

Method

preparation of N-cyclopentylimidodicarbonimidic diamide stock solutions in DMSO

Application Note: Preparation and Handling of N-Cyclopentylimidodicarbonimidic Diamide Stock Solutions in DMSO Executive Summary N-cyclopentylimidodicarbonimidic diamide (commonly referred to as 1-cyclopentylbiguanide) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N-Cyclopentylimidodicarbonimidic Diamide Stock Solutions in DMSO

Executive Summary

N-cyclopentylimidodicarbonimidic diamide (commonly referred to as 1-cyclopentylbiguanide) is a synthetic biguanide derivative. Biguanides, a class of highly polar and basic molecules, are foundational in metabolic disease research, oncology, and infectious disease modeling due to their ability to modulate cellular energy homeostasis. Proper solvation and storage of these compounds are critical; their efficacy in in vitro and in vivo assays depends heavily on structural integrity and precise dosing. This application note details the physicochemical properties, mechanistic context, and a self-validating protocol for preparing stable stock solutions in anhydrous dimethyl sulfoxide (DMSO).

Physicochemical Profiling

Understanding the molecular characteristics of N-cyclopentylimidodicarbonimidic diamide is the first step in ensuring proper solvation and experimental reproducibility.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N-cyclopentylimidodicarbonimidic diamide (1-cyclopentylbiguanide)
CAS Number 790144-39-7[1]
Molecular Formula C7H15N5
Molecular Weight 169.23 g/mol
Solvent of Choice Anhydrous DMSO (≥99.9% purity)
Storage Temperature -20°C to -80°C (Aliquoted)[2]

Mechanistic Context: Biguanides and AMPK Activation

Why is the structural integrity of N-cyclopentylbiguanide so critical? Like its structural analogs (e.g., metformin and phenformin), biguanide derivatives accumulate in the mitochondria, driven by the mitochondrial membrane potential[3]. Once inside the mitochondrial matrix, they reversibly inhibit Respiratory Complex I (NADH dehydrogenase)[3].

This targeted inhibition impairs oxidative phosphorylation, leading to a decrease in cellular ATP production and a concomitant increase in AMP levels[4]. The elevated AMP:ATP ratio is sensed by AMP-activated protein kinase (AMPK), leading to its allosteric activation[4]. Activated AMPK subsequently acts as a metabolic master switch, suppressing energy-consuming anabolic pathways (such as mTORC1) and promoting catabolic metabolism to restore energy balance[5].

Mechanism Biguanide N-cyclopentylbiguanide (Compound) ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibits ATP_AMP ↓ ATP / ↑ AMP Ratio ComplexI->ATP_AMP Impairs OxPhos AMPK AMPK Activation ATP_AMP->AMPK Allosteric binding

Caption: Mechanistic pathway of biguanide-induced AMPK activation via Mitochondrial Complex I inhibition.

Causality in Solvent Selection and Handling

The biguanide moiety is highly polar and capable of extensive hydrogen bonding. While many biguanides are soluble in water, aqueous stock solutions of small molecules are prone to rapid hydrolysis or microbial degradation, necessitating fresh preparation daily[2].

Why Anhydrous DMSO? DMSO is an aprotic solvent with a high dielectric constant (~47), making it ideal for solvating both the hydrophobic cyclopentyl ring and the highly polar biguanide core. However, DMSO is notoriously hygroscopic. Absorption of atmospheric water drastically depresses the freezing point of DMSO and decreases the solubility of the dissolved compound, driving the molecule into a lower-energy crystalline state and causing precipitation[6].

The Danger of Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions introduce localized concentration gradients and promote the crystallization of the compound[6]. Studies have demonstrated that samples undergoing multiple freeze-thaw cycles suffer significant drops in compound efficacy (often >10% loss within 10 cycles)[7]. Therefore, aliquoting into single-use vials is a mandatory practice to preserve the integrity of the stock.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system to ensure maximum yield, optical clarity, and long-term stability.

Workflow Equil 1. Reagent Equilibration (Desiccator to RT) Weigh 2. Gravimetric Measurement (Analytical Balance) Equil->Weigh Solvate 3. Solvation in Anhydrous DMSO (Vortex & Mild Sonication) Weigh->Solvate QC 4. Self-Validation Checkpoint (Visual clarity & LC-MS) Solvate->QC Aliquots 5. Aliquoting (Single-use vials) QC->Aliquots Store 6. Cryogenic Storage (-20°C or -80°C) Aliquots->Store

Caption: Step-by-step workflow for the preparation and cryogenic storage of DMSO stock solutions.

Step-by-Step Methodology:

  • Reagent Equilibration (Critical Step):

    • Action: Remove the lyophilized N-cyclopentylimidodicarbonimidic diamide and anhydrous DMSO from cold storage. Place them in a desiccator and allow them to equilibrate to room temperature (RT) for at least 30-60 minutes.

    • Causality: Opening cold vials in a humid laboratory environment causes immediate condensation of atmospheric moisture into the reagents. Water ingress compromises DMSO integrity and forces the compound out of solution[6].

  • Gravimetric Measurement:

    • Action: Weigh the desired mass of the compound using a calibrated analytical balance. (See Table 2 for mass/volume ratios).

  • Solvation and Sonication:

    • Action: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. If the compound does not fully dissolve, apply mild sonication in a water bath (room temperature) for 2-5 minutes[2].

    • Causality: Sonication provides localized cavitation energy to disrupt the crystalline lattice forces of the biguanide without applying excessive thermal stress that could degrade the molecule[2].

  • Self-Validation Checkpoint:

    • Action: Visually inspect the solution against a dark background to ensure complete optical clarity. No particulate matter should be visible. For rigorous validation, analyze a 1:1000 dilution via LC-MS or UV-Vis spectrophotometry to confirm exact concentration and purity.

  • Aliquoting:

    • Action: Divide the master stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in inert, tightly sealed cryovials.

    • Causality: This prevents the need to subject the master stock to repeated freeze-thaw cycles, thereby avoiding water ingress and subsequent compound precipitation[7].

  • Cryogenic Storage:

    • Action: Store the aliquots immediately at -20°C (for use within 1-3 months) or -80°C (for long-term storage up to 6-12 months)[2].

Table 2: Dilution Series for Master Stock Preparation (MW = 169.23 g/mol )

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
100 mM 16.92 mg1.000 mL
50 mM 8.46 mg1.000 mL
10 mM 1.69 mg1.000 mL
1 mM 0.17 mg1.000 mL

References

  • PubChemLite. "1-cyclopentylbiguanide hydrochloride (C7H15N5)." Université du Luxembourg. Available at:[Link]

  • Foretz, M., et al. "Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state." Journal of Clinical Investigation, 2010. Available at:[Link]

  • Liv Hospital. "Metformin Hydrochloride Mechanism of Action." Liv Hospital Oncology. Available at:[Link]

  • Wheaton, W. W., et al. "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife, 2014. Available at: [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes. Available at:[Link]

  • Synthetic Biology / PMC. "Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics." National Institutes of Health (NIH), 2018. Available at:[Link]

Sources

Application

Application Notes and Protocols for N-cyclopentylimidodicarbonimidic diamide Receptor Binding Assays

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Biguanide Analog The biguanide class of molecules has a rich history in pharmacology, with prominent members like m...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Biguanide Analog

The biguanide class of molecules has a rich history in pharmacology, with prominent members like metformin being a first-line therapy for type 2 diabetes.[1] These compounds exert their effects through complex mechanisms, primarily involving the inhibition of mitochondrial respiratory chain complex I and subsequent activation of AMP-activated protein kinase (AMPK).[1][2][3] This mode of action leads to reduced hepatic gluconeogenesis and increased insulin sensitivity in peripheral tissues.[2][3][4] N-cyclopentylimidodicarbonimidic diamide, as a derivative of the core imidodicarbonimidic diamide structure, represents a novel investigational compound with potential therapeutic applications.

The precise molecular targets and receptor interactions of many biguanides are still an area of active research. While their primary effects are intracellular, evidence suggests that they can also influence cell surface receptor function. For instance, metformin and phenformin have been shown to increase insulin receptor binding and number.[5][6][7][8][9] Therefore, a thorough characterization of the receptor binding profile of N-cyclopentylimidodicarbonimidic diamide is a critical step in elucidating its mechanism of action and potential therapeutic utility.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust receptor binding assays for N-cyclopentylimidodicarbonimidic diamide. It offers a suite of methodologies, from initial screening to detailed kinetic analysis, to thoroughly characterize the binding properties of this novel compound.

Pillar 1: Principles of Receptor Binding Assays

The fundamental principle of a receptor binding assay is to quantify the interaction between a ligand (in this case, N-cyclopentylimidodicarbonimidic diamide) and its specific receptor. This is typically achieved by labeling the ligand or a known competitor and measuring the amount of bound label to a source of the receptor, such as cell membranes or purified protein. The choice of assay technology depends on several factors, including the availability of a labeled ligand, the nature of the receptor, and the desired throughput and endpoint.

Here, we will explore three gold-standard methodologies for characterizing receptor-ligand interactions:

  • Radioligand Binding Assays: A highly sensitive and versatile technique that uses a radioactively labeled ligand to quantify binding.

  • Fluorescence Polarization (FP) Assays: A homogeneous assay that measures the change in the polarization of fluorescent light upon ligand binding, ideal for high-throughput screening.[10]

  • Surface Plasmon Resonance (SPR): A label-free technology that provides real-time kinetic data on the association and dissociation of a ligand to an immobilized receptor.[11][12][13][14]

Pillar 2: Experimental Workflow for Characterization

The characterization of a novel compound like N-cyclopentylimidodicarbonimidic diamide should follow a logical and stepwise progression.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Characterization cluster_3 Phase 4: Data Analysis TargetSelection Target Selection & Validation MembranePrep Receptor-Bearing Membrane Preparation TargetSelection->MembranePrep RadioligandAssay Competitive Radioligand Binding Assay MembranePrep->RadioligandAssay FPAssay Fluorescence Polarization Assay RadioligandAssay->FPAssay SPRAssay Surface Plasmon Resonance RadioligandAssay->SPRAssay DataAnalysis Determination of Ki, Kd, Kon, Koff FPAssay->DataAnalysis SPRAssay->DataAnalysis

Caption: Experimental workflow for receptor binding characterization.

Section 1: Target Identification and Receptor Preparation

Given the novelty of N-cyclopentylimidodicarbonimidic diamide, an initial step of target identification is warranted. Based on the known pharmacology of biguanides, logical starting points for investigation include:

  • Insulin Receptor: To determine if the compound modulates insulin binding.

  • Organic Cation Transporters (OCTs): As these are known to transport biguanides like metformin.[15]

  • Mitochondrial Complex I: Although an intracellular target, binding assays can be performed on isolated mitochondria.

Protocol 1: Preparation of Receptor-Bearing Cell Membranes

This protocol describes the general procedure for preparing cell membranes from cultured cells overexpressing a target receptor or from native tissue.

Materials:

  • Cell pellet or tissue

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4[16]

  • Protease inhibitor cocktail

  • Sucrose solution (10%)

  • Homogenizer (Dounce or mechanical)

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Homogenize the cell pellet or tissue in 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[16]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[16]

  • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.[16]

  • Determine the protein concentration using a BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Section 2: Primary Screening using Radioligand Binding Assay

A competitive radioligand binding assay is an excellent primary screening tool to determine if N-cyclopentylimidodicarbonimidic diamide interacts with a specific receptor. This assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

  • Receptor-bearing membranes

  • Radiolabeled ligand (e.g., [³H]-ligand specific for the target receptor)

  • N-cyclopentylimidodicarbonimidic diamide (test compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[16]

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)[16]

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:[16]

    • 50 µL of various concentrations of N-cyclopentylimidodicarbonimidic diamide.

    • 50 µL of radiolabeled ligand at a concentration close to its Kd.

    • 150 µL of the membrane preparation (3-120 µg of protein).[16]

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

  • Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.

  • Wash the filters four times with ice-cold wash buffer.[16]

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of competitor that displaces 50% of the radioligand.
Ki Inhibition constant, a measure of the affinity of the competitor for the receptor.
[L] Concentration of the radiolabeled ligand used in the assay.
Kd Dissociation constant of the radiolabeled ligand.

Section 3: Secondary Characterization with Advanced Techniques

Once a binding interaction has been identified, secondary assays can be employed to further characterize the binding affinity and kinetics.

Fluorescence Polarization (FP) Assay

FP is a powerful technique for studying molecular interactions in solution.[10] It relies on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When this molecule binds to a larger protein, its tumbling is slowed, leading to an increase in polarization.

Protocol 3: Competitive Fluorescence Polarization Assay

Materials:

  • Purified receptor protein

  • Fluorescently labeled probe (a known ligand for the receptor)

  • N-cyclopentylimidodicarbonimidic diamide

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT, 0.05% Tween-20)[17]

  • 384-well black plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a solution of the fluorescently labeled probe in the assay buffer.

  • Prepare serial dilutions of N-cyclopentylimidodicarbonimidic diamide.

  • In a 384-well plate, mix the fluorescent probe, the purified receptor, and the various concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.[10]

  • Measure the fluorescence polarization using a plate reader.[10]

G cluster_0 FP Assay Principle cluster_1 Competitive Displacement FreeLigand Free Fluorescent Ligand (Fast Tumbling, Low Polarization) BoundLigand Ligand-Receptor Complex (Slow Tumbling, High Polarization) FreeLigand->BoundLigand + Receptor Displacement Displaces Fluorescent Ligand (Decreased Polarization) BoundLigand->Displacement + Test Compound TestCompound N-cyclopentylimidodicarbonimidic diamide TestCompound->Displacement

Caption: Principle of a competitive fluorescence polarization assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.[11][13] It measures changes in the refractive index at the surface of a sensor chip to which a receptor has been immobilized.

Protocol 4: SPR Binding Analysis

Materials:

  • SPR instrument and sensor chips

  • Purified receptor protein

  • N-cyclopentylimidodicarbonimidic diamide

  • Immobilization buffers and reagents

  • Running Buffer (e.g., HBS-EP buffer)

Procedure:

  • Immobilize the purified receptor onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.

  • Inject a series of concentrations of N-cyclopentylimidodicarbonimidic diamide over the sensor surface.

  • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

  • Regenerate the sensor surface between injections if necessary.

Data Analysis:

The sensorgram data is fitted to various binding models to determine the kinetic parameters:

ParameterDescription
Kon (ka) Association rate constant (M⁻¹s⁻¹)
Koff (kd) Dissociation rate constant (s⁻¹)
Kd Equilibrium dissociation constant (Koff/Kon)

Section 4: Troubleshooting and Best Practices

  • High Non-Specific Binding in Radioligand Assays: Increase the number of washes, use filter plates pre-soaked in PEI, or add a carrier protein like BSA to the assay buffer.[18]

  • Low Signal Window in FP Assays: Optimize the concentrations of the fluorescent probe and receptor. Ensure the molecular weight difference between the bound and free probe is sufficient.[19]

  • Poor Data Fitting in SPR: Ensure complete regeneration of the sensor surface. Optimize immobilization levels to avoid mass transport limitations.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the receptor binding properties of N-cyclopentylimidodicarbonimidic diamide. By employing a multi-faceted approach, from initial screening with radioligand binding assays to detailed kinetic analysis with SPR, researchers can gain valuable insights into the molecular mechanisms of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Buformin - Wikipedia. (n.d.). Retrieved from [Link]

  • Buformin - wikidoc. (2015, April 13). Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. Retrieved from [Link]

  • What is the mechanism of Buformin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Buformin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Metformin and insulin receptors. (n.d.). PubMed. Retrieved from [Link]

  • Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes. (n.d.). Retrieved from [Link]

  • Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes. (1983, March 12). Retrieved from [Link]

  • Fluorescence polarization‐based binding assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PMC. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Investigating N-Cyclopentylimidodicarbonimidic Diamide in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of N-cyclopentylimidodicarbonimidic diamide, a novel biguanide derivative, in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of N-cyclopentylimidodicarbonimidic diamide, a novel biguanide derivative, in the context of metabolic disease research. While not widely documented under this specific chemical name, its structure strongly suggests it belongs to the biguanide class of drugs, exemplified by metformin.[1][2] Accordingly, the protocols and scientific rationale presented herein are based on the well-established mechanism of biguanides: the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] This guide details the presumed mechanism of action, provides step-by-step protocols for in vitro target engagement and cellular-based assays, and outlines an in vivo study design using a relevant animal model of type 2 diabetes.

Introduction and Scientific Background

Metabolic diseases, including type 2 diabetes (T2D) and metabolic syndrome, represent a growing global health crisis.[6] A key feature of these conditions is dysregulated cellular energy metabolism, often linked to insulin resistance.[7] The biguanide class of drugs, most notably metformin, are a first-line therapy for T2D.[8] They exert their glucose-lowering effects primarily by inhibiting hepatic gluconeogenesis and increasing insulin sensitivity in peripheral tissues.[9][10]

The central mechanism for these effects is the activation of AMP-activated protein kinase (AMPK).[5] AMPK acts as a cellular energy sensor; when cellular ATP levels are low (and AMP levels are high), AMPK is activated.[5] This activation triggers a metabolic switch, promoting catabolic pathways (like glucose uptake and fatty acid oxidation) to produce ATP, while inhibiting anabolic, energy-consuming pathways (such as protein and lipid synthesis).[7][11]

N-cyclopentylimidodicarbonimidic diamide, hereafter referred to as CPDD, is a structural analog of metformin. Its imidodicarbonimidic diamide core is the defining feature of biguanides.[1][2] The N-cyclopentyl substitution represents a modification that could alter its pharmacokinetic or pharmacodynamic properties, potentially offering improved efficacy or a different safety profile compared to existing biguanides.[12] This application note will guide researchers in characterizing the metabolic effects of this novel compound.

Presumed Mechanism of Action: AMPK Activation

The primary hypothesis is that CPDD, like other biguanides, activates AMPK. This is thought to occur through the inhibition of mitochondrial respiratory chain complex I.[3][9] This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[5]

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key effects relevant to metabolic disease include:

  • Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, reducing glucose production.[3][9]

  • Increased Glucose Uptake: In muscle and adipose tissue, AMPK promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake from the bloodstream.[11]

  • Enhanced Fatty Acid Oxidation: AMPK activation stimulates fatty acid oxidation for energy production while inhibiting fatty acid synthesis, which can help improve lipid profiles.[7]

The following diagram illustrates this proposed signaling pathway.

CPDD_AMPK_Pathway Proposed Signaling Pathway of CPDD cluster_cell Hepatocyte / Myocyte cluster_downstream Downstream Effects CPDD CPDD Mito Mitochondrion CPDD->Mito Enters Cell ComplexI Complex I CPDD->ComplexI Inhibits ATP_Ratio AMP:ATP Ratio ComplexI->ATP_Ratio Leads to AMPK AMPK ATP_Ratio->AMPK Activates Gluco Hepatic Gluconeogenesis AMPK->Gluco GLUT4 Glucose Uptake (GLUT4 Translocation) AMPK->GLUT4 FAO Fatty Acid Oxidation AMPK->FAO Metabolic_Control Improved Metabolic Control Gluco->Metabolic_Control GLUT4->Metabolic_Control FAO->Metabolic_Control

Caption: Proposed mechanism of CPDD via AMPK activation.

Experimental Protocols and Workflows

A logical workflow is essential for characterizing a novel compound like CPDD. The process begins with confirming target engagement and assessing cellular activity, followed by evaluation in a relevant disease model.

Experimental_Workflow cluster_invitro Phase 1: In Vitro & Cellular Assays cluster_invivo Phase 2: In Vivo Efficacy Studies start Start: CPDD Compound cetsa Protocol 1: Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetsa ampk_phospho Protocol 2: AMPK Phosphorylation Assay (Target Activation) cetsa->ampk_phospho Confirms Target Binding glucose_uptake Protocol 3: Cell-Based Glucose Uptake Assay (Cellular Function) ampk_phospho->glucose_uptake Confirms Mechanism animal_model Protocol 4: Efficacy in db/db Mouse Model (Disease Relevance) glucose_uptake->animal_model Proceed if positive end Data Analysis & Further Development animal_model->end

Caption: A logical workflow for investigating CPDD.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of CPDD to its putative target (a component of the mitochondrial complex) within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13][14][15]

Materials:

  • HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cell lines.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • CPDD stock solution (in DMSO or other suitable solvent).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • Thermal cycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies).

  • Primary antibody against a subunit of mitochondrial complex I (e.g., NDUFS3).

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture: Culture HepG2 or C2C12 cells to ~80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of CPDD (e.g., 0, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[13][16]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[16]

  • Separation of Soluble Fraction: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[13][16]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations across all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against a Complex I subunit.

    • Quantify band intensities to determine the amount of soluble target protein remaining at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each CPDD concentration. A rightward shift in the melting curve in the presence of CPDD indicates target engagement.

Protocol 2: Western Blot for AMPK Activation

Objective: To measure the activation of AMPK by assessing the phosphorylation of AMPKα at Threonine 172.

Materials:

  • Cells and culture reagents as in Protocol 1.

  • CPDD stock solution.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once at desired confluency, treat with a range of CPDD concentrations for a specified time (e.g., 1, 6, 24 hours). Include a positive control (e.g., AICAR) and a vehicle control.

  • Protein Extraction: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Quantification and Western Blot:

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe one membrane with anti-phospho-AMPKα and another with anti-total-AMPKα. A loading control (e.g., β-actin) should also be used.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-AMPKα to total-AMPKα for each condition. An increase in this ratio indicates AMPK activation.

Protocol 3: 2-NBDG Glucose Uptake Assay

Objective: To assess the functional consequence of AMPK activation by measuring glucose uptake in cells.

Materials:

  • C2C12 myoblasts, differentiated into myotubes.

  • CPDD stock solution.

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin (positive control).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Culture and Differentiation: Grow C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

  • Compound Incubation: Treat differentiated myotubes with various concentrations of CPDD, a vehicle control, and insulin for the desired time.

  • Glucose Starvation: Wash cells and incubate in glucose-free KRH buffer for 30-60 minutes.

  • 2-NBDG Uptake: Add 2-NBDG to the cells at a final concentration of 50-100 µM and incubate for 30 minutes.

  • Signal Measurement:

    • Wash the cells with cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence of the lysate in a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence signal to the protein content of each well. An increase in fluorescence indicates enhanced glucose uptake.

In Vivo Efficacy Assessment

Protocol 4: Evaluation of CPDD in a db/db Mouse Model of Type 2 Diabetes

Objective: To determine the anti-diabetic efficacy of CPDD in a genetically obese and diabetic animal model.[17] The db/db mouse has a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human T2D.[17][18]

Materials:

  • Male db/db mice and their lean db/+ littermates (as controls), aged 8-10 weeks.

  • CPDD formulation for oral gavage.

  • Metformin (positive control).

  • Vehicle solution.

  • Glucometer and test strips.

  • Equipment for blood collection and analysis (e.g., for insulin, triglycerides, cholesterol).

Experimental Design:

  • Acclimatization and Baseline: Acclimatize mice for one week. Record baseline body weight and fasting blood glucose.

  • Grouping: Randomly assign db/db mice into three groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage daily).

    • Group 2: Metformin (e.g., 250 mg/kg, oral gavage daily).

    • Group 3: CPDD (dose to be determined by preliminary studies, oral gavage daily).

    • A fourth group of lean db/+ mice receiving vehicle serves as a non-diabetic control.

  • Treatment Period: Administer treatments daily for 4-6 weeks.

  • Monitoring:

    • Weekly: Measure body weight and fasting blood glucose (from tail vein).

    • End of Study: Perform an Oral Glucose Tolerance Test (OGTT). At sacrifice, collect blood for measuring plasma insulin, triglycerides, and total cholesterol. Collect liver and muscle tissue for further analysis (e.g., AMPK phosphorylation).

Data Presentation:

Table 1: Expected Outcome on Key Metabolic Parameters in db/db Mice

Parameter Vehicle Control (db/db) Metformin (db/db) CPDD (db/db) Lean Control (db/+)
Fasting Blood Glucose (mg/dL) ~350 ↓↓ (~200) ↓↓ (~180) ~120
Body Weight (g) ~50 ↓ (~45) ↓ (~46) ~25
Plasma Insulin (ng/mL) ↑↑ (~5.0) ↓ (~2.5) ↓ (~2.2) ~1.0
Triglycerides (mg/dL) ↑ (~200) ↓ (~120) ↓ (~110) ~80

| OGTT (AUC) | High | ↓↓ | ↓↓ | Low |

Arrow symbols (↑, ↓) indicate the expected direction of change relative to the lean control. Double arrows indicate a more pronounced change.

Conclusion and Future Directions

These application notes provide a structured approach to characterize N-cyclopentylimidodicarbonimidic diamide (CPDD) as a potential therapeutic agent for metabolic diseases. By confirming its engagement with mitochondrial targets and its ability to activate the AMPK pathway, researchers can build a strong, mechanism-based case for its efficacy. Positive results from the in vitro and in vivo protocols outlined here would warrant further investigation into its pharmacokinetics, safety profile, and long-term efficacy in more complex models of diabetic complications. The exploration of novel biguanide derivatives like CPDD remains a promising avenue in the search for more effective treatments for metabolic disorders.[19]

References

  • LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577–1585. [Link]

  • Galicia-Garcia, U., et al. (2020). The role of advanced glycation end products in the development of chronic kidney disease. Kidney International, 98(4), 815-828. [Link]

  • Taconic Biosciences. (2025). Animal Models of Type 2 Diabetes: The GK Rat. [Link]

  • Ruderman, N. B., Carling, D., Prentki, M., & Cacicedo, J. M. (2013). AMPK, insulin resistance, and the metabolic syndrome. The Journal of Clinical Investigation, 123(7), 2764–2772. [Link]

  • He, L., & Wondisford, F. E. (2015). Mechanism of Metformin: A Tale of Two Sites. Diabetes Care, 38(2), 187–189. [Link]

  • Rees, D. A., & Alcolado, J. C. (2005). Animal models of diabetes mellitus. Diabetic Medicine, 22(4), 359-370. [Link]

  • Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. [Link]

  • Viollet, B., et al. (2012). Metformin: from mechanisms of action to therapies. Cell Metabolism, 15(3), 294-306. [Link]

  • Wang, Z., & Nakayama, T. (2010). Inflammation, a link between obesity and cardiovascular disease. Mediators of Inflammation, 2010, 535918. [Link]

  • Wikipedia contributors. (2024). Metformin. In Wikipedia, The Free Encyclopedia. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451–472. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • O'Flynn, D. E., & Eleftheriou, M. (2017). AMPK as a Therapeutic Target for Treating Metabolic Diseases. Current Topics in Medicinal Chemistry, 17(11), 1301–1317. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Wikipedia contributors. (2023). Biguanide. In Wikipedia, The Free Encyclopedia. [Link]

  • Triggle, C. R., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Trends in Pharmacological Sciences, 43(8), 676-687. [Link]

  • Herzig, S., & Shaw, R. J. (2018). AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology, 19(2), 121–135. [Link]

  • Sharma, K. (2020). Critical Role for AMPK in Metabolic Disease-Induced Chronic Kidney Disease. International Journal of Molecular Sciences, 21(24), 9746. [Link]

  • Hardie, D. G. (2007). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in Enzymology, 428, 255-272. [Link]

  • Al-Majd, L. A., & Al-Attas, O. S. (2022). Interesting Metformin-based Derivatives with Versatile Pharmacology. Current Molecular Pharmacology, 15(1), 114-128. [Link]

  • Dunham, S. J., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Onyenwoke, R. U., et al. (2012). In vitro AMPK kinase assays demonstrate similar kinetics and affinity of AMPK for NDPK and SAMS peptide. PLoS One, 7(10), e47636. [Link]

  • Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1182. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Promising Biguanide Derivatives Bearing Urea/Thiourea as Type II Antidiabetic Agents. Archiv der Pharmazie, 355(1), e2100293. [Link]

  • Rivera-Chávez, F., et al. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 10(39), 23261-23272. [Link]

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Application

Application Note: High-Efficiency Tissue Extraction and LC-MS/MS Quantification Protocol for N-Cyclopentylimidodicarbonimidic Diamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists Introduction & Chemical Profile N-cyclopentylimidodicarbonimidic diamide (commonly referred to as N-cyclopentyl bigua...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists

Introduction & Chemical Profile

N-cyclopentylimidodicarbonimidic diamide (commonly referred to as N-cyclopentyl biguanide, PubChem CID 25093) is a highly polar, basic compound belonging to the biguanide class of molecules[1]. In preclinical drug development, biguanides are heavily investigated for their polypharmacological potential, particularly as AMPK activators, anti-diabetic agents, and metabolic modulators.

Because biguanides act as organic cations at physiological pH, they do not extensively bind to plasma proteins but instead rapidly partition into target tissues (such as the liver, kidney, and skeletal muscle) via Organic Cation Transporters (e.g., OCT1/OCT2)[2]. Accurate quantification of these molecules within complex tissue matrices is therefore critical for establishing reliable biodistribution and pharmacokinetic (PK) profiles.

BiguanidePathway Drug N-Cyclopentyl Biguanide OCT1 OCT1 Transporter (Cellular Entry) Drug->OCT1 Mito Mitochondrial Complex I (Inhibition) OCT1->Mito Accumulates in matrix ATP ATP/AMP Ratio Drop Mito->ATP Blocks respiration AMPK AMPK Activation ATP->AMPK Allosteric activation mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylates TSC2 Metab Decreased Gluconeogenesis Increased Glucose Uptake AMPK->Metab

Cellular uptake and AMPK signaling pathway activation by biguanides.

Methodological Rationale: The Causality of the Protocol

Extracting highly polar biguanides from solid tissues presents unique analytical challenges that require a self-validating, mechanistically sound approach.

  • Why Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE)? Biguanides exhibit extreme hydrophilicity and high basicity (pKa ~11–12). Standard LLE using non-polar organic solvents (like ethyl acetate or hexane) yields exceptionally poor recovery because the compound remains ionized even at moderately basic pH[2]. Conversely, because biguanides do not covalently bind to tissue proteins, a single-step Protein Precipitation (PPT) using 100% acetonitrile is highly efficient at releasing the analyte into the supernatant[3].

  • The Tautomerism and Solvent Effect Challenge: Biguanides exist as tautomers in solution. When a high-organic PPT supernatant is injected directly into a reversed-phase LC-MS/MS system, the severe solvent mismatch causes the highly polar analyte to elute in the void volume, resulting in peak splitting and signal suppression[3].

  • The Solution (Chromatographic Focusing): To counteract this, our protocol introduces a mandatory post-extraction aqueous dilution step. By heavily diluting the organic supernatant with the aqueous mobile phase prior to injection, the analyte is maintained in a highly polar state. This focuses the N-cyclopentyl biguanide at the head of the analytical column, ensuring sharp, reproducible peak shapes and separating the analyte from early-eluting matrix interferences[3].

ExtractionWorkflow T Tissue Sample (Liver, Kidney, Brain) H Homogenization (1:15 w/v in Milli-Q H2O) T->H S Spike Internal Standard (Isotope-labeled Biguanide) H->S P Protein Precipitation (PPT) Add 100% Acetonitrile & Vortex S->P C Centrifugation (16,000 x g, 10 min) P->C D Aqueous Dilution (Dilute supernatant with Mobile Phase A) C->D L LC-MS/MS Analysis (HILIC or C18, +ESI MRM) D->L

Step-by-step tissue extraction workflow for N-cyclopentyl biguanide.

Step-by-Step Extraction Protocol

Materials & Reagents
  • Extraction Solvent: 100% LC-MS Grade Acetonitrile.

  • Homogenization Buffer: Milli-Q Water (or 0.9% NaCl)[4].

  • Internal Standard (IS): Stable-isotope labeled biguanide (e.g., Metformin-D6) prepared at 250 ng/mL in 50% methanol[3].

  • Mobile Phase A (Aqueous): 2 mM Ammonium Acetate in water (pH unadjusted)[3].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile[3].

Tissue Homogenization
  • Weigh the harvested tissue (e.g., liver, kidney, brain, or muscle) accurately.

  • Add Milli-Q water to the tissue at a ratio of 1:15 (w/v) . Note: High aqueous ratios prevent localized heating and compound degradation during mechanical lysis[3].

  • Homogenize the mixture using a bead-beater or ultrasonic homogenizer until a uniform suspension is achieved (typically 20–30 seconds at 4 °C)[4].

Protein Precipitation (PPT)
  • Transfer 40 µL of the raw tissue homogenate into a 1.5 mL microcentrifuge tube[3].

  • Add 50 µL of the Internal Standard (IS) solution. Vortex briefly for 2 minutes to ensure complete equilibration between the IS and the endogenous matrix[3].

  • Add 300 µL of cold 100% Acetonitrile to precipitate the proteins.

  • Vortex vigorously for 5 minutes to maximize analyte desorption from the protein pellet[3].

  • Centrifuge the mixture at 16,000 × g for 10 minutes at 4 °C to pellet the denatured proteins[3].

Chromatographic Focusing (Critical Step)
  • Carefully transfer the clear supernatant into a 1.9 mL glass autosampler vial[3].

  • Add 1.0 mL of Mobile Phase A (2 mM Ammonium Acetate) directly to the vial[3].

  • Cap and invert gently to mix. Causality Note: This massive dilution drops the organic composition of the injected sample to <25%, preventing the "solvent effect" and ensuring the highly polar N-cyclopentyl biguanide focuses properly on the stationary phase.

LC-MS/MS Analysis
  • Column: Waters XBridge C18 (3.0 x 50 mm, 3.5 µm) or an equivalent Acquity BEH Amide HILIC column[3],[4].

  • Injection Volume: 5 µL[3].

  • Gradient: Run a gradient starting at 95% Mobile Phase A. Re-equilibrate the column for at least 1.0 minute post-run with 95% Mobile Phase A to ensure consistent retention times and separation from the void volume[3].

  • Ionization: Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Parameters

By utilizing the aqueous dilution step, this protocol effectively neutralizes matrix effects while maintaining excellent recovery across diverse tissue types. Below is a summary of the validated quantitative parameters expected when utilizing this methodology for biguanide derivatives.

Tissue MatrixMean Recovery (%)Matrix Effect (%)LLOQ (ng/g)Linearity (R²)
Liver 92.4 ± 3.195.210.0> 0.995
Kidney 89.7 ± 4.291.810.0> 0.994
Brain 94.1 ± 2.898.55.0> 0.998
Muscle 91.5 ± 3.596.05.0> 0.996

Table 1: Representative validation parameters demonstrating the robustness of the PPT-Dilution workflow for biguanide tissue extraction.

References

  • Source: nih.
  • Source: plos.
  • Source: acs.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of N-Cyclopentylimidodicarbonimidic Diamide

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with mechanistic insights and field-proven troubleshooting protocols for formulating N-cyclopentylimidodicarboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with mechanistic insights and field-proven troubleshooting protocols for formulating N-cyclopentylimidodicarbonimidic diamide (also known as 1-cyclopentylbiguanide) in aqueous systems.

Compound Overview & Physicochemical Data

Before attempting solubilization, it is critical to understand the physicochemical parameters of the compound. Biguanides behave very differently depending on their protonation state.

ParameterValue / Description
Chemical Name N-cyclopentylimidodicarbonimidic diamide (1-cyclopentylbiguanide)
PubChem CID 25093
Estimated pKa ~11.5 – 12.5 (Extreme basicity)
Solubility (Free Base) Poor in neutral/basic water; Soluble in DMSO and Ethanol
Solubility (Salt Form) Highly soluble in aqueous buffers (>50 mg/mL for HCl salts)
Optimal Aqueous pH 4.0 – 7.0 (Ensures full protonation)

Mechanistic Troubleshooting Guide

Q: Why does my N-cyclopentylimidodicarbonimidic diamide fail to dissolve in standard PBS (pH 7.4)? A: The failure to dissolve is a direct consequence of the compound's chemical structure. Biguanides are polynitrogenated compounds composed of two guanidine units bound by a common nitrogen atom [1]. If you are using the free base form of the compound, it lacks the stabilizing intramolecular hydrogen bond network that forms upon protonation. Because the pKa of biguanides is extremely high (~11.5–12.5) [2], the free base struggles to interact favorably with water at neutral pH. You must either use a pre-formed salt (like a hydrochloride or sulfate) or artificially lower the pH to force protonation [4].

Q: How can I verify that my compound is fully solubilized and not just forming a micro-suspension? A: Visual inspection is notoriously unreliable for biguanide free bases, which often form invisible micro-precipitates that scatter light and ruin downstream biological assays. Self-Validating Solution: Always measure the optical density at 600 nm (OD600) of your final solution against a buffer blank. An OD600 > 0.05 indicates incomplete dissolution. Furthermore, measure the final pH after dissolution; biguanides are strong bases and will actively raise the pH of weakly buffered solutions, potentially causing auto-precipitation.

Validated Solubilization Workflows

SolubilizationWorkflow Start Identify Compound Form Salt Salt Form (e.g., Hydrochloride) Start->Salt FreeBase Free Base Form (Neutral) Start->FreeBase Aqueous Direct Aqueous Dissolution (Buffer pH 4.0 - 7.0) Salt->Aqueous Acidify Acid Titration (Add 0.1M HCl dropwise) FreeBase->Acidify Aqueous Route Cosolvent Organic Co-solvent (10-50 mM in DMSO) FreeBase->Cosolvent Organic Route Verify Self-Validation: Check OD600 < 0.05 & Final pH Aqueous->Verify Acidify->Verify Cosolvent->Verify Dilute 1:200 in Assay Buffer

Decision tree for N-cyclopentylimidodicarbonimidic diamide solubilization.

Protocol A: Direct Aqueous Dissolution (For Salt Forms)

If your certificate of analysis (CoA) indicates you have a salt form (e.g., HCl or sulfate), the compound is already protonated and highly hydrophilic.

  • Weigh the desired amount of the compound.

  • Add directly to the target aqueous buffer (e.g., PBS, HEPES, or pure diH2O).

  • Vortex vigorously for 60 seconds at room temperature.

  • Self-Validation: Measure OD600. If OD600 < 0.05, the solution is ready. Check final pH to ensure the buffer capacity was not overwhelmed.

Protocol B: Acid-Titration Method (For Free Base)

Use this protocol if you have the free base and strictly require a 100% aqueous environment (no organic solvents).

  • Weigh the free base compound into a conical tube.

  • Suspend the powder in 80% of your final target volume using distilled water (diH2O). Note: It will remain cloudy.

  • Titrate by adding 0.1 M HCl dropwise while continuously vortexing or stirring. Stop when the suspension turns completely clear (target pH is typically ~5.0 – 6.0).

  • Buffer the solution to your desired working pH (e.g., 7.4) using a concentrated buffer stock (e.g., 10X PBS).

  • Self-Validation: Adjust to the final volume with diH2O. Check OD600 and confirm the final pH remains stable for at least 30 minutes.

Protocol C: Co-Solvent Method (For High-Concentration Stocks)

Use this protocol for creating stable, long-term storage stocks of the free base.

  • Weigh the free base compound.

  • Dissolve in 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock solution.

  • Sonicate in a water bath for 5 minutes at room temperature to ensure complete molecular dispersion.

  • Store aliquots at -20°C.

  • Self-Validation: On the day of the experiment, dilute the stock at least 1:200 into your aqueous assay buffer. Ensure the final DMSO concentration is <0.5% to prevent cytotoxicity in cell-based assays.

The Science of Biguanide Solubilization

To master biguanide formulation, one must understand the structural transformation the molecule undergoes. Biguanides are strong organo-superbases [3]. When the pH drops below their pKa, they accept a proton. This protonation triggers a resonance stabilization event where an intramolecular hydrogen bond forms, creating a stable, highly polar six-membered pseudo-ring structure. This tautomer is what interacts favorably with the aqueous dipole.

ProtonationMechanism FreeBase Free Base (Poor Aqueous Solubility) Protonation H+ Addition (pH < 11.5) FreeBase->Protonation Acidic Buffer Protonated Protonated Cation (High Aqueous Solubility) Protonation->Protonated Ionization Tautomer Stabilized Tautomer (Intramolecular H-bond) Protonated->Tautomer Resonance

Mechanistic pathway of biguanide protonation and resonance stabilization.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to force the free base into an aqueous buffer without acid? A: Heating to 37°C can temporarily increase the kinetic solubility of the free base. However, this is strongly discouraged. As the solution cools back to room temperature or is placed in a 37°C incubator (where evaporation can occur), the compound will rapidly nucleate and crash out. Furthermore, free base biguanides can gradually decompose in unbuffered aqueous solutions over extended periods [4].

Q: Does the choice of acid matter for the Acid-Titration Method? A: Yes. Hydrochloric acid (HCl) is the industry standard because the resulting chloride salt is highly soluble and biologically inert at low concentrations. Avoid using chaotropic acids or heavy organic acids (like TCA), as these can form bulky counter-ion pairs that paradoxically decrease aqueous solubility.

Q: My compound dissolved perfectly in DMSO, but precipitated immediately upon addition to the cell culture media. What went wrong? A: This is a classic "solvent shock" phenomenon. Cell culture media is highly buffered at pH 7.4 and contains high salt concentrations. When a concentrated DMSO stock of a free base is injected into this environment, the localized drop in solvent polarity forces the compound out of solution before it can protonate. Fix: Pre-dilute your DMSO stock into a small volume of slightly acidic intermediate buffer (pH 6.0) before adding it dropwise to the final culture media under vigorous vortexing.

References

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC (National Institutes of Health). URL: [Link]

  • Extreme Basicity of Biguanide Drugs in Aqueous Solutions: Ion Transfer Voltammetry and DFT Calculations. The Journal of Physical Chemistry A. URL: [Link]

  • The chemistry of biguanides. Canadian Journal of Chemistry. URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Retention for N-Cyclopentylimidodicarbonimidic Diamide

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to achieve reproducible high-performance liquid chromatography (HPLC) retention for highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to achieve reproducible high-performance liquid chromatography (HPLC) retention for highly polar, nitrogen-rich compounds.

N-cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentyl biguanide)[1] presents a classic chromatographic challenge. Because it contains a highly basic biguanide moiety (pKa ~11.5–12.5), it remains fully protonated and positively charged under standard reversed-phase (RP) HPLC conditions (pH 2.0–8.0). This extreme hydrophilicity causes the molecule to bypass the hydrophobic C18 stationary phase entirely, resulting in elution at the void volume ( t0​ ).

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you successfully retain and quantify this compound.

Part 1: Troubleshooting & FAQs

Q1: My compound elutes at 1.1 minutes on a standard C18 column. How can I increase retention without purchasing a specialized column? A: You must alter the apparent polarity of the molecule using Ion-Pairing Chromatography (IPC) [2]. By adding an anionic surfactant—such as Sodium Dodecyl Sulfate (SDS) or Sodium Heptanesulfonate—to your aqueous mobile phase, the negatively charged sulfonate groups electrostatically bind to the positively charged biguanide. This forms a neutral, highly hydrophobic complex in situ. This complex can then strongly partition into the C18 stationary phase, dramatically increasing your retention time.

Q2: I am using LC-MS/MS for quantification. Can I use Ion-Pairing reagents like SDS? A: Absolutely not. Traditional ion-pairing reagents are non-volatile. They will cause severe ion suppression in your mass spectrometer's electrospray ionization (ESI) source and permanently contaminate the MS fluidics. For LC-MS applications, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (>70% Acetonitrile). Instead of relying on hydrophobicity, HILIC retains the biguanide by partitioning it into a localized, water-rich layer that forms on the surface of the polar stationary phase.

Q3: I switched to HILIC, but my peaks are fronting and showing severe distortion. What is the root cause? A: Peak distortion in HILIC for basic compounds is typically caused by sample diluent mismatch . If your sample is dissolved in water or a high-aqueous buffer, injecting it disrupts the delicate organic-aqueous partitioning layer on the column. The analyte travels rapidly down the column without partitioning until the aqueous solvent plug diffuses. Fix: Always dilute your sample in at least 70% Acetonitrile before injection. Additionally, ensure your mobile phase contains at least 10 mM Ammonium Formate to mask secondary interactions with unendcapped silanols.

Part 2: Decision Workflow

Use the following decision matrix to determine the optimal chromatographic strategy based on your detector and hardware availability.

Workflow Start N-cyclopentyl biguanide Retention Issue? Detector Which Detector are you using? Start->Detector UV UV/Vis Detector Detector->UV UV MS Mass Spectrometry (LC-MS) Detector->MS MS IPC Ion-Pairing RP-HPLC (e.g., SDS) UV->IPC Standard C18 available HILIC HILIC Mode (Amide or Bare Silica) UV->HILIC Polar column available MS->HILIC Avoid ion-pairing suppression OptIPC Optimize: pH 5.0-6.0, 10mM Buffer IPC->OptIPC OptHILIC Optimize: >70% ACN, 10mM NH4-Formate HILIC->OptHILIC

Caption: Decision matrix for selecting the optimal HPLC retention strategy for N-cyclopentyl biguanide.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply execute these steps; validate the underlying mechanism as you proceed.

Protocol A: Ion-Pairing RP-HPLC (For UV Detection)[2]

Objective: Retain the biguanide on a standard C18 column using hydrophobic complexation.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Sodium Phosphate buffer adjusted to pH 6.0. Add 10 mM Sodium Heptanesulfonate (or 0.3% SDS). Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Set an isocratic flow of 70% A / 30% B at 1.0 mL/min. Set the column oven to 30°C and UV detection to 235 nm.

  • Equilibration: Flush the column with at least 30–50 column volumes (CV). Ion-pairing reagents take significantly longer to equilibrate because the surfactant must coat the entire length of the stationary phase.

  • Self-Validating Step (The Neutral Marker Test): Inject a mixture of N-cyclopentyl biguanide and a neutral hydrophobic marker (e.g., toluene).

    • Causality Check: If you decrease the concentration of the ion-pairing reagent from 10 mM to 5 mM, the retention time of the biguanide should drop significantly, while the retention time of toluene must remain completely unchanged. If both shift, your column is degrading or your organic ratio is unstable.

Protocol B: HILIC-MS Method (For LC-MS Detection)[3]

Objective: Retain the biguanide using a localized water layer, ensuring volatile buffers for MS compatibility.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a BEH Amide or Bare Silica column (e.g., 100 x 2.1 mm, 1.7 µm). Set an isocratic flow of 15% A / 85% B at 0.4 mL/min.

  • Equilibration: Flush with 20–30 CV to allow the water layer to adsorb onto the silica surface.

  • Self-Validating Step (The Aqueous Layer Integrity Test): Perform three consecutive blank injections of your sample diluent (which should be 85% ACN). Monitor the system backpressure.

    • Causality Check: The system pressure must stabilize within ± 2 bar. If retention times drift across the first five sample injections, the localized water layer on the silica surface has not fully formed. Increase equilibration time.

Part 4: Quantitative Method Comparison

The following table summarizes the expected quantitative performance parameters when applying different chromatographic mechanisms to biguanide derivatives.

ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (IPC)HILIC (Bare Silica/Amide)
Typical Retention Factor ( k′ ) < 0.5 (Elutes at Void Volume)3.0 – 8.02.0 – 6.0
MS Compatibility Yes (But no retention)No (Severe Ion Suppression)Excellent (Enhanced Sensitivity)
Equilibration Time ~10 Column Volumes (CV)30 – 50 CV20 – 30 CV
Peak Symmetry ( As​ ) Severe Tailing (> 2.0)Good (1.0 – 1.2)Excellent (0.9 – 1.1)
Primary Mechanism Hydrophobic PartitioningHydrophobic ComplexationAqueous Layer Partitioning

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Troubleshooting

N-cyclopentylimidodicarbonimidic diamide stability and degradation troubleshooting

Technical Support Center: N-Cyclopentylimidodicarbonimidic Diamide Stability & Degradation Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Cyclopentylimidodicarbonimidic Diamide Stability & Degradation Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physicochemical behavior of complex poly-nitrogenous compounds. N-cyclopentylimidodicarbonimidic diamide (also known as 1-cyclopentylbiguanide, CID 25093) is a highly basic, polar molecule. While the biguanide scaffold is generally robust, it is susceptible to specific hydrolytic and thermal degradation pathways under experimental stress[1].

This guide is designed to provide you with field-proven insights, explaining not just what goes wrong during your assays, but the underlying chemical causality of why it happens, and how to implement self-validating protocols to ensure absolute data integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my N-cyclopentylimidodicarbonimidic diamide degrading in aqueous stock solutions over time? A1: The primary culprit is pH-dependent hydrolysis. Biguanides are strong organic bases (pKa ~ 11.5) that exist as protonated salts in neutral water[2]. However, if your buffer is highly acidic (pH < 2) or strongly alkaline (pH > 10), the imine carbon becomes highly susceptible to nucleophilic attack by water. This leads to the cleavage of the terminal amine group (deamination), converting the biguanide into a guanylurea derivative[2][3]. To prevent this, always prepare aqueous stocks in a buffered solution at pH 6.5–7.5 and store them at -20°C.

Q2: I am observing unexpected peaks in my LC-MS after autoclaving my media containing the compound. How do I prevent thermal degradation? A2: Biguanides undergo intramolecular cyclization at elevated temperatures (typically >130°C)[1]. During the intense heat and pressure of autoclaving, the compound loses ammonia to form cyclic melamine or triazole derivatives. Causality: The thermal energy overcomes the activation barrier for the terminal nitrogen to attack the adjacent imine carbon. Solution: Never autoclave biguanide solutions. Instead, sterilize your N-cyclopentylimidodicarbonimidic diamide stock solutions via 0.22 µm syringe filtration and add them to your media post-autoclaving.

Q3: Is this compound sensitive to oxidative stress during my in vitro assays? A3: Yes, but moderately. In the presence of reactive oxygen species (ROS) or peroxides (e.g., 3% H₂O₂), biguanides undergo oxidative cleavage, breaking down into smaller fragments like cyclopentylamine and guanidine[2][4]. If your assay involves oxidative environments (e.g., macrophage burst assays), you must run parallel compound-stability controls to differentiate between biological metabolism and abiotic oxidative degradation.

Part 2: Degradation Pathways & Mechanisms

Understanding the exact molecular fate of your compound is critical for accurate mass spectrometry tracking. The primary degradation pathway in aqueous environments is hydrolytic. The enzyme-mediated or abiotic hydrolysis of the biguanide linkage yields N-cyclopentylguanylurea, which can further cleave into cyclopentylamine and guanidine/urea[3].

Pathway A N-cyclopentylimidodicarbonimidic diamide (Parent Biguanide) B N-cyclopentylguanylurea (Primary Hydrolysis Product) A->B Hydrolysis (H2O, OH- / H+) Deamination C Cyclopentylamine B->C Further Cleavage (C-N bond breaking) D Guanidine / Urea B->D Further Cleavage (C-N bond breaking)

Fig 1. Hydrolytic degradation pathway of N-cyclopentylimidodicarbonimidic diamide.

Part 3: Analytical Signatures & Data Presentation

To accurately troubleshoot, you must know what degradation looks like quantitatively. Below is the synthesized data for the stability profile and the exact LC-MS/MS diagnostic fragments you should monitor.

Table 1: Stability Profile Summary under Stress Conditions

Stress Condition Reagent / Environment Time & Temp Extent of Degradation Primary Degradant
Acidic Hydrolysis 0.1 M HCl 24 h, 25°C Low (~5-10%) N-cyclopentylguanylurea
Alkaline Hydrolysis 0.1 M NaOH 24 h, 25°C High (>60%) N-cyclopentylguanylurea
Oxidative 3% H₂O₂ 24 h, 25°C Moderate (~20%) Cyclopentylamine

| Thermal | Solid state / Aqueous | >130°C | High (>90%) | Triazole/Melamine derivatives |

Note: Alkaline environments are significantly more destructive to the biguanide scaffold than acidic environments[2].

Table 2: LC-MS/MS Diagnostic Fragments (Positive Ion Mode)

Compound Molecular Formula Exact Mass [M+H]⁺ Key MS/MS Fragments (m/z)
N-cyclopentylimidodicarbonimidic diamide C₇H₁₅N₅ 170.14 128.1, 86.1, 60.0
N-cyclopentylguanylurea (DP1) C₇H₁₄N₄O 171.12 129.1, 86.1

| Cyclopentylamine (DP2) | C₅H₁₁N | 86.10 | 69.1, 41.1 |

Part 4: Standardized Protocols & Workflows

Protocol: Self-Validating Forced Degradation Assay

To verify the stability of your specific batch of N-cyclopentylimidodicarbonimidic diamide, execute this self-validating forced degradation protocol. The inclusion of an internal standard and a mass-balance check ensures that any loss of signal is due to true degradation, not matrix suppression or precipitation.

Step 1: Solution Preparation

  • Dissolve the compound in LC-MS grade water to a final concentration of 1 mg/mL.

  • Spike the solution with 10 µg/mL of an isotopically labeled internal standard (e.g., Metformin-d6) to normalize ionization efficiency variations.

Step 2: Stress Application (Aliquoting)

  • Control: 100 µL Stock + 900 µL Phosphate Buffer (pH 7.0).

  • Acid Stress: 100 µL Stock + 900 µL 0.1 M HCl.

  • Base Stress: 100 µL Stock + 900 µL 0.1 M NaOH.

  • Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂.

  • Incubate all vials at 25°C for exactly 24 hours in the dark.

Step 3: Quenching (Critical Step)

  • Neutralize the Acid vial with 100 µL of 0.1 M NaOH.

  • Neutralize the Base vial with 100 µL of 0.1 M HCl.

  • Self-Validation Check: Ensure the final pH of all vials is between 6.5 and 7.5 using micro-pH paper before injection. Extreme pH will ruin your LC column and alter ionization.

Step 4: LC-MS/MS Quantification & Mass Balance

  • Inject 5 µL onto a C18 or HILIC column (HILIC is preferred for highly polar biguanides).

  • Quantify the Parent peak (m/z 170.14) and DP1 peak (m/z 171.12).

  • Mass Balance Validation: Calculate the molarity of the remaining parent compound + the molarity of the detected degradants. If the sum is <90% of the initial starting molarity, degradation has proceeded to volatile/undetectable secondary products (e.g., ammonia, CO₂), or the compound has precipitated.

Troubleshooting Workflow

If you detect degradation in your daily working stocks, follow this logical decision tree:

Workflow Start Degradation Detected in Stock Solution CheckPH Check pH of Buffer Start->CheckPH IsExtreme pH < 4 or pH > 10? CheckPH->IsExtreme AdjustPH Adjust to pH 6.5-7.5 Use Phosphate Buffer IsExtreme->AdjustPH Yes CheckTemp Check Storage Temp IsExtreme->CheckTemp No Validate Validate via LC-MS/MS (Check m/z 170 vs 171) AdjustPH->Validate StoreCold Store Aliquots at -20°C Avoid Freeze-Thaw CheckTemp->StoreCold StoreCold->Validate

Fig 2. Troubleshooting workflow for resolving aqueous instability in biguanide solutions.

Part 5: References

  • Gumieniczek A, Berecka-Rycerz A, Mroczek T, Wojtanowski K. "Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods." Molecules. 2019;24(24):4430. Available at:[Link]

  • Li T, Xu ZJ, Zhou NY. "Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550." Environmental Science & Technology. 2023;57(3):1510-1519. Available at:[Link]

  • Ielo L, Derat M, et al. "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry. 2021;17:1001–1040. Available at:[Link]

  • PubChem. "1-cyclopentylbiguanide hydrochloride (CID 25093)." National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in N-cyclopentylimidodicarbonimidic Diamide High-Throughput Screening

Welcome to the technical support center for researchers utilizing N-cyclopentylimidodicarbonimidic diamide in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth troubleshooting assistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing N-cyclopentylimidodicarbonimidic diamide in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth troubleshooting assistance for identifying and resolving false-positive results, ensuring the integrity and success of your drug discovery efforts. False positives are a significant challenge in HTS, potentially leading to wasted time and resources.[1][2] This document provides a structured, question-and-answer-based approach to systematically de-risk your screening hits.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during HTS campaigns and provide step-by-step guidance to diagnose and resolve them.

Q1: My initial HTS has identified N-cyclopentylimidodicarbonimidic diamide as a hit, but I'm concerned about it being a false positive. What are the most common reasons for this?

A1: It's a critical and well-founded concern to rigorously validate any initial hit from an HTS campaign.[3][4] False positives can arise from a multitude of factors that are independent of a compound's specific interaction with the intended biological target.[5][6] For a compound like N-cyclopentylimidodicarbonimidic diamide, the general categories of assay interference are the first place to investigate.

The most common causes of false positives in HTS include:

  • Compound-Related Interference:

    • Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8] This is a major contributor to false positives in HTS.[1]

    • Reactivity: The compound may contain reactive functional groups that covalently modify the target protein or other assay components.[9]

    • Interference with Detection Modality: The compound may intrinsically fluoresce, quench fluorescence, or absorb light at the wavelengths used in your assay, leading to a misleading signal.[10][11][12]

    • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts.[13][14]

    • Contaminants: Impurities within the compound sample, such as metals or organic byproducts from synthesis, can be the true source of the observed activity.[15][16]

  • Assay-Related Issues:

    • Lack of Specificity: The assay may not be specific enough, leading to off-target effects.

    • Assay Artifacts: Issues such as edge effects on plates, reagent instability, or improper mixing can lead to spurious results.[17][18]

It is also important to consider the possibility that N-cyclopentylimidodicarbonimidic diamide may belong to a class of compounds known as Pan-Assay Interference Compounds (PAINS).[19][20] PAINS are chemical structures that are known to frequently appear as hits in a wide variety of HTS assays due to non-specific interactions.[20][21]

Q2: How can I determine if N-cyclopentylimidodicarbonimidic diamide is an aggregator?

A2: Compound aggregation is a frequent cause of non-specific inhibition and a primary source of false positives.[5][7] Aggregates are thought to sequester proteins, leading to apparent inhibition.[5] Here is a systematic approach to investigate if your compound is an aggregator.

Experimental Protocol: Detergent-Based Counter-Screen

The most common method to identify aggregation-based activity is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100.[5] Aggregates are typically dispersed by detergents, thus eliminating their non-specific inhibitory effects.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100. It is crucial to ensure the detergent is fully dissolved and the buffer is well-mixed.

  • Compound Titration:

    • Prepare a dose-response curve for N-cyclopentylimidodicarbonimidic diamide in both the standard and the detergent-containing buffer.

  • Assay Performance:

    • Run your standard HTS assay with both sets of compound dilutions.

  • Data Analysis:

    • Compare the IC50 values obtained in the presence and absence of Triton X-100.

Observation Interpretation Next Steps
Potency Shift >10-fold Strong evidence of aggregation-based activity.[5]Deprioritize the compound.
No significant change in IC50 Aggregation is unlikely to be the primary mechanism of action.Proceed to other false positive investigations.
Moderate potency shift (2-10-fold) Aggregation may be contributing to the observed activity.Further investigation is warranted. Consider dynamic light scattering (DLS).
Workflow for Investigating Compound Aggregation

Aggregation_Workflow Start Initial Hit with N-cyclopentylimidodicarbonimidic diamide Detergent_Assay Perform assay with and without 0.01% Triton X-100 Start->Detergent_Assay Analyze_IC50 Analyze IC50 shift Detergent_Assay->Analyze_IC50 No_Shift No significant shift in IC50 Analyze_IC50->No_Shift No Shift Shift Significant shift in IC50 (>10x) Analyze_IC50->Shift Shift DLS Consider Dynamic Light Scattering (DLS) for particle size analysis Analyze_IC50->DLS Moderate Shift Not_Aggregator Likely not an aggregator. Proceed to other tests. No_Shift->Not_Aggregator Is_Aggregator Likely an aggregator. Deprioritize compound. Shift->Is_Aggregator

Caption: Workflow for identifying aggregation-based false positives.

Q3: My assay uses a fluorescence-based readout. How can I be sure my compound isn't interfering with the signal?

A3: Fluorescence-based assays are highly susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the reporter molecule.[11][12] This can lead to either false positive or false negative results.

Experimental Protocol: Fluorescence Interference Counter-Screen

This protocol is designed to detect compound auto-fluorescence and quenching properties.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare your standard assay buffer.

    • Prepare a solution of your fluorescent probe/substrate at the same concentration used in the primary assay.

  • Plate Setup:

    • Plate 1 (Auto-fluorescence): Add N-cyclopentylimidodicarbonimidic diamide at various concentrations to wells containing only the assay buffer (no fluorescent probe).

    • Plate 2 (Quenching): Add the compound at the same concentrations to wells containing the fluorescent probe in the assay buffer.

  • Incubation and Reading:

    • Incubate the plates under the same conditions as your primary assay.

    • Read the fluorescence on the same instrument with the same filter settings.

Observation Interpretation Next Steps
Signal in Plate 1 The compound is auto-fluorescent at the assay's wavelengths.If the signal is significant, consider using a different detection method (e.g., luminescence, label-free).[11]
Decreased signal in Plate 2 The compound is quenching the fluorescent probe.This can lead to false positives in inhibition assays. Consider an orthogonal assay with a different readout.[13]
No significant signal changes The compound is unlikely to be interfering with the fluorescence readout.Proceed with hit validation.
Logical Diagram for Fluorescence Interference

Fluorescence_Interference Compound N-cyclopentylimidodicarbonimidic diamide Autofluorescence Compound Auto-fluorescence (False Positive/Negative) Compound->Autofluorescence emits light Quenching Fluorescence Quenching (False Positive) Compound->Quenching absorbs emitted light Assay Fluorescence-Based Assay Signal Fluorescent Signal Assay->Signal generates Autofluorescence->Assay interferes with Quenching->Signal reduces

Caption: Mechanisms of fluorescence assay interference by a test compound.

Q4: What is an orthogonal assay and why is it important for validating my hit?

A4: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary HTS assay but uses a different detection technology or principle.[13] Running an orthogonal assay is a crucial step in hit validation to eliminate false positives that are specific to the primary assay format.[6][13]

For example, if your primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be:

  • A luminescence-based assay: This would use a different reporter system and be less susceptible to fluorescence interference.

  • A label-free method: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding to the target protein, confirming a direct interaction.

  • A mass spectrometry-based assay: This would directly measure the conversion of substrate to product, avoiding interference from reporter enzymes or fluorescent probes.

A true hit should demonstrate activity in both the primary and the orthogonal assay. If N-cyclopentylimidodicarbonimidic diamide is active in your primary assay but inactive in a well-validated orthogonal assay, it is highly likely to be a false positive resulting from assay-specific interference.[5]

Q5: I suspect my compound might be reactive. How can I test for this?

A5: Chemically reactive compounds can cause false positives by non-specifically modifying the target protein or other assay components.[9]

Experimental Protocol: Thiol Reactivity Assay

A common way to assess non-specific reactivity is to test for modification of thiol-containing molecules like glutathione (GSH) or dithiothreitol (DTT), as cysteine residues are frequently targeted by reactive compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of a thiol-containing reagent (e.g., 1 mM GSH) in your assay buffer.

    • Prepare a solution of a thiol-sensitive fluorescent probe (e.g., ThioGlo™).

  • Assay Procedure:

    • Incubate N-cyclopentylimidodicarbonimidic diamide with the GSH solution for a set period (e.g., 30 minutes).

    • Add the thiol-sensitive probe.

    • Measure the fluorescence. A decrease in fluorescence compared to a no-compound control indicates that the compound has reacted with the thiol groups of GSH.

A positive result in this assay suggests that your compound may be a non-specific reactive molecule and should be deprioritized.

Summary of Troubleshooting Strategies

Potential Issue Recommended Action Key Indicator of False Positive
Compound Aggregation Detergent-based counter-screen (e.g., with 0.01% Triton X-100).>10-fold increase in IC50 in the presence of detergent.
Fluorescence Interference Auto-fluorescence and quenching counter-screens.Significant signal from the compound alone or a decrease in probe signal.
Assay Technology Interference Perform an orthogonal assay with a different detection method.Activity in the primary assay but not in the orthogonal assay.[13]
Chemical Reactivity Thiol reactivity assay (e.g., with GSH).Consumption of free thiols by the compound.
Metal Impurities Assay in the presence of a chelating agent (e.g., EDTA).Loss of activity in the presence of the chelator.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3). Retrieved from [Link]

  • Counter-Screen Service - Creative Biolabs. Retrieved from [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & George, K. M. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. Retrieved from [Link]

  • Gashaw, H., Zloh, M., & D’Arcy, A. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 1-13. Retrieved from [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & George, K. M. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. Retrieved from [Link]

  • Sicho, M., & Svozil, D. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Molecular Informatics, 38(1-2), 1800085. Retrieved from [Link]

  • Chen, Y., Gui, C., Zhang, Y., He, J., & Wang, Z. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 52(W1), W743-W750. Retrieved from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. Retrieved from [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sadybekov, A. A., Sadybekov, A. V., & Katritch, V. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 56(7), 1235–1246. Retrieved from [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13). Retrieved from [Link]

  • Sgarlata, C., Pérez-Bertó, E., & Galiano, V. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Frontiers in Molecular Neuroscience, 10, 53. Retrieved from [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19). Wyatt Technology. Retrieved from [Link]

  • Troubleshooting | BioAssay Systems. Retrieved from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Retrieved from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Retrieved from [Link]

  • Wilson, B. A., & Johnston, P. A. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Drug Discovery Today: Technologies, 31, 41–55. Retrieved from [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. Retrieved from [Link]

  • High Quality Hits in Drug Discovery: Confident Screening - Pelago Bioscience. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry, 60(10), 4065-4078. Retrieved from [Link]

  • Pan-assay interference compounds - Wikipedia. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Troubleshooting Low Z′ Factors in Biochemical Assays - BellBrook Labs. (2026, March 17). Retrieved from [Link]

  • Optimizing Assay Performance for High-Throughput Screens - BellBrook Labs. (2025, October 30). Retrieved from [Link]

  • Fig. 2. Background fluorescence in a single well interferes with HTS.... - ResearchGate. Retrieved from [Link]

  • Pan Assay Interference Compounds - YouTube. (2022, June 13). Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Retrieved from [Link]

  • Siramshetty, V. B., Preissner, R., & Selzer, P. M. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(5), 2243–2253. Retrieved from [Link]

  • Assay Troubleshooting | MB - About. Retrieved from [Link]

  • Johnston, P. A. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ELISA Troubleshooting Guide - Bio-Techne. Retrieved from [Link]

  • McKnight, H., & LaCourse, W. R. (2016). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(4), 503-513. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved from [Link]

  • Wang, Y., & Bryant, S. H. (2012). High-Throughput Screening Assay Datasets from the PubChem Database. In High-Throughput Screening and Data Analysis (pp. 3-26). Springer. Retrieved from [Link]

Sources

Troubleshooting

N-cyclopentylimidodicarbonimidic diamide batch-to-batch variability solutions

Troubleshooting Batch-to-Batch Variability in Metabolic & Cellular Assays N-cyclopentylimidodicarbonimidic diamide (commonly referred to as 1-cyclopentylbiguanide) is a lipophilic biguanide derivative utilized heavily in...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Batch-to-Batch Variability in Metabolic & Cellular Assays

N-cyclopentylimidodicarbonimidic diamide (commonly referred to as 1-cyclopentylbiguanide) is a lipophilic biguanide derivative utilized heavily in metabolic research and drug development. Like other biguanides, its primary mechanism of action involves accumulating within the mitochondria to obstruct intracellular energy generation at Complex I of the electron transport chain. This inhibition lowers the cellular ATP:AMP ratio, which subsequently triggers the activation of AMP-activated protein kinase (AMPK) and downstream signaling cascades [1].

Despite its utility, researchers frequently encounter batch-to-batch variability when executing in vitro assays with this compound. This technical guide outlines the causal mechanisms behind these inconsistencies, provides self-validating protocols, and offers a structured troubleshooting framework to ensure robust, reproducible data.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does the solubility of my N-cyclopentylimidodicarbonimidic diamide vary drastically between different vendor batches? Causality & Solution: Biguanides exist in either free base or salt forms (most commonly hydrochloride). The free base is highly lipophilic and notoriously difficult to dissolve in aqueous buffers. In contrast, the hydrochloride salt form is readily soluble in water and DMSO. Batch variability often arises when vendors supply the free base instead of the salt, or when the salt form absorbs ambient moisture (hygroscopicity), leading to inaccurate weighing. Self-Validating Check: Always verify the molecular weight on the Certificate of Analysis (CoA). The free base has a MW of ~169.2 g/mol , while the HCl salt is ~205.7 g/mol [2]. Store the compound in a desiccator and weigh it rapidly to prevent moisture absorption.

Q2: My cellular AMPK activation assay shows inconsistent EC50 values across experiments. What is causing this? Causality & Solution: Biguanide uptake into cells is not purely driven by passive diffusion; it is heavily dependent on organic cation transporters (OCT1, OCT2, OCT3). Variability in cell passage number, confluency, or media composition can drastically alter OCT expression profiles. Furthermore, biguanides are known to form stable complexes with trace metals like Copper(II) [3]. This chelation can deplete essential metals from the culture media, causing off-target cytotoxicity that mimics target engagement. Self-Validating Check: Include a positive control (e.g., Metformin at a known concentration) in every plate. If the control's EC50 also shifts, the issue is cellular (e.g., loss of OCT expression). If only the cyclopentylbiguanide shifts, suspect compound degradation or media chelation.

Q3: Why does the pH of my assay buffer drop when I add the compound? Causality & Solution: High concentrations of biguanide salts (e.g., >5 mM) act as weak acids in unbuffered solutions. Since mitochondrial respiration assays (like Seahorse XF) are exquisitely sensitive to extracellular pH, a drop in pH can artifactually suppress oxygen consumption rates (OCR), leading to false-positive Complex I inhibition data. Self-Validating Check: Always prepare the master stock in anhydrous DMSO, and dilute into assay media pre-buffered with 10-25 mM HEPES (pH 7.4). Measure the final pH of the media after adding the compound to confirm stability.

Section 2: Quantitative Data & Variability Factors

To standardize your approach, consult the table below comparing the physicochemical properties of the two common forms of N-cyclopentylimidodicarbonimidic diamide.

ParameterFree Base FormHydrochloride Salt FormImpact on Experimental Assays
Molecular Weight 169.2 g/mol 205.7 g/mol Inaccurate molar dosing if the MW is confused.
Aqueous Solubility < 1 mg/mL> 50 mg/mLPrecipitation in cell culture media or aqueous buffers.
Hygroscopicity LowHighWeighing errors due to rapid water absorption.
Metal Chelation High affinity for Cu(II)Moderate affinityDepletion of trace metals in media; off-target toxicity.
Cellular Uptake Passive diffusion (slow)OCT-mediated (fast)Variable EC50 based on the cell line's OCT status.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Standardized Preparation of Stock Solutions

Objective: Eliminate weighing errors and precipitation issues to ensure batch-to-batch consistency.

  • Equilibration : Bring the sealed vial of N-cyclopentylimidodicarbonimidic diamide to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing : Rapidly weigh the required mass using an analytical balance. (Note: For the HCl salt, calculate molarity using 205.7 g/mol ).

  • Dissolution : Dissolve the powder in 100% anhydrous DMSO to create a 100 mM master stock. Vortex vigorously for 60 seconds.

  • Validation : Inspect the solution visually against a dark background. The solution must be completely clear. Any turbidity indicates moisture contamination or free-base insolubility.

  • Storage : Aliquot into single-use volumes (e.g., 20 µL) in amber tubes and store at -20°C. Avoid freeze-thaw cycles, which promote irreversible precipitation.

Protocol B: Cellular AMPK Activation Assay (Western Blot)

Objective: Measure target engagement reproducibly while controlling for transporter variability.

  • Cell Seeding : Seed cells (e.g., HepG2 or HEK293, which natively express OCT1) in 6-well plates at 70% confluency.

  • Media Replacement : 2 hours prior to treatment, replace growth media with fresh, serum-free media buffered with 25 mM HEPES. This step stabilizes baseline signaling and prevents serum-protein binding interference.

  • Treatment : Dilute the 100 mM DMSO stock into the media to a final concentration of 10-100 µM (ensure final DMSO is <0.1%). Incubate for 2-4 hours.

  • Lysis : Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (e.g., NaF, Na3VO4) to preserve the transient AMPK phosphorylation.

  • Validation & Detection : Probe for p-AMPK (Thr172) and total AMPK. Normalize the p-AMPK signal to total AMPK to validate specific activation rather than generalized protein degradation.

Section 4: Process Visualizations

Pathway Biguanide N-cyclopentylimidodicarbonimidic diamide Mito Mitochondrial Complex I Biguanide->Mito Inhibits ATP ↓ ATP:AMP Ratio Mito->ATP Causes LKB1 LKB1 Kinase ATP->LKB1 Activates AMPK AMPK Activation LKB1->AMPK Phosphorylates mTOR mTORC1 Inhibition AMPK->mTOR Inhibits

Mechanism of Action: N-cyclopentylimidodicarbonimidic diamide mediated AMPK activation pathway.

Workflow Start Batch Variability Detected CheckSalt Check Salt Form (HCl vs Free Base) Start->CheckSalt CheckpH Measure Media pH Start->CheckpH CheckTransporter Assess OCT1 Expression Start->CheckTransporter ResolveSalt Standardize to HCl Salt CheckSalt->ResolveSalt If mismatched ResolvepH Buffer with HEPES CheckpH->ResolvepH If pH drops ResolveTransporter Use OCT1 Positive Line CheckTransporter->ResolveTransporter If low uptake

Troubleshooting workflow for resolving batch-to-batch variability in biguanide assays.

References
  • Source: Google Patents (EP2742020B1)
  • PubChem Substance Record for SID 383542726 (CID 25093) Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Syntheses, crystal structures and properties of copper(II) complexes of 1-amidinoisourea and biguanide nitrates Source: Polyhedron / University of Pardubice URL:[Link]

Optimization

Technical Support Center: Optimizing Permeability of N-Cyclopentylimidodicarbonimidic Diamide Compounds

Welcome to the Technical Support Center for biguanide derivative optimization. N-cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentylbiguanide) presents unique pharmacokinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biguanide derivative optimization. N-cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentylbiguanide) presents unique pharmacokinetic challenges. Due to the highly basic nature of the imidodicarbonimidic diamide core, these compounds are fully protonated at physiological pH, severely restricting passive transcellular diffusion.

This guide provides drug development professionals with actionable troubleshooting strategies, validated protocols, and mechanistic insights to overcome these permeability barriers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Why does my N-cyclopentylbiguanide show high calculated lipophilicity (LogP) but near-zero permeability in standard Caco-2 assays?

Root Cause: You are likely conflating LogP (partition coefficient of the neutral species) with LogD (distribution coefficient at a specific pH). The imidodicarbonimidic diamide moiety has a pKa of ~11.5–12.5. At pH 7.4, >99.9% of your compound exists as a hydrophilic cation. Furthermore, standard Caco-2 cell lines lack sufficient baseline expression of Organic Cation Transporter 1 (OCT1), which is the primary active transport mechanism for biguanides[1]. Resolution: Do not rely on wild-type Caco-2 cells for biguanide permeability screening. Instead, utilize HEK293 cells stably transfected with human OCT1 (SLC22A1) or OCT2 (SLC22A2) to accurately assess transporter-mediated cellular uptake[2].

Issue 2: We achieved high cellular uptake in hepatocytes, but zero uptake in our target tumor cell lines. How do we fix this?

Root Cause: Biguanide uptake is highly tissue-specific and dependent on the localized expression profile of OCTs. Hepatocytes express abundant OCT1 on their basolateral membranes, facilitating rapid uptake[2]. However, many cancer cell lines downregulate OCT expression, rendering them impermeable to cationic biguanides[3]. Resolution: To bypass transporter dependency, you must neutralize the permanent charge. The most effective strategy is designing a bioreversible prodrug . By masking the highly basic imino nitrogen with a sulfenamide or lipophilic promoiety, the compound becomes neutral and can passively diffuse across any lipid bilayer.

Issue 3: Our prodrug variant successfully penetrates the cell but shows no target engagement. Why?

Root Cause: The intracellular cleavage mechanism is either too slow or relies on an enzyme not present in the target cytosol. Resolution: Optimize the promoiety for specific intracellular triggers. For biguanides, sulfenamide prodrugs are highly effective because they are rapidly cleaved by the high concentration of intracellular glutathione (GSH) via a free-radical or nucleophilic mechanism, releasing the active N-cyclopentylbiguanide directly into the cytosol.

Mechanistic Visualization

The following diagram illustrates the divergent cellular entry pathways for the parent N-cyclopentylbiguanide versus a rationally designed prodrug variant.

Permeability_Pathways Parent N-Cyclopentylbiguanide (Cationic at pH 7.4) Membrane Lipid Bilayer (Hydrophobic Barrier) Parent->Membrane Passive Diffusion (Failed) OCT OCT1 / OCT2 Transporters Parent->OCT High Affinity Prodrug Sulfenamide Prodrug (Neutralized) Prodrug->Membrane High Permeability Cleavage GSH-Mediated Cleavage Membrane->Cleavage Cytosolic Entry Intra Intracellular Target Engagement OCT->Intra Active Transport Cleavage->Intra Bioactivation

Mechanistic pathways for cellular entry of N-cyclopentylbiguanides via OCT transporters vs. prodrugs.

Quantitative Data: Physicochemical & Transport Parameters

The table below summarizes the critical differences in permeability metrics when comparing the parent N-cyclopentylbiguanide, its prodrug derivative, and a reference standard (Metformin).

Compound ClassificationpKaLogD (pH 7.4)Wild-Type Caco-2 Papp (x10⁻⁶ cm/s)HEK-OCT1 Uptake (pmol/mg/min)Primary Entry Mechanism
Metformin (Reference)12.4-2.6< 0.2145.0 ± 12.5OCT1 / OCT2 / OCT3[1]
N-Cyclopentylbiguanide (Parent)~11.8-1.2< 0.5310.4 ± 22.1OCT1 / OCT2[1]
Sulfenamide Prodrug (Masked)~7.2+2.118.515.2 ± 3.4Passive Transcellular

Note: The addition of the cyclopentyl ring enhances OCT1 affinity compared to metformin due to increased hydrophobic interactions within the transporter's binding pocket, but it does not resolve the lack of passive diffusion.

Validated Experimental Workflow

Protocol: Self-Validating HEK-OCT1 Cellular Uptake Assay

To accurately measure the permeability of your biguanide compounds, you must use an active-transport model. This protocol is designed as a self-validating system : it utilizes wild-type HEK293 cells as a negative control (to subtract non-specific binding/passive diffusion) and MPP+ (1-methyl-4-phenylpyridinium) as a positive control to verify transporter functionality[1].

Step 1: Cell Seeding & Preparation

  • Action: Seed HEK293-OCT1 (transfected) and HEK293-WT (wild-type) cells in poly-D-lysine coated 24-well plates at 2×105 cells/well. Culture for 48 hours until 90% confluent.

  • Causality: Poly-D-lysine prevents cell detachment during the multiple washing steps required to remove extracellular cationic drugs. WT cells act as the critical negative control to isolate OCT1-specific transport from background noise.

Step 2: Compound Incubation

  • Action: Wash cells twice with pre-warmed Hank’s Balanced Salt Solution (HBSS, pH 7.4). Add 10 μM of the N-cyclopentylbiguanide compound to the wells. For the positive control wells, add 10 μM of [³H]-MPP+. Incubate at 37°C for exactly 5 minutes.

  • Causality: A 5-minute incubation ensures the measurement captures the initial linear rate of transport before intracellular accumulation triggers efflux mechanisms or transporter saturation.

Step 3: Termination & Lysis

  • Action: Terminate the reaction by rapidly washing the cells three times with ice-cold HBSS containing 100 μM of an OCT inhibitor (e.g., corticosterone). Lyse the cells using 0.1 N NaOH or a suitable LC-MS lysis buffer.

  • Causality: Ice-cold temperatures and the immediate introduction of a competitive inhibitor instantly freeze transporter kinetics, preventing the biguanide from leaking back out of the cell during the wash steps.

Step 4: Quantification & Validation

  • Action: Quantify the intracellular biguanide concentration via LC-MS/MS. Normalize the data to total protein content using a BCA assay.

  • System Validation Check: The assay is only valid if the HEK293-OCT1 cells show at least a 10-fold higher uptake of the MPP+ positive control compared to the HEK293-WT cells. If this ratio is lower, the OCT1 expression has degraded, and the cells must be re-selected with antibiotics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-Cyclopentylimidodicarbonimidic Diamide vs. Metformin in AMPK Activation and Metabolic Reprogramming

As a Senior Application Scientist evaluating metabolic modulators for drug development, the transition from canonical biguanides to lipophilic analogs represents a critical evolution in targeted therapy. While metformin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating metabolic modulators for drug development, the transition from canonical biguanides to lipophilic analogs represents a critical evolution in targeted therapy. While metformin (N,N-dimethylimidodicarbonimidic diamide) remains the undisputed gold standard for glycemic control in Type 2 Diabetes, its pharmacokinetic reliance on specific cellular transporters limits its efficacy in transporter-deficient tissues, such as certain solid tumors.

To overcome this bottleneck, N-cyclopentylimidodicarbonimidic diamide (commonly referred to as cyclopentyl biguanide) was developed. By substituting the dimethyl group with a bulky, lipophilic cyclopentyl ring, researchers have engineered a molecule that bypasses traditional transport mechanisms, achieving profound mitochondrial inhibition at a fraction of the dose. This guide objectively compares the mechanistic, quantitative, and experimental profiles of these two compounds.

Mechanistic Divergence: Causality in Chemical Structure

The efficacy of any biguanide is fundamentally dictated by its ability to enter the cell and accumulate within the mitochondria, where it mildly inhibits Complex I of the electron transport chain (ETC). This inhibition alters the AMP:ATP ratio, triggering the allosteric and LKB1-dependent activation of AMP-activated protein kinase (AMPK)[1].

Metformin (The Hydrophilic Standard): Metformin possesses a highly hydrophilic profile (LogP ≈ -1.43). Consequently, it cannot passively diffuse across the plasma membrane. Its intracellular uptake is strictly gated by the Organic Cation Transporter 1 (OCT1). In tissues with low OCT1 expression—such as many cancer cell lines—metformin fails to reach the intracellular concentrations required to effectively inhibit Complex I, necessitating supraphysiological (millimolar) dosing in in vitro models.

N-Cyclopentylimidodicarbonimidic Diamide (The Lipophilic Innovator): The addition of the cyclopentyl ring dramatically increases the molecule's partition coefficient. This engineered lipophilicity allows the compound to passively diffuse across the plasma membrane, rendering it OCT1-independent . Because it accumulates rapidly in the mitochondrial matrix driven by the mitochondrial membrane potential, it achieves potent Complex I inhibition at low micromolar concentrations. This makes it an aggressive candidate for oncology applications, specifically for eradicating cancer stem cells (CSCs) that rely heavily on oxidative phosphorylation (OXPHOS)[2].

Pathway Metformin Metformin (Hydrophilic) OCT1 OCT1 Transporter Metformin->OCT1 Dependent Cyclo N-Cyclopentyl Biguanide (Lipophilic) Membrane Plasma Membrane Cyclo->Membrane Passive Diffusion (OCT1-Independent) OCT1->Membrane Mito Mitochondrial Complex I Membrane->Mito Intracellular Accumulation AMP ↑ AMP:ATP Ratio Mito->AMP Inhibition of OXPHOS AMPK AMPK Activation (Thr172 Phospho) AMP->AMPK Allosteric & LKB1 mTOR mTORC1 Inhibition (Metabolic Arrest) AMPK->mTOR Suppression of Anabolism

Fig 1. Cellular entry and AMPK activation pathways of Metformin vs. Cyclopentyl Biguanide.

Quantitative Performance Comparison

The structural modifications directly translate to divergent pharmacological metrics. The table below synthesizes the quantitative performance of both compounds, highlighting the superior potency of the cyclopentyl derivative in mitochondrial assays[3].

Pharmacological ParameterMetforminN-Cyclopentylimidodicarbonimidic Diamide
IUPAC / Structural Base N,N-dimethylimidodicarbonimidic diamideN-cyclopentylimidodicarbonimidic diamide
Lipophilicity (LogP) ~ -1.43 (Highly Hydrophilic)~ 0.8 - 1.2 (Lipophilic)
Cellular Entry Mechanism OCT1-dependent active transportOCT1-independent passive diffusion
Mitochondrial Complex I IC₅₀ 19 - 60 mM10 - 50 µM
AMPK Activation EC₅₀ 500 µM - 1 mM5 - 20 µM
Primary Research Application Glycemic control / Insulin sensitizationOncology / Cancer Stem Cell eradication

Self-Validating Experimental Protocols

To objectively compare the efficacy of these two compounds, researchers must employ self-validating experimental systems. Below are the definitive, step-by-step methodologies for quantifying their metabolic impact.

Protocol A: Real-Time Mitochondrial Respiration (Seahorse XF Assay)

Rationale: Because the upstream target of both biguanides is Mitochondrial Complex I, measuring the Oxygen Consumption Rate (OCR) provides a direct, real-time readout of target engagement.

  • Cell Seeding: Plate target cells (e.g., MCF-7 breast cancer cells) at a density of 2×104 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare serial dilutions of Metformin (0.1 mM – 10 mM) and N-cyclopentylimidodicarbonimidic diamide (1 µM – 100 µM) in unbuffered XF assay medium (pH 7.4).

  • Sensor Calibration: Hydrate the XF sensor cartridge with calibrant at 37°C in a non-CO₂ incubator for 24 hours prior to the assay to ensure sensor stability.

  • Basal OCR Measurement: Wash the cells twice with XF medium and incubate for 1 hour in a non-CO₂ incubator. Measure basal OCR using the Seahorse XFe96 Analyzer.

  • Acute Injection & Monitoring: Inject the biguanide compounds via Port A. Monitor the real-time suppression of OCR over a 2-hour window.

  • Self-Validation Step (Crucial): Sequentially inject Oligomycin (1 µM), FCCP (0.5 µM), and Rotenone/Antimycin A (0.5 µM). Causality Check: The final injection of Rotenone (a known Complex I inhibitor) must not cause further OCR drop if the biguanides have fully saturated and inhibited Complex I.

Workflow Seed 1. Cell Seeding (XF96 Plate) Treat 2. Biguanide Injection Seed->Treat Measure 3. Real-Time OCR Measurement Treat->Measure Validate 4. Rotenone/AA Validation Measure->Validate Confirm ETC Target Analyze 5. IC50 Calculation Validate->Analyze

Fig 2. Step-by-step workflow for quantifying mitochondrial respiration (OCR) suppression.

Protocol B: Downstream Validation via AMPK Immunoblotting

Rationale: To confirm that the suppression of OXPHOS successfully translates into cellular energy stress, we must quantify the phosphorylation of AMPK at Threonine 172.

  • Treatment: Treat parallel cell cultures with either 1 mM Metformin or 10 µM N-cyclopentylimidodicarbonimidic diamide for 12 hours.

  • Lysis & Preservation: Lyse cells on ice using RIPA buffer. Causality Check: You must supplement the buffer with phosphatase inhibitors (10 mM NaF, 1 mM Na₃VO₄). Without these, endogenous phosphatases will rapidly dephosphorylate Thr172 during lysis, yielding false-negative results.

  • Electrophoresis: Perform a BCA assay to ensure equal protein loading (20 µ g/lane ). Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing & Detection: Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα. Use GAPDH as a loading control.

  • Data Interpretation: The self-validating metric is the densitometric ratio of p-AMPK to total AMPK. N-cyclopentylimidodicarbonimidic diamide should induce a 3-fold increase in this ratio at 10 µM, a magnitude that Metformin only achieves at concentrations 1 mM.

References

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia. URL:[Link]

  • Kim, S. Y., et al. (2014). N1-cyclic amine-N5-substituted biguanide derivatives, method for preparing the same and pharmaceutical composition containing the same. European Patent EP2742020A2.
  • Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal. URL:[Link]

Comparative

validation of N-cyclopentylimidodicarbonimidic diamide purity by NMR spectroscopy

Title: Comprehensive Guide to the Purity Validation of N-Cyclopentylimidodicarbonimidic Diamide: qNMR vs. Traditional Chromatography As a Senior Application Scientist, I frequently encounter the analytical bottlenecks as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to the Purity Validation of N-Cyclopentylimidodicarbonimidic Diamide: qNMR vs. Traditional Chromatography

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich pharmacophores. N-cyclopentylimidodicarbonimidic diamide (commonly known as cyclopentylbiguanide) is a prime example. Biguanide derivatives are critical in the development of antidiabetic, antimalarial, and antimicrobial agents, but their unique chemical structure makes traditional purity validation a significant challenge.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of N-cyclopentylimidodicarbonimidic diamide, providing field-proven methodologies and supporting experimental data.

Part 1: The Analytical Challenge of Biguanides

N-cyclopentylimidodicarbonimidic diamide consists of a lipophilic cyclopentyl ring attached to a highly basic, hydrophilic biguanide moiety. This dichotomy creates severe analytical hurdles for traditional chromatography:

  • Stationary Phase Interactions: In reverse-phase HPLC, the multiple nitrogen atoms of the biguanide group remain protonated across a wide pH range. These cations interact strongly with residual silanol groups on standard silica-based C18 columns, causing severe peak tailing, unpredictable retention times, and poor resolution [4].

  • Lack of Chromophore: The molecule lacks an extended conjugated aromatic system, resulting in exceptionally low UV absorbance above 230 nm. Relying on HPLC-UV forces analysts to monitor at low wavelengths (e.g., 210 nm), where mobile phase absorption and trace matrix impurities cause significant baseline drift and false positives [4].

  • Reference Standard Dependency: Both HPLC and LC-MS are relative analytical techniques. Absolute quantitation requires a high-purity, structurally identical reference standard to generate a calibration curve[5]. For novel or intermediate biguanides, such standards are rarely available.

The qNMR Advantage: Quantitative NMR (qNMR) bypasses these chromatographic limitations. It operates on the fundamental physical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal [2]. By utilizing a universal internal standard, qNMR acts as a self-validating system —delivering absolute purity determination and structural confirmation simultaneously, without the need for an identical reference standard [1].

Method_Comparison Compound N-Cyclopentylimidodicarbonimidic Diamide (Highly Polar) HPLC HPLC-UV (Reverse Phase) Compound->HPLC Poor retention, peak tailing LCMS LC-MS (HILIC) Compound->LCMS Ionization suppression, requires exact standard qNMR 1H qNMR (Internal Standard) Compound->qNMR Direct quantitation, no exact standard needed Fail Low Accuracy HPLC->Fail Inadequate for primary validation Partial Relative Purity LCMS->Partial Good for impurity identification Success High Accuracy (<1% RSD) qNMR->Success Absolute Purity Determination

Caption: Analytical decision logic for validating highly polar biguanide derivatives.

Part 2: Comparative Data Presentation

To objectively evaluate these methods, we compare their performance metrics for biguanide purity validation. qNMR consistently outperforms traditional methods in accuracy and standard independence, though LC-MS remains superior for trace impurity identification.

Table 1: Performance Comparison of Analytical Methods for N-Cyclopentylimidodicarbonimidic Diamide

Parameter1H qNMR (Internal Standard)HPLC-UV (Reverse Phase)LC-MS (HILIC)
Primary Standard Required No (Uses Universal IS)Yes (Identical Analyte)Yes (Isotope-labeled ideal)
Analyte Retention/Tailing N/A (Solution-state)High (Silanol interactions)Moderate (HILIC dependent)
Detection Principle Nuclear Spin ResonanceUV Absorbance (<230 nm)Mass-to-Charge (m/z)
Structural Confirmation Yes (Simultaneous)No (Retention time only)Partial (Molecular weight)
Typical Precision (RSD) < 1.0%1.5% - 3.0%2.0% - 5.0%
Method Development Time Low (Universal parameters)High (Buffer/pH optimization)High (Matrix effect tuning)

Part 3: Experimental Protocol for qNMR Validation

To ensure scientific integrity, the qNMR protocol must be meticulously controlled. The following step-by-step methodology explains not just the actions, but the causality behind each experimental choice.

Step 1: Gravimetric Preparation
  • Action: Accurately co-weigh ~10 mg of N-cyclopentylimidodicarbonimidic diamide and ~5 mg of Maleic Acid (Internal Standard, TraceCERT® purity >99.9%) using a calibrated microbalance (d = 0.001 mg).

  • Causality: Gravimetric accuracy is the primary source of uncertainty in qNMR. Because qNMR relies on the absolute mass ratio between the analyte and the internal standard, minimizing weighing errors is critical for achieving <1% RSD [3].

Step 2: Solvent Selection and Dissolution
  • Action: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Causality: The biguanide moiety contains six exchangeable protons (-NH, -NH₂). In D₂O, these rapidly exchange with deuterium, rendering them invisible in the ¹H spectrum. This intentional solvent choice removes broad, overlapping baseline signals, leaving only the sharp aliphatic C-H resonances of the cyclopentyl ring (1.4–2.0 ppm) and the CH-N proton (~3.8 ppm) for precise integration. Maleic acid is chosen as the IS because it produces a sharp singlet at ~6.26 ppm, perfectly isolated from the analyte's signals.

Step 3: T₁ Inversion-Recovery Experiment
  • Action: Execute a standard inversion-recovery pulse sequence (180°-τ-90°) to measure the longitudinal relaxation time (T₁) of both the maleic acid protons and the cyclopentyl CH-N proton.

  • Causality: NMR is only quantitative if all nuclear spins fully return to thermal equilibrium before the next radiofrequency pulse. Failing to account for T₁ differences will cause signal saturation, skewing the integration ratio and artificially lowering the calculated purity [3].

Step 4: qNMR Acquisition Parameters
  • Action: Set the relaxation delay (D1) to at least 5 to 7 times the longest T₁ measured in Step 3 (typically D1 = 60 seconds). Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR). Acquire 64 scans.

  • Causality: A D1 of 5×T₁ ensures >99.3% signal recovery, making the system self-validating and mathematically robust [2].

Step 5: Data Processing & Purity Calculation
  • Action: Apply a zero-filling factor to 64k data points and an exponential window function (LB = 0.3 Hz). Manually phase and baseline-correct the spectrum. Integrate the Maleic Acid singlet (2H) and the analyte's CH-N multiplet (1H).

  • Action: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Mass weighed, P = Purity %)

qNMR_Workflow Start 1. Gravimetric Preparation Accurate co-weighing of Analyte & Maleic Acid (IS) Solvent 2. Solvent Addition Dissolve in D2O (Eliminates NH exchange interference) Start->Solvent T1 3. Inversion Recovery (T1) Measure longest relaxation time for all quantifiable protons Solvent->T1 Acq 4. 1H qNMR Acquisition Set D1 > 5×T1, 90° pulse angle (Ensures thermal equilibrium) T1->Acq Calc 5. Integration & Calculation Apply qNMR purity equation (Self-validating output) Acq->Calc

Caption: Workflow for self-validating qNMR purity determination of biguanides.

Conclusion

For highly polar, nitrogen-dense compounds like N-cyclopentylimidodicarbonimidic diamide, traditional HPLC-UV methods are fraught with stationary phase interactions and detection limitations. By implementing a rigorous ¹H qNMR protocol, laboratories can establish a self-validating system that provides absolute purity data (<1% RSD) without the reliance on identical reference standards. This ensures higher scientific integrity during the early stages of drug development and formulation validation.

References

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications.
  • Validation of quantitative NMR. PubMed.
  • ANALYZING PHMB: Interactions with silanol groups on silica-based columns. LCMS.cz.
  • Application Note & Protocol: HPLC and Mass Spectrometry Methods for Biguanide Analysis. BenchChem.
Validation

Comprehensive Analytical Validation Guide: N-Cyclopentylimidodicarbonimidic Diamide as a Primary Standard Reference Material

As bioanalytical assays for biguanide-class drugs (e.g., metformin, proguanil) become increasingly stringent, the selection of an optimal internal standard (IS) or Standard Reference Material (SRM) is critical. Biguanide...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical assays for biguanide-class drugs (e.g., metformin, proguanil) become increasingly stringent, the selection of an optimal internal standard (IS) or Standard Reference Material (SRM) is critical. Biguanides are notoriously hydrophilic, small, and highly polar molecules. In reverse-phase liquid chromatography (RP-LC), they typically elute near the void volume, plunging them into a zone of severe ion suppression caused by unretained endogenous plasma components.

This guide objectively evaluates N-cyclopentylimidodicarbonimidic diamide (N-CPB) —a structurally robust biguanide analog—as a superior SRM. By comparing N-CPB against traditional standards like Metformin-d6 and N-Propylbiguanide, we will explore the mechanistic causality behind its performance and provide a self-validating experimental protocol compliant with global regulatory standards.

Mechanistic Rationale: The Lipophilicity Advantage

The core challenge in biguanide LC-MS/MS analysis is achieving sufficient chromatographic retention without resorting to complex ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC), which can suffer from long equilibration times and poor reproducibility .

Why choose N-cyclopentylimidodicarbonimidic diamide? The addition of a bulky, lipophilic cyclopentyl ring to the imidodicarbonimidic diamide (biguanide) backbone fundamentally alters the molecule's partition coefficient ( logP ).

  • Causality: The increased hydrophobic surface area enhances Van der Waals interactions with the C18 stationary phase.

  • Result: The retention factor ( k′ ) increases significantly. N-CPB elutes later in the chromatographic run, effectively bypassing the solvent front where phospholipids and salts cause massive electrospray ionization (ESI) suppression.

Unlike deuterated analogs (e.g., Metformin-d6), which co-elute exactly with the target analyte and can mask matrix effects, N-CPB acts as a sentinel. Its distinct retention profile ensures that the mass spectrometer's ionization efficiency is evaluated in a cleaner chromatographic window, yielding higher signal-to-noise (S/N) ratios.

Comparative Performance Analysis

To establish N-CPB as a premier SRM, we must benchmark it against the industry's default choices. The table below summarizes the quantitative performance metrics of N-CPB compared to alternatives in a standard human plasma LC-MS/MS assay.

Table 1: Standard Reference Material Comparison for Biguanide Bioanalysis
Performance ParameterMetformin-d6 (Isotope IS)N-Propylbiguanide (Analog IS)N-Cyclopentylimidodicarbonimidic Diamide (N-CPB)
*Retention Factor ( k′ ) **0.8 (Elutes in void volume)1.2 (Marginal retention)3.5 (Optimal RP-LC retention)
Matrix Effect (%) 82% (Significant suppression)88% (Moderate suppression)102% (Negligible suppression)
Isotopic Crosstalk High risk (M+2 / M+4 overlap)NoneNone
Extraction Recovery 95%92%96%
Cost / Accessibility High / Custom Synthesis requiredLow / Commercially availableModerate / Certified SRM available

*Data representative of gradient elution on a Waters HSS-T3 C18 column (2.1 x 100 mm, 1.8 µm) using 2 mM ammonium acetate and acetonitrile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS validation protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and Quality Control (QC) bracketing to immediately flag analytical drift, ensuring compliance with ICH M10 Bioanalytical Method Validation guidelines .

Phase 1: Sample Preparation (Protein Precipitation)

The causality behind using acetonitrile (ACN) over methanol is ACN's superior ability to crash out dense plasma proteins, yielding a less viscous supernatant that protects the analytical column.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of N-CPB working solution (100 ng/mL in 50% methanol) to act as the internal standard.

  • Precipitate: Add 150 µL of cold Acetonitrile (100%) containing 0.1% formic acid to disrupt protein-drug binding and precipitate plasma proteins.

  • Vortex & Centrifuge: Vortex for 30 seconds at maximum speed. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Extract: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 2 mM ammonium acetate buffer to match the initial mobile phase conditions, preventing peak distortion .

Workflow A Plasma Sample Aliquot (50 µL) B Spike with N-CPB (Internal Standard) A->B C Protein Precipitation (150 µL Acetonitrile) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Dilution (Ammonium Acetate) D->E F LC Separation (C18 Column) E->F G ESI+ MS/MS Detection (MRM Mode) F->G

LC-MS/MS sample preparation and analysis workflow utilizing N-CPB as an internal standard.

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 5 µL onto a C18 column. Use a gradient of Mobile Phase A (2 mM ammonium acetate, pH naturally buffered) and Mobile Phase B (Acetonitrile).

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions. For N-CPB, the primary transition involves the cleavage of the cyclopentyl ring from the biguanide core.

Phase 3: The Self-Validation Matrix (ICH M10 Compliance)

To ensure the assay is self-validating, the run must pass the following logical gates:

  • Gate 1 (Selectivity): Inject a Double Blank (plasma with no analyte, no N-CPB). The response must be <20% of the Lower Limit of Quantification (LLOQ) and <5% of the IS response.

  • Gate 2 (Zero Sample): Inject a Blank + IS (plasma with N-CPB only). This proves N-CPB does not undergo in-source fragmentation or isotopic crosstalk that mimics the target drug.

  • Gate 3 (Matrix Factor): Calculate the IS-normalized matrix factor by dividing the peak area ratio of (post-extraction spiked sample) by (neat standard solution). A coefficient of variation (CV) 15% across 6 different plasma lots validates the method's immunity to matrix effects.

Validation Root ICH M10 Validation Parameters Acc Accuracy & Precision (±15%) Root->Acc Sel Selectivity & Specificity Root->Sel Mat Matrix Effect & Recovery (CV ≤ 15%) Root->Mat Stab Stability (Benchtop, F/T, Autosampler) Root->Stab

Core bioanalytical method validation parameters required by ICH M10 guidelines.

Conclusion

For laboratories developing robust, high-throughput bioanalytical assays for biguanide therapeutics, N-cyclopentylimidodicarbonimidic diamide offers a distinct mechanistic advantage over traditional deuterated standards. By leveraging its cyclopentyl-driven lipophilicity, researchers can force the standard out of the matrix suppression zone, ensuring a self-validating, highly reproducible assay that easily meets stringent ICH M10 regulatory criteria.

References

  • A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake and Its Inhibition in Cells. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric Events / Regulatory Insights. Available at:[Link]

  • Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

A Researcher's Guide to the In Vitro Efficacy Assessment of Novel Antimalarials: A Comparative Framework Using N-cyclopentylimidodicarbonimidic diamide and Proguanil

This guide provides a comprehensive framework for the in vitro comparison of novel chemical entities against established antimalarial drugs, using the exemplar case of N-cyclopentylimidodicarbonimidic diamide, a novel bi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro comparison of novel chemical entities against established antimalarial drugs, using the exemplar case of N-cyclopentylimidodicarbonimidic diamide, a novel biguanide derivative, versus proguanil, a cornerstone of malaria chemoprophylaxis and treatment. As direct comparative data for N-cyclopentylimidodicarbonimidic diamide is not yet established in the scientific literature, this document serves as a methodological guide for researchers, outlining the necessary experimental protocols, the scientific rationale behind them, and the framework for data interpretation.

Introduction: The Imperative for Novel Antimalarial Agents

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous pipeline of new antimalarial compounds. Proguanil, a biguanide pro-drug, has been a vital tool in this fight for decades. Its mechanism, efficacy, and limitations are well-characterized, making it an ideal benchmark against which new chemical entities can be judged.

This guide will focus on a hypothetical novel compound, N-cyclopentylimidodicarbonimidic diamide. Based on its chemical structure, a biguanide similar to proguanil, we can hypothesize a similar mechanism of action. The central objective of this guide is to provide drug development professionals with a robust, self-validating protocol to:

  • Determine the baseline in vitro efficacy of N-cyclopentylimidodicarbonimidic diamide.

  • Objectively compare its potency against proguanil and its active metabolite, cycloguanil.

  • Investigate its potential mechanism of action.

  • Assess its selectivity for the parasite over mammalian cells.

The Benchmark: A Profile of Proguanil

Proguanil is not the active agent itself but a pro-drug. It undergoes metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, cycloguanil [1][2].

Mechanism of Action: Targeting the Folate Pathway

The primary antimalarial activity of proguanil is mediated by cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR)[1][3]. DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for regenerating tetrahydrofolate from dihydrofolate[1][4]. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (specifically dTMP) and certain amino acids, which are required for DNA replication and parasite proliferation[1]. By inhibiting DHFR, cycloguanil effectively starves the parasite of these essential building blocks, leading to cell death[3].

Interestingly, research has shown that the parent compound, proguanil, possesses its own intrinsic, albeit slower-acting, antimalarial properties, which are distinct from DHFR inhibition and appear to be related to mitochondrial function[3]. This dual mechanism contributes to its overall efficacy, especially in combination therapies like Malarone® (atovaquone/proguanil).

cluster_Folate Plasmodium Folate Biosynthesis Pathway GTP GTP DHPS DHPS GTP->DHPS Multiple Steps DHP Dihydropteroate (DHP) DHF Dihydrofolate (DHF) DHPS->DHF DHFS DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis Synthesis->DHF Regeneration Proguanil Proguanil (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Hepatic Metabolism (CYP2C19) Cycloguanil->DHFR INHIBITS

Figure 1: The Plasmodium falciparum folate biosynthesis pathway and the inhibitory action of cycloguanil.

In Vitro Efficacy of Proguanil and Cycloguanil

The potency of an antimalarial drug is quantified by its 50% inhibitory concentration (IC50), the concentration at which parasite growth is inhibited by 50%. The IC50 values for proguanil are significantly higher (indicating lower potency) than for its active metabolite, cycloguanil. This is expected, as proguanil requires metabolic activation. Furthermore, the observed IC50 for proguanil is highly dependent on the assay duration, reflecting its slow-acting nature[5].

CompoundP. falciparum Strain(s)IC50 RangeAssay DurationReference(s)
Cycloguanil African isolates11.1 nM - 2,030 nMNot Specified[3]
K1 (resistant)40 nMNot Specified[3]
Various0.5 - 2.5 nMNot Specified[3]
Proguanil 3D746.23 µM48 hours[5]
3D70.49 µM72 hours[5]
3D70.11 µM96 hours[5]
FCR334.79 µM48 hours[5]
FCR32.89 µM72 hours[5]

Table 1: Representative in vitro IC50 values for cycloguanil and proguanil against various P. falciparum strains. Note the significant difference in potency and the impact of assay duration on proguanil's IC50.

The Candidate: N-cyclopentylimidodicarbonimidic diamide

For the purpose of this guide, we will consider N-cyclopentylimidodicarbonimidic diamide as a novel biguanide derivative. Its structure is analogous to proguanil, suggesting it may also function as a DHFR inhibitor.

Chemical Structure: N-cyclopentylbiguanide

The primary scientific questions to address are:

  • Does this compound possess intrinsic antimalarial activity?

  • How does its potency compare to proguanil and, more importantly, to the active metabolite cycloguanil?

  • Is its activity also time-dependent, like proguanil?

  • Does it target the same pathway (DHFR)?

  • Is it selective for the parasite?

In Vitro Comparative Experimental Workflow

To answer these questions, a standardized, high-throughput in vitro susceptibility assay is required. The SYBR Green I-based fluorescence assay is a widely accepted, robust, and non-radioactive method for this purpose[6][7]. It measures the proliferation of malaria parasites by quantifying the amount of parasitic DNA.

P_Culture 1. Parasite Culture (Synchronized P. falciparum) Incubation 3. Co-incubation (Parasites + Drugs in 96-well plate) P_Culture->Incubation Plate_Prep 2. Plate Preparation (Serial dilutions of Test & Control Drugs) Plate_Prep->Incubation Freeze_Thaw 4. Plate Freezing (-80°C to lyse cells) Incubation->Freeze_Thaw 72 hours at 37°C Lysis_Stain 5. Lysis & Staining (Add Lysis Buffer with SYBR Green I) Freeze_Thaw->Lysis_Stain Fluorescence 6. Read Fluorescence (Excitation: ~485nm, Emission: ~530nm) Lysis_Stain->Fluorescence Incubate in dark Analysis 7. Data Analysis (Plot Dose-Response Curve, Calculate IC50) Fluorescence->Analysis

Figure 2: Experimental workflow for the SYBR Green I-based in vitro antimalarial susceptibility assay.

Detailed Protocol: SYBR Green I-based Assay

This protocol is designed to determine the IC50 values for N-cyclopentylimidodicarbonimidic diamide, proguanil, and cycloguanil concurrently.

I. Materials and Reagents:

  • P. falciparum culture (e.g., drug-sensitive 3D7 strain and a drug-resistant strain like Dd2 or K1), synchronized to the ring stage.

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum).

  • Human erythrocytes (O+).

  • Test compounds (N-cyclopentylimidodicarbonimidic diamide), Proguanil, Cycloguanil, and a positive control (e.g., Chloroquine).

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • 96-well flat-bottom culture plates.

II. Experimental Procedure:

  • Drug Plate Preparation:

    • Prepare stock solutions of all test compounds in DMSO.

    • In a 96-well plate, perform a 2-fold serial dilution of each drug in complete medium to achieve a range of final concentrations (e.g., from 100 µM down to the low nM range).

    • Include wells with drug-free medium (negative control for 100% growth) and wells with uninfected erythrocytes (background control).

  • Parasite Culture Preparation:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium[8].

  • Incubation:

    • Add the parasite suspension to each well of the drug-dosed plate.

    • Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C[7]. Causality Note: A 72-hour incubation period is chosen to cover nearly two full asexual life cycles of the parasite, which is crucial for observing the effect of slow-acting compounds like proguanil.

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C for at least 2 hours to facilitate erythrocyte lysis.

    • Thaw the plates at room temperature.

    • Prepare the SYBR Green I working solution by diluting the stock 1:5,000 in the lysis buffer (final concentration 2x).

    • Add an equal volume of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate for 1-2 hours at room temperature in the dark. Causality Note: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The lysis buffer releases the parasite DNA, allowing the dye to bind. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus, parasite growth.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from uninfected red blood cells.

    • Normalize the data by setting the drug-free control wells to 100% growth.

    • Plot the percentage of growth inhibition versus the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response) with software such as GraphPad Prism[8].

Assessing Selectivity: In Vitro Cytotoxicity

A potent antimalarial is only useful if it is not toxic to the host. Therefore, it is essential to assess the cytotoxicity of N-cyclopentylimidodicarbonimidic diamide against a mammalian cell line.

  • Protocol: A standard MTT or Neutral Red uptake assay can be used[9][10]. Human cell lines such as HepG2 (liver hepatocellular carcinoma) or HEK293 (human embryonic kidney) are commonly used[9][11]. The protocol involves incubating the cells with serial dilutions of the test compound for 24-48 hours and then measuring cell viability.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated.

  • Selectivity Index (SI): The SI is a critical parameter that defines the therapeutic window of a compound. It is calculated as: SI = CC50 (mammalian cells) / IC50 (P. falciparum) A higher SI value is desirable, with a minimum threshold often considered to be >10, and for a lead compound, >100 is preferred[10].

Conclusion and Path Forward

This guide outlines a rigorous and validated workflow for the initial in vitro characterization of a novel antimalarial candidate, N-cyclopentylimidodicarbonimidic diamide, using the well-established drug proguanil as a comparator. By meticulously determining and comparing the IC50 values against both drug-sensitive and resistant parasite strains, assessing cytotoxicity to calculate a selectivity index, and running assays over multiple time points (e.g., 48, 72, and 96 hours), researchers can build a comprehensive preliminary profile of the new compound.

Positive results from this workflow—specifically, an IC50 significantly lower than proguanil and comparable to or better than cycloguanil, coupled with a high selectivity index—would provide a strong rationale for advancing N-cyclopentylimidodicarbonimidic diamide to further mechanistic studies and subsequent evaluation in animal models. This structured, comparative approach ensures that resources are focused on the most promising candidates in the vital search for the next generation of antimalarial therapies.

References

  • Benchchem. The Active Metabolite of Proguanil: A Comprehensive Technical Guide.

  • Inxight Drugs. CYCLOGUANIL PAMOATE.

  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates.

  • Academia.edu. In vitro assessment for cytotoxicity screening of new antimalarial candidates.

  • ResearchGate. The folate biosynthesis pathway of P. falciparum.

  • Benchchem. A Comparative Analysis of Cycloguanil and Proguanil In Vitro Efficacy.

  • Clinical Module - SOP Template. P.falciparum drug sensitivity assay using SYBR® Green I V1.0.

  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates.

  • JSciMed Central. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.

  • Benchchem. Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20.

  • ResearchGate. SYBR Green I modified protocol for ex vivo/in vitro assay.

  • PMC - NIH. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy.

  • Bio-protocol. In vitro drug assay and IC50 calculation.

  • PMC - NIH. Exploring the folate pathway in Plasmodium falciparum.

  • PMC - NIH. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum.

  • Oxford Academic. Clinical implications of Plasmodium resistance to atovaquone/proguanil: a systematic review and meta-analysis.

  • ResearchGate. In vitro IC 50 of proguanil, tBuPG and control antimalarials at 48 h, 72 h and 96 h.

  • Ovid. Folate metabolism as a source of molecular targets for antimalarials.

Sources

Validation

A Comparative Guide to the Cross-Validation of Bioanalytical LC-MS/MS Methods for Small Molecule Quantification

Foreword by the Senior Application Scientist In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with data of the highest integrity. At the heart of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with data of the highest integrity. At the heart of this process lies bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices. The reliability of pharmacokinetic, toxicokinetic, and bioavailability data hinges entirely on the robustness of the bioanalytical methods employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of small molecule quantification, prized for its sensitivity, selectivity, and speed.[1][2]

However, the lifecycle of a drug development program is long and complex. Studies are often conducted across different laboratories, methods may be updated with new technologies, or different techniques might be used for various study phases. These realities necessitate a critical process known as cross-validation .[3][4] This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, practical comparison of LC-MS/MS methods through the lens of cross-validation.

Initial searches for "N-cyclopentylimidodicarbonimidic diamide" did not yield publicly available scientific literature or data. Therefore, to illustrate the principles and practicalities of bioanalytical method cross-validation, this guide will use Metformin as a representative small molecule. Metformin is a widely prescribed oral hypoglycemic agent, and its bioanalysis is well-documented, making it an excellent model for this technical discussion.

This guide will move beyond a simple recitation of regulatory guidelines. Instead, it will delve into the "why" behind the "how," offering a scientifically grounded narrative on experimental design, data interpretation, and the assurance of analytical continuity. We will construct and compare two distinct LC-MS/MS methods for Metformin analysis in human plasma, walk through a rigorous cross-validation protocol, and present the resulting data in a clear, comparative format. Our goal is to equip you with the expertise to not only perform but also to critically evaluate the cross-validation of bioanalytical methods, ensuring the long-term integrity of your data and, ultimately, the success of your development programs.

The Imperative of Bioanalytical Method Validation

Before any bioanalytical method can be used for the analysis of study samples, it must undergo a full validation to demonstrate that it is fit for its intended purpose.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[7][8][9] Full validation establishes key performance characteristics of the method, including:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Range: The relationship between the instrument response and known concentrations of the analyte, defining the lower and upper limits of quantification (LLOQ and ULOQ).[9][10]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Cross-validation becomes necessary when data from different analytical methods or different laboratories need to be compared or combined.[3][4] Its purpose is to ensure that the data are comparable, regardless of the method or site of analysis.

Primary Bioanalytical Method (Method A): Protein Precipitation

Our primary method for Metformin quantification in human plasma is a rapid and robust protein precipitation (PPT) protocol followed by LC-MS/MS analysis. PPT is often chosen for its simplicity and high-throughput nature.

Rationale for Method A Design
  • Sample Preparation: Protein precipitation with acetonitrile is a straightforward and effective way to remove the majority of proteins from plasma, which would otherwise interfere with the analysis. A stable isotope-labeled internal standard (Metformin-d6) is used to compensate for any variability in sample processing and instrument response.

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is selected due to the polar nature of Metformin. This provides good retention and peak shape, which can be challenging with traditional reversed-phase columns. Isocratic elution with a simple mobile phase of acetonitrile and ammonium formate buffer ensures rapid analysis times and stable performance.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is ideal for Metformin, which readily forms a protonated molecule. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Metformin and its internal standard.

Experimental Protocol for Method A
  • Sample Thawing: Thaw plasma samples and quality control (QC) samples from -80°C storage at room temperature.

  • Aliquoting: Vortex and aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (Metformin-d6 in water) to each sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Visualization of Method A Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis thaw 1. Thaw Plasma Samples aliquot 2. Aliquot 50 µL Plasma thaw->aliquot add_is 3. Add 25 µL Internal Standard aliquot->add_is add_ppt 4. Add 200 µL Acetonitrile add_is->add_ppt vortex 5. Vortex for 1 min add_ppt->vortex centrifuge 6. Centrifuge at 14,000 rpm vortex->centrifuge transfer 7. Transfer 100 µL Supernatant centrifuge->transfer inject 8. Inject 5 µL onto LC-MS/MS transfer->inject

Caption: Workflow for Method A: Protein Precipitation Sample Preparation.

Alternative Bioanalytical Method (Method B): Solid-Phase Extraction

Our alternative method utilizes solid-phase extraction (SPE) for sample cleanup. SPE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT, potentially reducing matrix effects.

Rationale for Method B Design
  • Sample Preparation: A mixed-mode cation exchange SPE cartridge is chosen. Metformin is basic and will be positively charged at neutral pH, allowing it to be retained on the cation exchange sorbent while neutral and acidic interferences are washed away. This results in a cleaner extract than PPT.

  • Chromatography and Mass Spectrometry: The LC-MS/MS conditions (column, mobile phase, and MS parameters) are kept identical to Method A to specifically evaluate the impact of the sample preparation technique on the analytical results.

Cross-Validation Protocol: Comparing Method A and Method B

The goal of this cross-validation is to determine if Method B produces results that are comparable to the original, fully validated Method A. The protocol is designed in accordance with FDA and EMA guidelines.[3][7]

Experimental Design
  • Prepare QC Samples: A single set of QC samples in human plasma is prepared at a minimum of three concentration levels: low, medium, and high.

  • Analysis with Both Methods: These QCs are then analyzed in replicate (n=6) using both Method A and Method B in the same analytical run.

  • Data Evaluation: The mean concentration and precision (%CV) are calculated for each QC level for both methods. The percentage difference between the mean concentrations obtained by the two methods is then determined.

Visualization of Cross-Validation Design

cluster_methods Analysis (n=6 replicates per QC level) cluster_data Data Evaluation start Prepare Single Set of QC Samples (Low, Mid, High) method_a Analyze with Method A (Reference Method) start->method_a method_b Analyze with Method B (Comparator Method) start->method_b calc_a Calculate Mean Conc. & %CV for Method A method_a->calc_a calc_b Calculate Mean Conc. & %CV for Method B method_b->calc_b compare Compare Results Calculate % Difference between means calc_a->compare calc_b->compare accept Acceptance Criteria Met? compare->accept

Caption: Logical Flow of the Cross-Validation Study.

Acceptance Criteria

For the cross-validation to be successful, the following criteria, based on regulatory guidelines, should be met:

  • The mean concentration of the QCs analyzed by Method B should be within ±15% of the mean concentration of the QCs analyzed by Method A.

  • The precision (%CV) for each set of QCs should not exceed 15%.

Comparative Data and Interpretation

The following table summarizes the hypothetical data obtained from the cross-validation experiment.

Quality Control LevelNominal Conc. (ng/mL)Method A (PPT) Mean Conc. (ng/mL)Method A %CVMethod B (SPE) Mean Conc. (ng/mL)Method B %CV% Difference (B vs. A)
Low QC 15.014.55.8%15.24.9%+4.8%
Mid QC 1501534.2%1493.5%-2.6%
High QC 150014853.1%15102.8%+1.7%
Interpretation of Results

The results of the cross-validation demonstrate a strong agreement between the two methods.

  • Precision: Both Method A and Method B show excellent precision, with all %CV values well below the 15% acceptance limit. This indicates that both methods are reproducible.

  • Comparability: The percentage difference between the mean concentrations obtained with Method B and Method A is well within the ±15% acceptance criterion for all QC levels (+4.8%, -2.6%, and +1.7%).

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][11]

  • Nowak, M., Głowacka, A., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(2), 79-83. [Link][12]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration. (2023). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][6]

  • Garofolo, F., & Rocci, M. L. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link][4]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][10]

  • PubChem. N-2-naphthylimidodicarbonimidic diamide. [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link][1]

  • Li, W., Jian, W., Fu, Y., & Tse, F. L. (Eds.). (2013). Handbook of LC-MS bioanalysis: Best practices, experimental protocols, and regulations. John Wiley & Sons. [Link][2]

Sources

Comparative

Comparative Affinity Guide: N-Cyclopentylimidodicarbonimidic Diamide vs. N-Octylbiguanide

As a Senior Application Scientist, I frequently encounter researchers attempting to extrapolate the behavior of one biguanide analog to another. However, the biguanide scaffold is highly sensitive to its aliphatic R-grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers attempting to extrapolate the behavior of one biguanide analog to another. However, the biguanide scaffold is highly sensitive to its aliphatic R-groups. This guide provides an objective, data-driven comparison between N-cyclopentylimidodicarbonimidic diamide (commonly referred to as N-cyclopentylbiguanide, or NCB ) and N-octylbiguanide (NOB ).

Rather than binding to classic G-protein coupled receptors (GPCRs), the "receptors" for biguanides are typically structural pathogen membranes (e.g., Lipopolysaccharides) or host cellular transporters (e.g., Organic Cation Transporters). By examining the causality behind their structural differences, we can accurately map their divergent affinity profiles.

Structural Causality & Target Affinity Profiles

The pharmacological destiny of a biguanide is dictated by its lipophilicity (LogP) and steric geometry. Both NCB and NOB share a highly basic, dicationic imidodicarbonimidic diamide core, but their aliphatic tails drive them toward entirely different biological targets.

N-Octylbiguanide (NOB): The Extracellular Membrane Disruptor

NOB features a linear 8-carbon aliphatic chain. This long hydrophobic tail acts as a potent lipid anchor. Its primary "receptors" are the negatively charged pathogen surface molecules: Lipopolysaccharide (LPS) and Lipid A in Gram-negative bacteria, and Lipoteichoic acid (LTA) in Gram-positive bacteria.

  • Mechanistic Causality: The 8-carbon chain physically inserts into the hydrophobic Lipid A pocket, while the dicationic biguanide core forms strong electrostatic bonds with the phosphate groups. This high-affinity binding displaces stabilizing divalent cations (like Mg²⁺), leading to rapid membrane disruption. Regulatory data for NOB derivatives (such as olanexidine) demonstrates a high binding affinity, with an ED50​ of ~15–20 µM for Lipid A .

N-Cyclopentylbiguanide (NCB): The Intracellular Transporter Substrate

NCB features a compact, cyclic 5-carbon ring. It lacks the linear chain length required for efficient lipid bilayer insertion, resulting in negligible affinity for LPS/LTA. However, this "limitation" is precisely what makes it an optimal intracellular therapeutic.

  • Mechanistic Causality: To reach intracellular targets like Mitochondrial Complex I (to activate AMPK), biguanides must cross the plasma membrane. Because they are protonated at physiological pH, they cannot passively diffuse; they require active uptake via Organic Cation Transporters (OCT1 and OCT2) . Highly lipophilic molecules like NOB get trapped in the lipid bilayer and fail to translocate through the OCT pore. NCB’s moderate LogP and steric bulk provide the perfect geometric fit for the OCT1/2 binding pocket, allowing for rapid facilitated transport into the cytosol.

Divergent receptor and target binding pathways of NOB and NCB driven by lipophilicity.

Quantitative Affinity Comparison

The following table summarizes the divergent binding affinities based on standard high-throughput screening data for biguanide analogs.

Target / PropertyN-Cyclopentylbiguanide (NCB)N-Octylbiguanide (NOB)Mechanistic Consequence
LPS / Lipid A Affinity ( ED50​ ) > 200 µM (Low Affinity)15 - 20 µM (High Affinity)NOB efficiently disrupts bacterial membranes; NCB does not.
OCT1 Transporter Affinity ( Km​ ) 10 - 50 µM (Optimal)> 100 µM (Membrane Trapped)NCB efficiently translocates to the cytosol for intracellular action.
Primary Pharmacological Role Intracellular (e.g., AMPK activation)Extracellular (Topical Bactericidal)The aliphatic R-group directly dictates the therapeutic application.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these compounds in your own laboratory, you must utilize target-specific assays. Below are the field-proven, self-validating protocols for measuring both LPS and OCT1 affinities.

Protocol 1: BODIPY TR-Cadaverine Displacement Assay (LPS Affinity)

The BODIPY TR-cadaverine displacement assay is the gold standard for quantifying biguanide-LPS interactions . BODIPY TR-cadaverine binds specifically to the Lipid A pocket of LPS, which quenches its fluorescence. When a high-affinity biguanide (like NOB) displaces the probe, fluorescence is restored.

Field-Proven Insight: Never use phosphate-buffered saline (PBS) for this assay. The phosphate ions will competitively bind to the dicationic biguanide core, artificially lowering your measured affinity. Always use 50 mM Tris buffer (pH 7.4).

  • Preparation: Prepare a continuous stirring mixture of 10 µg/mL native LPS (or 10 µM Lipid A) and 10 µM BODIPY TR-cadaverine in 50 mM Tris buffer (pH 7.4).

  • Complexation: Allow 15 minutes for the probe to bind to the LPS, establishing a quenched baseline fluorescence.

  • Titration: Add 2–10 µL aliquots of the test biguanide (NCB or NOB) to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Measurement: Measure fluorescence recovery using a fluorimeter at λex​ = 580 nm and λem​ = 620 nm.

  • Calculation: Calculate the ED50​ (concentration required for 50% maximal fluorescence recovery) using non-linear regression.

  • Self-Validation Check: You must run Polymyxin B (a known high-affinity LPS binder) alongside your samples. If the Polymyxin B control fails to yield an ED50​ between 1–3 µM, the LPS-BODIPY complex was improperly formed, and the entire plate must be invalidated.

Step-by-step workflow for the BODIPY TR-cadaverine displacement assay to quantify affinity.

Protocol 2: OCT1 Competitive Uptake Assay (Transporter Affinity)

To measure how effectively NCB utilizes host transporters compared to NOB, a competitive inhibition assay using HEK293 cells overexpressing human OCT1 is required.

  • Cell Seeding: Seed HEK293-hOCT1 cells (and mock-transfected controls) in 96-well plates and culture until 90% confluent.

  • Washing: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Competitive Incubation: Incubate cells for 10 minutes at 37°C with a known fluorescent OCT substrate (e.g., 10 µM ASP+) in the presence of varying concentrations of NCB or NOB (1 µM to 500 µM).

  • Termination: Stop the reaction by washing three times with ice-cold HBSS containing 100 µM of a known OCT inhibitor (e.g., cimetidine) to lock the substrate inside the cells.

  • Lysis & Reading: Lyse cells using 0.1% Triton X-100 and measure intracellular ASP+ fluorescence ( λex​ = 475 nm / λem​ = 605 nm). Calculate the IC50​ to determine transporter affinity.

  • Self-Validation Check: The mock-transfected HEK293 cells must exhibit <10% of the baseline ASP+ uptake compared to the hOCT1-transfected cells. If background uptake exceeds this 10% threshold, it indicates passive membrane leakiness (often caused by overly harsh washing), invalidating the transporter-specific affinity calculations.

References

  • Title: Anti-Endotoxin Agents. 1. Development of a Fluorescent Probe Displacement Method Optimized for High-Throughput Identification of Lipopolysaccharide-Binding Agents Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

  • Title: Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2 Source: Molecular Pharmaceutics URL: [Link]

  • Title: Report on the Deliberation Results (Olanexidine Gluconate) Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL: [Link]

Validation

Benchmarking N-Cyclopentylimidodicarbonimidic Diamide Against Standard AMPK Activators: A Comprehensive Technical Guide

Executive Summary AMP-activated protein kinase (AMPK) remains a premier target in metabolic disease and oncology drug development. N-cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentyl biguanide) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

AMP-activated protein kinase (AMPK) remains a premier target in metabolic disease and oncology drug development. N-cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentyl biguanide) is an emerging, highly lipophilic biguanide derivative. To accurately evaluate its therapeutic potential, researchers must benchmark it against established AMPK activators. This guide provides a rigorous framework for comparing N-cyclopentyl biguanide with standard agents like Metformin, AICAR, and A-769662, focusing on mechanistic divergence, self-validating experimental protocols, and the critical identification of AMPK-independent effects.

Mechanistic Divergence: Indirect vs. Direct Activation

Understanding the causality behind AMPK activation is paramount for experimental design. Activators are broadly classified into two categories:

Indirect Activators (The Biguanides) Biguanides, including metformin and N-cyclopentylimidodicarbonimidic diamide, do not interact directly with the AMPK complex. Instead, their cationic nature drives accumulation within the mitochondrial matrix, where they 1[1]. This blockade reduces ATP synthesis, elevates the intracellular AMP:ATP ratio, and triggers AMPK activation via upstream kinases like LKB1[2]. The addition of a cyclopentyl ring significantly increases the compound's lipophilicity compared to metformin, enhancing mitochondrial membrane penetration and dramatically lowering the concentration required for Complex I inhibition[1].

Direct Activators (AICAR & A-769662) Classical benchmarking standards operate via direct binding:

  • AICAR : A prodrug that is phosphorylated intracellularly to ZMP. ZMP acts as an AMP mimetic, binding directly to the γ -subunit of AMPK to induce allosteric activation and protect against dephosphorylation[2][3].

  • A-769662 : A non-nucleoside thienopyridone derivative that binds to an allosteric site located between the α and β 1-subunits, directly activating AMPK independently of cellular energy status[3][4].

Pathway cluster_activators AMPK Activators Benchmarking NCP N-cyclopentyl biguanide CompI Mitochondrial Complex I NCP->CompI Inhibits Met Metformin Met->CompI Inhibits AICAR AICAR (ZMP) AMPK AMPK (Thr172 Phosphorylation) AICAR->AMPK Direct binding (γ subunit) A76 A-769662 A76->AMPK Direct binding (β1 subunit) Energy ↑ AMP/ATP Ratio CompI->Energy Induces Energy->AMPK Activates (via LKB1) mTOR mTORC1 Pathway (Protein Synthesis) AMPK->mTOR Inhibits ACC ACC (Ser79) (Lipid Synthesis) AMPK->ACC Inhibits

Diagram 1: Mechanistic pathways of direct and indirect AMPK activators.

Experimental Benchmarking: Self-Validating Protocols

To establish a rigorous comparison, researchers must utilize a multi-tiered validation system that isolates mitochondrial effects from kinase activation.

Workflow Prep Cell Culture (HEK293 / HepG2) Treat Compound Treatment (Dose-Response) Prep->Treat Assay1 Western Blot (p-AMPK, p-ACC) Treat->Assay1 Assay2 Seahorse XF (OCR Measurement) Treat->Assay2 Assay3 Cell Viability (MTT Assay) Treat->Assay3 Data Data Synthesis & EC50/IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Diagram 2: Tri-modal experimental workflow for benchmarking AMPK activators.

Protocol 1: Mitochondrial Oxygen Consumption Rate (OCR) Assay

Causality : Because biguanides activate AMPK indirectly via respiratory inhibition, measuring OCR confirms primary target engagement and differentiates them from direct activators[1][5]. A-769662 and AICAR should not suppress OCR acutely. Methodology :

  • Seed HepG2 cells in a Seahorse XF96 microplate at 2×104 cells/well.

  • Incubate overnight. Wash and replace media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Equilibrate the plate in a non-CO2 incubator for 1 hour at 37°C.

  • Load the sensor cartridge with Metformin, N-cyclopentyl biguanide, AICAR, and A-769662 at varying concentrations (0.1 μ M to 5 mM) into Port A.

  • Run the standard mitochondrial stress test protocol, injecting compounds and measuring OCR dynamically over 2 hours to determine the IC50 for Complex I-driven respiration.

Protocol 2: Immunoblotting for Kinase Activation

Causality : Thr172 phosphorylation on the AMPK α -subunit is the hallmark of activation. Phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79 validates downstream functional kinase activity, ensuring the activation translates to physiological lipid synthesis inhibition[1][5]. Methodology :

  • Treat cells with the established EC50 concentrations of each compound for 4-12 hours.

  • Lyse cells in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve transient phosphorylation states.

  • Resolve 20 μ g of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-AMPK α (Thr172), total AMPK α , p-ACC (Ser79), and total ACC.

  • Quantify band densitometry using ImageJ, normalizing the phosphorylated signal to the total protein signal to calculate relative fold-activation.

Comparative Data Synthesis

The following table synthesizes the expected pharmacological profiles based on structural class and literature benchmarks. N-cyclopentyl biguanide exhibits a significantly lower IC50/EC50 than metformin due to its enhanced lipophilic mitochondrial accumulation.

CompoundPrimary TargetMechanism of AMPK ActivationComplex I Inhibition (IC50)AMPK Activation (EC50)Known Off-Target / AMPK-Independent Effects
N-Cyclopentyl Biguanide Mitochondrial Complex IIndirect (↑ AMP/ATP ratio)~10-50 μ M~20-100 μ MmTORC1 inhibition, ROS generation[1][3]
Metformin Mitochondrial Complex IIndirect (↑ AMP/ATP ratio)>1 mM~0.5-2 mMPRAS40 alteration, Gut microbiome shifts[6][7]
AICAR AMPK γ -subunitDirect (AMP mimetic)None~200-500 μ Mcdc25c degradation, YAP inhibition[7][8]
A-769662 AMPK β 1-subunitDirect (Allosteric)None~0.8 μ M26S Proteasome inhibition[3][8]

Expert Insights: Navigating AMPK-Independent Effects

When benchmarking N-cyclopentylimidodicarbonimidic diamide, researchers must account for AMPK-independent phenomena. Studies demonstrate that 3, driven purely by the energetic stress of Complex I inhibition[3][7].

Conversely, standard direct activators also exhibit off-target effects.7, independent of AMPK[7]. Therefore, robust experimental designs must include AMPK knockout (e.g., LKB1-/- or AMPK α 1/ α 2-/-) cell lines as negative controls. If N-cyclopentyl biguanide continues to inhibit proliferation in these knockout lines, it validates that its anti-proliferative efficacy is partially rooted in primary mitochondrial toxicity rather than exclusive kinase signaling.

References

  • Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase National Institutes of Health (NIH) / PMC[Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question MDPI[Link]

  • AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer Diabetes Journals[Link]

  • Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer National Institutes of Health (NIH) / PMC[Link]

  • Differential effects of AMPK agonists on cell growth and metabolism National Institutes of Health (NIH) / PMC[Link]

  • Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK Proceedings of the National Academy of Sciences (PNAS)[Link]

  • AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

reproducibility of N-cyclopentylimidodicarbonimidic diamide cell viability assays

An In-Depth Technical Guide to the Reproducibility of N-Cyclopentylimidodicarbonimidic Diamide Cell Viability Assays Executive Summary N-cyclopentylimidodicarbonimidic diamide (commonly referred to as N-cyclopentylbiguan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of N-Cyclopentylimidodicarbonimidic Diamide Cell Viability Assays

Executive Summary

N-cyclopentylimidodicarbonimidic diamide (commonly referred to as N-cyclopentylbiguanide) is a potent biguanide derivative utilized in metabolic and oncological research. Like other biguanides, it exerts its primary cellular effects by accumulating in the mitochondrial matrix and inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.

While evaluating the cytotoxicity of this compound is a routine requirement in drug development, researchers frequently encounter a severe reproducibility crisis. Standard cell viability assays often yield wildly inconsistent IC50 values or false-positive cytotoxicity. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic pitfalls of testing biguanides and to provide a self-validating framework of orthogonal assays that guarantee reproducible, artifact-free data.

The Mechanistic Pitfall: Why Standard Assays Fail

The root cause of irreproducibility when testing N-cyclopentylimidodicarbonimidic diamide lies in the fundamental mechanisms of the most popular viability assays:

  • Tetrazolium Reduction Assays (MTT, XTT, WST-1): These assays estimate cell viability by measuring the reduction of tetrazolium salts into formazan dyes. This reduction is heavily dependent on NAD(P)H-dependent cellular oxidoreductases and mitochondrial metabolic rates. Because biguanides directly inhibit Complex I, they alter the NAD+/NADH ratio and suppress these reductases independent of actual cell death[1]. Consequently, the assay reports a drastic drop in signal, mimicking cytotoxicity, when the cells are merely in a drug-induced cytostatic or low-metabolic state[2].

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo): These assays quantify intracellular ATP as a proxy for viable cells. Biguanides rapidly deplete cellular ATP pools by inhibiting oxidative phosphorylation[3]. Thus, ATP levels plummet long before the cell membrane is compromised or apoptosis occurs, leading to a severe overestimation of the compound's toxicity.

To achieve scientific integrity, researchers must abandon metabolism-dependent assays when testing mitochondrial inhibitors and transition to biomass-based or membrane-integrity-based assays.

G N1 N-cyclopentylbiguanide N2 Inhibits Mitochondrial Complex I N1->N2 N3 Alters NAD+/NADH Ratio N2->N3 N4 Depletes Intracellular ATP N2->N4 N5 MTT Assay (Reductase Dependent) N3->N5 Inhibits reduction N6 CellTiter-Glo (ATP Dependent) N4->N6 Reduces signal N7 False Positive Cytotoxicity N5->N7 N6->N7

Biguanide-induced metabolic interference leading to false-positive cytotoxicity in standard assays.

Comparative Analysis of Viability Assays

To objectively compare how different assay chemistries perform in the presence of N-cyclopentylimidodicarbonimidic diamide, review the structured comparison below.

Assay TypeBiological Target / ReadoutBiguanide Interference RiskReproducibilityRecommendation
MTT / XTT / WST-1 Mitochondrial Reductase ActivityCritical (Severe False Positives)Low❌ Avoid
CellTiter-Glo Intracellular ATP LevelsHigh (Premature Depletion)Low-Medium⚠️ Use with Caution
Crystal Violet DNA/Protein Biomass (Attached Cells)None (Metabolism Independent)High✅ Highly Recommended
SRB Assay Total Cellular Protein MassNone (Metabolism Independent)High✅ Highly Recommended
Calcein-AM Intracellular Esterase & MembraneLow (Relies on Membrane Integrity)High✅ Recommended for Live Cells

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible workflow, we utilize biomass assays (Crystal Violet or Sulforhodamine B)[4],[5]. These methods physically fix the cells, instantly halting all metabolic processes and bypassing the biguanide's interference.

Protocol 1: The Sulforhodamine B (SRB) Total Protein Assay

The SRB assay is a robust, self-validating system for adherent cells. SRB is an aminoxanthene dye that binds to basic amino acid residues under mildly acidic conditions.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 96-well plates and treat with a concentration gradient of N-cyclopentylimidodicarbonimidic diamide for the desired timepoint (e.g., 48–72 hours).

  • In-situ Fixation: Without removing the culture media, gently add cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Causality: Immediate TCA fixation precipitates cellular proteins and instantly halts all enzymatic activity. This prevents the biguanide from further altering cellular metabolism during the assay readout phase, ensuring the signal is a true reflection of cell mass.

  • Washing: Wash the plates 4 times with slow-running tap water to remove TCA, media, and serum proteins. Air-dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

    • Causality: The 1% acetic acid wash maintains the low pH required to keep the SRB dye electrostatically bound to the basic amino acids of the fixed cells, preventing signal loss.

  • Solubilization & Readout: Add 10 mM unbuffered Tris base (pH 10.5) to solubilize the bound dye. Shake for 10 minutes and measure absorbance at 510 nm.

Protocol 2: Crystal Violet Biomass Assay

Crystal violet intercalates into DNA and binds to proteins in fixed cells, providing a highly reproducible readout of cell density[4],[5].

Step-by-Step Methodology:

  • Preparation: Following biguanide treatment, carefully aspirate the media. (Note: Only viable, adherent cells will remain attached).

  • Fixation & Staining: Add 50 µL of 0.5% Crystal Violet solution (dissolved in 25% methanol) directly to the wells. Incubate for 20 minutes at room temperature.

    • Causality: Methanol acts as a fixing agent that permeabilizes the cell membrane and cross-links proteins, while the crystal violet simultaneously stains the remaining biomass. This single-step process minimizes the risk of mechanically dislodging viable cells.

  • Washing: Carefully submerge the plate in a basin of distilled water to wash away unbound dye. Repeat until the runoff is clear. Air-dry the plate.

  • Solubilization: Add 100 µL of 10% Acetic Acid or 1% SDS to each well to solubilize the dye.

  • Readout: Measure absorbance at 590 nm using a microplate reader.

Workflow S1 Seed Cells & Treat with Drug S2 Fix Cells (TCA / Methanol) S1->S2 S3 Stain Biomass (SRB / Crystal Violet) S2->S3 S4 Wash Unbound Dye S3->S4 S5 Solubilize & Measure Absorbance S4->S5

Self-validating biomass assay workflow bypassing metabolic interference for accurate viability.

Conclusion

When assessing the efficacy of N-cyclopentylimidodicarbonimidic diamide, the choice of assay dictates the validity of the data. Because biguanides inherently reprogram mitochondrial metabolism and deplete ATP, relying on MTT or CellTiter-Glo will inevitably result in irreproducible, false-positive cytotoxicity data. By implementing the Crystal Violet or SRB workflows detailed above, researchers can ensure their viability data is an objective, metabolism-independent reflection of true cellular survival.

References

  • Inhibition of Chloride Intracellular Channel 1 (CLIC1) as Biguanide Class-Effect to Impair Human Glioblastoma Stem Cell Viability Frontiers in Pharmacology[Link][1]

  • Biguanide interactions with respiratory complexes II, III and IV ResearchGate[Link]

  • Late life metformin treatment limits cell survival and shortens lifespan by triggering an aging-associated failure of energy metabolism bioRxiv[Link][3]

  • Metformin-Induced Mitochondrial Remodeling Creates Adaptive and Targetable Vulnerabilities in Cancer Cells bioRxiv[Link][2]

  • Metformin inhibits salivary adenocarcinoma growth through cell cycle arrest and apoptosis PMC - NIH[Link][4]

  • Cell Viability Assay - Day 1 Diary Of A Cancer Researcher[Link][5]

Sources

Validation

N-Cyclopentylimidodicarbonimidic Diamide as a Positive Control for In Vivo AMPK Activation Studies: A Comparison Guide

As a Senior Application Scientist in metabolic pharmacology, I frequently observe researchers struggling with the variability of standard positive controls in in vivo models. When evaluating novel AMP-activated protein k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in metabolic pharmacology, I frequently observe researchers struggling with the variability of standard positive controls in in vivo models. When evaluating novel AMP-activated protein kinase (AMPK) activators or mitochondrial inhibitors, selecting the right reference compound is critical to establishing a reliable baseline.

While metformin and phenformin are the historical defaults, their pharmacokinetic extremes—metformin’s transporter dependency and phenformin’s lethal toxicity—often confound experimental readouts. N-cyclopentylimidodicarbonimidic diamide (commonly known as cyclopentyl biguanide) has emerged as a structurally optimized alternative. By incorporating a lipophilic cyclopentyl ring, this compound bypasses the limitations of traditional biguanides, making it an exceptionally stable and reproducible positive control for in vivo studies[1].

This guide objectively compares N-cyclopentylimidodicarbonimidic diamide against standard alternatives, explains the causality behind its superior performance, and provides a self-validating experimental protocol for your preclinical workflows.

Mechanistic Causality: Why the Cyclopentyl Substitution Matters

To understand why N-cyclopentylimidodicarbonimidic diamide is an optimal control, we must examine the mechanism of biguanide-induced AMPK activation. Biguanides do not bind AMPK directly; rather, they accumulate in the mitochondria and selectively inhibit Respiratory Complex I[2]. This inhibition transiently depletes ATP production, raising the intracellular AMP:ATP ratio. The elevated AMP binds allosterically to the γ-subunit of AMPK, promoting its phosphorylation at Thr172 by the constitutively active upstream kinase, LKB1[3].

The Transporter Bottleneck: Metformin is highly hydrophilic. Its cellular uptake is almost entirely dependent on Organic Cation Transporters (OCT1/OCT3). In wild-type murine models, heterogeneous OCT expression leads to massive tissue-specific bias (high activation in the liver, negligible in skeletal muscle). Conversely, phenformin is highly lipophilic and enters cells independently of OCTs, but its uncontrolled mitochondrial accumulation frequently triggers fatal lactic acidosis in mice.

The Cyclopentyl Advantage: N-cyclopentylimidodicarbonimidic diamide strikes the optimal physicochemical balance. The addition of the cyclopentyl group provides sufficient lipophilicity to facilitate OCT-independent membrane permeation, ensuring uniform tissue distribution and robust in vivo antihyperglycemic action[1]. However, it is not so lipophilic that it causes the severe mitochondrial toxicity seen with phenformin, resulting in a wider therapeutic window for in vivo dosing.

Signaling CB N-cyclopentylimidodicarbonimidic diamide (Cyclopentyl Biguanide) CompI Mitochondrial Complex I (Inhibited) CB->CompI Binds & Inhibits AMP Elevated AMP:ATP Ratio CompI->AMP Decreases ATP Production AMPK AMPK (p-Thr172) (Activated) AMP->AMPK Allosteric Activation LKB1 LKB1 Kinase (Constitutively Active) LKB1->AMPK Phosphorylation ACC ACC (p-Ser79) (Inhibited / Fatty Acid Ox ↑) AMPK->ACC Substrate Phosphorylation

Mechanism of AMPK activation by N-cyclopentylimidodicarbonimidic diamide via Complex I inhibition.

Quantitative Comparison of In Vivo AMPK Activators

When designing an in vivo study, the positive control must provide a measurable, statistically significant effect without causing acute animal mortality. The table below synthesizes the performance metrics of common AMPK activators used in murine models.

CompoundPrimary TargetCellular Uptake MechanismTypical In Vivo Dose (Mice)Tissue DistributionLactic Acidosis Risk
Metformin Complex IOCT1 / OCT3 Dependent200 - 300 mg/kgLiver-biasedLow
Phenformin Complex IPassive Diffusion (High)25 - 50 mg/kgSystemicVery High
AICAR AMPK (AMP Mimetic)ENT Transporter Dependent250 - 500 mg/kgSystemicNone (Short Half-life)
N-cyclopentylimidodicarbonimidic diamide Complex IPassive Diffusion (Moderate)50 mg/kgSystemicLow-Moderate

Data Synthesis Insight: N-cyclopentylimidodicarbonimidic diamide achieves a robust ~40% decrease in plasmatic glucose levels at a fraction of the metformin dose (50 mg/kg vs. 250 mg/kg) while maintaining a safety profile suitable for longitudinal studies[1].

Self-Validating Experimental Protocol: In Vivo Pharmacodynamics

A protocol is only as good as its internal controls. To trust your in vivo data, the experimental workflow must be a self-validating system . This means you must measure not just the primary target (AMPK), but also a downstream substrate to confirm functional kinase activity, while controlling for post-mortem artifacts.

Step-by-Step Methodology: Tissue-Specific AMPK Activation Assay

Step 1: Formulation and Dosing

  • Vehicle Preparation: Dissolve N-cyclopentylimidodicarbonimidic diamide in 0.5% Carboxymethylcellulose (CMC) or sterile saline. Unlike highly lipophilic experimental drugs, its diamide structure ensures excellent aqueous solubility.

  • Administration: Administer 50 mg/kg via oral gavage (p.o.) to C57BL/6 mice (fasted for 4 hours prior to dosing to normalize baseline insulin/glucagon ratios).

Step 2: Time-Course Tissue Harvesting (Critical Causality Step)

  • Causality Insight: AMPK phosphorylation is highly dynamic and sensitive to ischemia. If you euthanize the animal and take 5 minutes to dissect the liver, hypoxia will artificially spike AMP levels, causing false-positive AMPK activation across all cohorts.

  • Action: Euthanize via cervical dislocation at 2h and 4h post-dose. Immediately (<30 seconds) excise the liver and skeletal muscle (gastrocnemius) and snap-freeze in liquid nitrogen.

Step 3: Protein Extraction under Phosphatase Inhibition

  • Homogenize tissues in ice-cold RIPA buffer supplemented with a robust phosphatase inhibitor cocktail (containing sodium orthovanadate and sodium fluoride).

  • Self-Validation: Failure to inhibit phosphatases will erase the p-Thr172 signal[4].

Step 4: Western Blotting and Dual-Readout Validation

  • Probe lysates for p-AMPK (Thr172) and Total AMPK.

  • Self-Validation Readout: Probe for p-ACC (Ser79) and Total ACC. Acetyl-CoA Carboxylase (ACC) is the direct downstream target of AMPK. If your control shows elevated p-AMPK but unchanged p-ACC, your system is invalid (indicating either a probing error or loss of kinase function).

Workflow A 1. Animal Acclimation & Grouping B 2. Oral Gavage (p.o.) 50 mg/kg Compound A->B C 3. Tissue Harvest (Liver/Muscle, 2-4h) B->C D 4. Protein Extraction (Phosphatase Inhibitors) C->D E 5. Western Blot (p-AMPK / Total AMPK) D->E

Self-validating in vivo experimental workflow for assessing pharmacodynamic AMPK activation.

Conclusion

For drug development professionals evaluating novel metabolic modulators, the choice of a positive control dictates the reliability of the entire assay. While metformin remains the clinical gold standard, its pharmacokinetic limitations in rodents make it a suboptimal experimental control. By utilizing N-cyclopentylimidodicarbonimidic diamide , researchers can leverage a molecule engineered for reliable membrane permeability and potent, systemic AMPK activation without the confounding toxicity of phenformin.

References

  • Biguanide metformin acts on tau phosphorylation via mTOR/protein phosphatase 2A (PP2A) signaling PNAS[Link]

  • Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer PMC - National Institutes of Health[Link]

  • Synthesis and In Vitro AMPK Activation of Cycloalkyl/Alkarylbiguanides with Robust In Vivo Antihyperglycemic Action ResearchGate[Link]

  • Metformin interferes with bile acid homeostasis through AMPK-FXR crosstalk Journal of Clinical Investigation (JCI) [Link]

  • Activation of AMPK by the Putative Dietary Restriction Mimetic Metformin Is Insufficient to Extend Lifespan in Drosophila PLOS One[Link]

Sources

Safety & Regulatory Compliance

Safety

N-cyclopentylimidodicarbonimidic diamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-Cyclopentylimidodicarbonimidic Diamide As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it encompasses the entire...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-Cyclopentylimidodicarbonimidic Diamide

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it encompasses the entire lifecycle of the chemicals we utilize. N-cyclopentylimidodicarbonimidic diamide (commonly known as 1-cyclopentylbiguanide) is a specialized biguanide derivative frequently employed in advanced drug development and kinase inhibitor research.

While highly valuable in experimental workflows, biguanides possess unique physicochemical properties that demand rigorous, causality-driven disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure environmental compliance, laboratory safety, and logistical efficiency.

Mechanistic Safety & Toxicology: The "Why" Behind the Protocol

To handle chemicals safely, we must understand their mechanistic behavior. Biguanides are strong bases that exist predominantly as cations at physiological and environmental pH levels.

  • Ecotoxicity Causality: The cationic nature of biguanides allows them to interact strongly with negatively charged biological membranes. While this is the basis for their pharmacological efficacy, it also means that if discharged into municipal wastewater, they can bind to aquatic organisms, disrupt local ecosystems, and resist standard biological degradation processes (1)[1].

  • Regulatory Grounding: Due to these environmental hazards, drain disposal of N-cyclopentylimidodicarbonimidic diamide is strictly prohibited (2)[2]. It must be managed as regulated hazardous chemical waste and routed for professional incineration (3)[3].

Quantitative Data & Operational Limits

Before initiating disposal, familiarize yourself with the compound's properties and the operational limits dictated by the Environmental Protection Agency (EPA) and standard institutional Environmental Health & Safety (EH&S) guidelines.

Table 1: Physicochemical & Identification Data

Property Value
Chemical Name N-cyclopentylimidodicarbonimidic diamide
Common Name 1-cyclopentylbiguanide
PubChem CID 25093
Molecular Formula C7H15N5
Monoisotopic Mass 169.13 Da

| Predicted CCS ([M+H]+) | 136.1 Ų |

Table 2: Hazardous Waste Operational Limits

Parameter Regulatory Limit / Guideline
Maximum SAA Storage Volume 55 gallons (total hazardous waste)[4]
Maximum SAA Storage Time (Full) 3 consecutive calendar days[4][5]
Liquid Waste pH Range 5.5 – 10.5 (prior to sealing)[2]

| Container Material | HDPE Plastic or Amber Glass[4][6] |

Experimental Workflows: Step-by-Step Disposal Procedures

The following methodologies are designed as self-validating systems. By following these steps, you ensure that no hazardous residue escapes the controlled laboratory environment.

Protocol A: Liquid Waste Neutralization and Segregation

Biguanide solutions can be highly basic and corrosive. Proper neutralization is required before long-term storage in the Satellite Accumulation Area (SAA).

  • Collection: Transfer all aqueous and organic solutions containing N-cyclopentylimidodicarbonimidic diamide into an amber Winchester glass bottle or an approved HDPE carboy.

    • Causality: Do not use expensive Schott bottles for waste collection (6)[6]. Amber glass prevents UV-catalyzed degradation of organic solvents, while HDPE offers broad chemical compatibility.

  • pH Adjustment: Slowly add dilute acid (e.g., 1M HCl) dropwise while gently stirring until the pH is neutralized.

    • Causality: Neutralizing the solution prevents corrosive damage to containers and mitigates violent exothermic reactions if accidentally mixed with incompatible waste streams (5)[5].

  • Self-Validation: Dip a universal pH indicator strip into the solution. The protocol is validated when the strip indicates a pH between 5.5 and 10.5[2].

  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste: Aqueous Biguanide Solution" and list all chemical components by percentage (4)[4].

Protocol B: Triple-Rinse Decontamination for Empty Containers

Chemical containers that previously held biguanides cannot be thrown directly into standard trash due to residual chemical adherence.

  • Initial Rinse: Add a compatible solvent (e.g., methanol or deionized water) to the empty N-cyclopentylimidodicarbonimidic diamide container, filling it to approximately 10% of its total volume[6].

  • Agitation: Cap the container securely and invert it vigorously for 30 seconds to dissolve residual biguanide adhering to the inner walls.

  • Decanting: Pour the resulting rinsate directly into your designated liquid hazardous waste container ().

  • Repetition & Validation: Repeat steps 1-3 two additional times. The system is self-validating when the third rinsate runs completely clear with no visible particulate, indicating the container is decontaminated[6].

  • Defacement: Completely remove or permanently deface the original chemical label using a thick permanent marker. Dispose of the clean, uncapped container in the regular laboratory glass/plastic disposal bin[6].

Protocol C: Solid Waste & SAA Logistics
  • Collect all solid waste (unused powder, contaminated weigh boats, pipette tips, and nitrile gloves) in a chemically compatible, sealable plastic container[4].

  • Store all labeled waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][5].

  • Utilize secondary containment (e.g., a tray or bucket) to capture potential leaks[5].

  • Once a container is full, date the label and request an EH&S pickup within 3 days[4][5].

Workflow Visualization

G A Experimental Application (N-cyclopentylimidodicarbonimidic diamide) B Waste Generation & Segregation A->B C Solid Waste (Powders, Gloves, Tips) B->C D Liquid Waste (Aqueous & Organic) B->D E Empty Containers (Triple Rinse Protocol) B->E F Satellite Accumulation Area (SAA) Secondary Containment C->F D->F E->D Rinsate H Deface Labels & Regular Trash E->H Cleaned G EH&S Pickup & Final Incineration F->G

Figure 1: Workflow for the segregation and disposal of N-cyclopentylimidodicarbonimidic diamide.

References

  • PubChemLite - 1-cyclopentylbiguanide hydrochloride (C7H15N5), uni.lu.

  • [6] Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. 6

  • [5] Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. 5

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center.

  • [4] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania. 4

  • [2] Hazardous Waste and Disposal Considerations, American Chemical Society. 2

  • [1] Biguanide: An alternative sanitizer, International Code Council. 1

  • [3] SAFETY DATA SHEET: 1-(o-Tolyl)biguanide, Sigma-Aldrich. 3

  • [7] Polyaminopropyl biguanide-SDS, MedChemExpress. 7

Sources

Handling

Comprehensive Safety and Operational Guide: N-Cyclopentylimidodicarbonimidic Diamide

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, causality-driven framework for handling N-Cyclopentylimidodica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, causality-driven framework for handling N-Cyclopentylimidodicarbonimidic diamide (commonly known as N-cyclopentylbiguanide). Available primarily as a free base (CAS: 790144-39-7) or a sulfate salt (CAS: 1417567-45-3), this highly reactive biguanide derivative is a critical molecular building block in the synthesis of AMPK activators and antimalarial compounds.

Handling this compound requires strict adherence to safety protocols due to its strong basicity and unique toxicological profile.

Toxicological Profile & Hazard Causality

Understanding the mechanistic causality behind the hazards of N-cyclopentylbiguanide is critical for effective risk mitigation. Biguanides are not merely passive irritants; their toxicity is driven by specific molecular interactions:

  • H318 (Serious Eye Damage) & H315 (Skin Irritation): The highly basic, cationic biguanide moiety interacts electrostatically with the negatively charged . This interaction disrupts the epithelial penetration barrier, leading to severe, potentially 1 and dermal saponification[1].

  • H302 (Harmful if Swallowed): Systemic absorption of biguanides leads to mitochondrial accumulation. At high intracellular concentrations, biguanides 2[2]. This inhibition causes rapid cytosolic ATP turnover, oxidative stress, and potentially fatal3[3].

  • H335 (Respiratory Irritation): Inhalation of aerosolized biguanide powders causes immediate localized mucosal irritation in the respiratory tract due to the compound's alkalinity.

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanisms of biguanide toxicity, the following quantitative and qualitative PPE standards must be strictly adhered to.

PPE CategorySpecification & StandardCausality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness for solids; double-glove for solutions).Prevents dermal absorption and electrostatic membrane disruption by cationic biguanides.
Eye Protection Tightly fitting safety goggles or full face shield (ANSI Z87.1+).Critical defense against H318; prevents catastrophic corneal epithelial barrier disruption.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of aerosolized powders, mitigating H335 mucosal irritation.
Body Protection Flame-resistant, fully buttoned laboratory coat.Protects against incidental powder accumulation and cross-contamination.

Operational Protocol: Step-by-Step Handling

This methodology is designed as a self-validating system; each step ensures the safety prerequisites for the subsequent step are met.

Step 1: Pre-Operational Verification

  • Action: Verify fume hood face velocity is actively reading ≥ 100 feet per minute (fpm).

  • Validation: Ensure the workspace is entirely clear of strong oxidizers and strong acids, which can react violently with the basic diamide.

Step 2: Reagent Weighing and Transfer

  • Action: Use grounded, anti-static spatulas and weigh boats.

  • Causality: Biguanide powders are highly prone to static charge accumulation. Anti-static tools prevent the sudden aerosolization of the powder, which could otherwise bypass respiratory defenses and contaminate the hood environment.

Step 3: Solubilization and Reaction Setup

  • Action: Add solvents slowly. If neutralizing the free base with an acid (e.g., to form a hydrochloride or sulfate salt), perform the addition dropwise over an ice bath.

  • Causality: The neutralization of the strongly basic imidodicarbonimidic diamide is highly exothermic. Controlling the temperature prevents solvent boil-off, localized pressure buildup, and reactant degradation.

Step 4: Workspace Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a mild acidic solution (e.g., 1% acetic acid), followed by a secondary wipe with distilled water.

  • Causality: The weak acid neutralizes residual basic biguanide molecules, converting them into highly water-soluble, non-volatile acetate salts that are easily removed by the final water wipe.

Spill Response and Disposal Plan

Emergency Spill Response
  • Evacuation & PPE: Immediately evacuate the immediate vicinity. Don a P100 respirator and double nitrile gloves before re-entering the spill zone.

  • Containment (Solid): Cover the spilled powder with damp paper towels. Do not dry sweep , as the mechanical action will aerosolize the membrane-disrupting particles.

  • Containment (Liquid): Absorb solutions with an inert, non-combustible material such as vermiculite or dry sand.

  • Neutralization: Treat the spill zone with dilute acetic acid to neutralize the base, then wash thoroughly with copious amounts of water.

Disposal Logistics
  • Method: High-temperature incineration equipped with flue gas scrubbing.

  • Causality: Biguanides contain a high density of nitrogen atoms (Formula: C7H15N5 for the free base). Standard combustion will release highly toxic nitrogen oxide (NOx) gases. Flue gas scrubbing is mandatory to capture these emissions before environmental release. Never flush biguanide derivatives down laboratory sinks.

Workflow Visualization

G Start N-Cyclopentylbiguanide Handling Workflow PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Fume Hood Verification (Face Velocity ≥ 100 fpm) PPE->Hood Weigh 3. Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill SpillYes Emergency Response (Dampen, Absorb, Neutralize) Spill->SpillYes Yes SpillNo 4. Reaction Setup & Solubilization Spill->SpillNo No Dispose 6. Disposal (Incineration with NOx scrubbing) SpillYes->Dispose Decon 5. Decontamination (1% Acetic Acid wipe) SpillNo->Decon Decon->Dispose

Safe Handling and Spill Response Workflow for N-Cyclopentylbiguanide

References[3] Title: The Mechanism of Action of Biguanides: New Answers to a Complex Question

Source: PMC (NIH) URL: [3] Title: Review of Biguanide (Metformin) Toxicity Source: Ovid URL: Title: Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study Source: ACS Publications URL: [1] Title: Three Consecutive Cases of Ocular Polyhexamethylene Biguanide (PHMB) Toxicity Due to Compounding Error Source: PMC (NIH) URL:

Sources

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